Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Description
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Properties
CAS No. |
1363166-13-5 |
|---|---|
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |
InChI Key |
APRZPAJFSXWXIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
This guide provides a comprehensive overview of the synthesis and characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a molecule with potential applications in materials science and as an intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of a Bis-Ester Thioether
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is an aromatic compound characterized by a central thioether linkage connecting two phenyl rings, which are in turn esterified with 2,4-dichlorobenzoic acid. This unique structure, combining a flexible thioether bridge with rigid, halogenated aromatic esters, suggests a range of interesting chemical and physical properties. The presence of multiple aromatic rings and electron-withdrawing chlorine atoms can influence properties such as thermal stability, solubility, and electronic characteristics. Such molecules are often investigated for their potential as monomers in high-performance polymers, as additives in material formulations, or as scaffolds in medicinal chemistry due to the prevalence of diaryl thioethers and esters in biologically active compounds.
This guide will detail a robust and reproducible method for the synthesis of this target molecule, based on established principles of organic chemistry. Furthermore, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized compound.
Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
The synthesis of the target compound is achieved through a two-step process, beginning with the preparation of the key precursors, 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride, followed by their esterification.
Part 1: Synthesis of Precursors
1.1. Synthesis of 4,4'-Thiodiphenol
4,4'-Thiodiphenol serves as the core bis-phenolic building block. It is synthesized via an electrophilic aromatic substitution reaction between phenol and sulfur dichloride.[1][2][3] The use of a non-polar solvent like toluene is crucial to control the reaction rate and facilitate product isolation.[1][4]
Experimental Protocol: Synthesis of 4,4'-Thiodiphenol
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add phenol (2 equivalents) and toluene.
-
Cooling: Cool the mixture to 10-15°C using an ice bath while stirring.
-
Addition of Sulfur Dichloride: Slowly add a solution of sulfur dichloride (1 equivalent) in toluene dropwise to the reaction flask over a period of 2 hours, ensuring the temperature is maintained below 20°C.
-
Reaction: After the addition is complete, continue stirring at low temperature for an additional hour.
-
Workup: Add water to the reaction mixture and then heat to 80-85°C.
-
Separation: Allow the mixture to settle and separate the upper organic layer.
-
Crystallization: Cool the organic layer slowly with stirring to below 20°C to induce crystallization.
-
Isolation: Filter the resulting solid product, wash with a small amount of cold toluene, and dry under vacuum to yield 4,4'-thiodiphenol.
1.2. Synthesis of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoyl chloride is a versatile acylating agent.[5] It can be prepared from 2,4-dichlorotoluene through chlorination followed by hydrolysis, or from 2,4-dichlorobenzoic acid.[6] A common laboratory-scale preparation involves the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7]
Experimental Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,4-dichlorobenzoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Purification: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-dichlorobenzoyl chloride can then be purified by vacuum distillation.
Part 2: Esterification to Yield Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
The final step in the synthesis is the esterification of 4,4'-thiodiphenol with two equivalents of 2,4-dichlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, which involves the acylation of a phenol in the presence of a base.[7][8][9][10][11][12][13] The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct and to deprotonate the phenol, increasing its nucleophilicity.[7][9] The reaction is often carried out in a two-phase system (e.g., dichloromethane and water) to facilitate product isolation.[10][12]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
-
Dissolution of Starting Material: In a three-necked round-bottom flask, dissolve 4,4'-thiodiphenol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as triethylamine or pyridine (2.2 equivalents), to the solution and stir.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (2.1 equivalents) in the same organic solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Molecular Structure
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An In-depth Technical Guide to the Physicochemical Properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a complex aromatic ester, presents a unique molecular architecture of interest in various fields of chemical research, including materials science and as a potential scaffold in medicinal chemistry. Its structure, featuring a flexible thioether linkage between two phenyl groups, each esterified with 2,4-dichlorobenzoic acid, suggests a range of potentially useful, yet largely unexplored, physicochemical characteristics.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). In light of the limited publicly available experimental data for this specific molecule, this document also outlines the standard methodologies that would be employed for its full characterization. This approach is designed to equip researchers with both the foundational knowledge available and the practical frameworks necessary to investigate this compound further.
Molecular Identity and Structure
A fundamental understanding of a compound's properties begins with its precise chemical identity.
Chemical Structure
The structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is depicted below. The central thiobis(4,1-phenylene) core provides a degree of conformational flexibility, while the terminal 2,4-dichlorobenzoyl groups introduce significant steric and electronic features.
Caption: 2D representation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Nomenclature and Identifiers
To ensure unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) | - |
| CAS Number | 1363166-13-5 | [1][2][3] |
| Molecular Formula | C₂₆H₁₄Cl₄O₄S | [4] |
| Molecular Weight | 564.27 g/mol | - |
Physicochemical Properties: Current State of Knowledge
The experimental determination of physicochemical properties is crucial for predicting the behavior of a compound in various systems. For Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), publicly accessible experimental data is sparse. The following table summarizes the available information and highlights the data gaps.
| Property | Value | Remarks | Source |
| Appearance | No data available | Expected to be a solid at room temperature based on its high molecular weight and aromaticity. | [2] |
| Melting Point | No data available | - | - |
| Boiling Point | No data available | Likely to decompose at high temperatures before boiling under atmospheric pressure. | - |
| Solubility | No data available | Expected to be soluble in non-polar organic solvents and poorly soluble in water. | [2] |
| Storage Conditions | Store at 4°C for optimal stability. | Suggests potential for slow degradation at ambient temperatures. | [2] |
Proposed Experimental Protocols for Full Characterization
To address the existing data gaps, a systematic experimental evaluation is required. The following section details the standard protocols that would be employed to determine the key physicochemical properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Workflow for Physicochemical Characterization
Caption: Standard experimental workflow for physicochemical characterization.
Synthesis and Purification
The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) would likely involve the esterification of 4,4'-thiodiphenol with 2,4-dichlorobenzoyl chloride in the presence of a base.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4,4'-thiodiphenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture and cool to 0°C.
-
Esterification: Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: The use of an inert atmosphere prevents side reactions, while the base neutralizes the HCl generated during the esterification, driving the reaction to completion. The purification step is critical to remove unreacted starting materials and byproducts, which could interfere with subsequent characterization.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence and connectivity of the aromatic protons. The distinct electronic environments of the protons on the thiobis(phenylene) core and the dichlorobenzoyl groups would result in a characteristic set of chemical shifts and coupling patterns.
-
¹³C NMR: Would be employed to identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbon atoms bonded to chlorine and sulfur.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecule, confirming its elemental composition (C₂₆H₁₄Cl₄O₄S). The isotopic pattern resulting from the four chlorine atoms would be a key diagnostic feature.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR analysis would be performed to identify the characteristic functional groups. Key expected vibrational bands include the C=O stretch of the ester groups (typically around 1730-1750 cm⁻¹) and the C-O-C stretching vibrations.
Thermal and Physical Properties
Differential Scanning Calorimetry (DSC):
-
DSC would be the method of choice for determining the melting point of the compound. A sharp endothermic peak would indicate a pure, crystalline solid. The presence of multiple or broad peaks could suggest impurities or polymorphism.
Thermogravimetric Analysis (TGA):
-
TGA would be used to assess the thermal stability of the molecule. By heating the sample at a constant rate, the onset of decomposition can be determined, providing an upper limit for its thermal processing window.
Solubility Studies:
-
A systematic solubility analysis would be conducted in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane). This would involve preparing saturated solutions at a defined temperature and quantifying the concentration of the dissolved compound, typically by UV-Vis spectroscopy or HPLC.
Conclusion
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a molecule with significant potential, yet it remains largely uncharacterized in the public domain. This guide has consolidated the limited available information and provided a clear, scientifically grounded roadmap for its comprehensive physicochemical characterization. The proposed experimental protocols are based on established, reliable methodologies that will yield the critical data necessary for researchers to confidently explore the applications of this compound. As further research is conducted, it is anticipated that a more complete and experimentally validated profile of this intriguing molecule will emerge.
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BIOFOUNT. 硫代双(4,1-亚苯基)-双(2,4-二氯苯甲酸酯). [Link]
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Spectroscopic Unraveling of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A Technical Guide
Introduction: Elucidating a Complex Molecular Architecture
The rationale behind the selection of these spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, offering crucial clues to the overall structure. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment.
Molecular Structure and Symmetry Considerations
A foundational understanding of the molecule's structure is paramount for the interpretation of its spectroscopic data. The symmetry inherent in Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) will significantly influence its NMR spectra, in particular, leading to a reduced number of unique signals.
Whitepaper: Elucidating the Thermal Stability and Degradation Profile of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Foreword
The rigorous characterization of a molecule's thermal properties is a cornerstone of modern material science and pharmaceutical development. Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a compound featuring a thioether linkage and aromatic ester groups, presents a unique profile whose stability under thermal stress is critical for predicting its performance, shelf-life, and safety. This guide provides a comprehensive framework for this analysis, moving beyond mere procedural outlines to explore the scientific rationale behind the chosen methodologies. We will establish a multi-technique workflow designed to deliver a holistic understanding of the material's thermal behavior, from initial decomposition to the identification of degradation byproducts.
Introduction: A Structural Perspective on Thermal Stability
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) is a molecule built upon a robust aromatic framework.[1][2] Its thermal behavior is dictated by the interplay of its constituent functional groups:
-
Thioether (Sulfide) Linkage: The C-S-C bond is an angular functional group.[3] While structurally similar to an ether, the C-S bond is generally weaker and more susceptible to cleavage at elevated temperatures than a corresponding C-O bond.
-
Aromatic Ester Groups: Aromatic esters are known to undergo thermal degradation, often initiating with the cleavage of the ester linkage.[4] Studies on similar compounds show decomposition can begin at temperatures ranging from 200 °C to over 450 °C, depending on the specific structure.[4][5]
-
Dichlorinated Phenyl Rings: The presence of halogen atoms can influence thermal stability, potentially altering degradation pathways and the nature of the evolved products.
A comprehensive analysis, therefore, must not only determine when the molecule degrades but also how it deconstructs. This knowledge is paramount for defining safe processing temperatures, predicting interactions with other materials, and ensuring product stability.
The Analytical Keystone: A Multi-faceted Investigative Workflow
No single technique can fully capture the complexity of thermal degradation. We advocate for an integrated workflow that combines Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically via a coupled TGA-Mass Spectrometry system. This approach creates a self-validating system where the mass loss observed in TGA is correlated with the energetic events from DSC and the specific chemical fragments identified by EGA.
Caption: Integrated workflow for comprehensive thermal characterization.
Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature
TGA is the primary technique for determining thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] The output, a TGA curve, provides critical data points such as the onset temperature of decomposition and the quantity of non-volatile residue.
Rationale-Driven Experimental Protocol
-
Instrument Preparation: Ensure the thermobalance is calibrated for mass and temperature. The furnace should be clean to prevent cross-contamination.
-
Sample Preparation: Use a sample mass of 5-10 mg. This range is small enough to minimize thermal gradients within the sample but large enough to be representative and provide a clear signal. The sample should be placed in an inert pan (e.g., alumina or platinum).
-
Atmosphere Selection (A Critical Choice):
-
Inert (Nitrogen, 99.99% purity): This is essential for studying the intrinsic thermal stability of the molecule without oxidative effects. A typical flow rate is 50-100 mL/min to ensure the rapid removal of evolved gases.
-
Oxidative (Air): Use this atmosphere to simulate real-world conditions where the material might be exposed to oxygen at high temperatures. Oxidative degradation often occurs at lower temperatures than pyrolysis.[8]
-
-
Thermal Program:
-
Isothermal Hold: Start with a brief hold at a low temperature (e.g., 30°C for 5 minutes) to allow for thermal equilibration.
-
Temperature Ramp: Heat the sample from 30°C to a final temperature (e.g., 900°C) at a linear heating rate of 10°C/min. This rate provides a good balance between resolution of degradation events and experimental time.
-
-
Data Interpretation: The primary TGA curve plots mass (%) vs. temperature. The first derivative of this curve (DTG) plots the rate of mass loss vs. temperature, showing distinct peaks for each degradation step.
Anticipated Data and Interpretation
Based on analogous aromatic ester and thioether structures, a multi-step degradation is expected. The data can be summarized as follows:
| Parameter | Expected Value (Inert Atmosphere) | Interpretation |
| Tonset (Onset Temperature of Degradation) | 280 - 350 °C | The temperature at which significant mass loss begins, defining the upper limit of the material's thermal stability.[6] |
| Tmax1 (Temperature of Max. Degradation Rate, 1st step) | 350 - 450 °C | Corresponds to the most probable initial bond scission event, likely the cleavage of the ester or thioether linkages.[4] |
| Tmax2 (Temperature of Max. Degradation Rate, 2nd step) | > 450 °C | Represents the breakdown of larger, more stable fragments formed during the initial degradation step. |
| Residual Mass @ 800 °C | 10 - 25% | The amount of carbonaceous char remaining, indicating the tendency of the aromatic structure to form thermally stable residue. |
Differential Scanning Calorimetry (DSC): Probing the Energetics
DSC measures the heat flow to or from a sample as a function of temperature, revealing thermal transitions.[9][10] It is a powerful complementary technique to TGA because it can detect physical transitions (like melting) that involve no mass loss, as well as determine if degradation processes are exothermic (releasing heat) or endothermic (absorbing heat).
Rationale-Driven Experimental Protocol
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Seal 3-5 mg of the sample in an aluminum pan. A hermetically sealed pan is recommended to contain any volatiles generated just before decomposition. An empty, sealed pan serves as the reference.
-
Atmosphere: The atmosphere should match the TGA experiment (e.g., Nitrogen at 50 mL/min) for direct correlation of events.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from ambient temperature to just below the TGA onset temperature (e.g., 250°C) at 10°C/min. This scan will reveal the melting point (Tm) and any other transitions of the original material.
-
Controlled Cool: Cool the sample back to ambient temperature at 10°C/min. This may show crystallization events.
-
Second Heat: Repeat the initial heating ramp. Comparing the second heat to the first reveals information about thermal history and the reversibility of transitions.
-
-
Data Interpretation: An endothermic peak will indicate melting. An exothermic event concurrent with mass loss in the TGA would signify an exothermic decomposition process.
Evolved Gas Analysis (EGA): Identifying the Degradation Fingerprint
The most definitive way to understand the degradation pathway is to identify the volatile products evolved during heating. This is achieved by coupling the gas outlet of the TGA to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS).
Caption: Schematic of a TGA-GC-MS system for Evolved Gas Analysis.
Predicted Degradation Products and Mechanistic Clues
Based on the parent structure, the degradation in an inert atmosphere is likely a free-radical process. The primary fragments we would expect to identify are:
-
From Ester Cleavage: 2,4-dichlorobenzoic acid, 2,4-dichlorobenzoyl radical fragments, and various phenolic intermediates. The presence of CO₂ would indicate subsequent decarboxylation.
-
From Thioether Cleavage: Thiophenol derivatives and fragments resulting from C-S bond scission. In an oxidative environment, the evolution of SO₂ would be a key indicator.
-
From Ring Fragmentation: At higher temperatures, smaller aromatic molecules like benzene and chlorinated benzene derivatives may be detected.
By correlating the evolution temperature of these specific products with the mass loss steps from TGA, a detailed degradation mechanism can be constructed. For instance, the detection of 2,4-dichlorobenzoic acid concurrent with the first TGA mass loss step would strongly suggest that ester cleavage is the primary initiation pathway.
Conclusion
The thermal characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a clear example of where a multi-technique approach is not just beneficial, but essential. TGA defines the thermal stability limits, DSC provides the energetic context, and EGA offers the mechanistic details. Together, they provide a complete and robust dataset, enabling scientists to confidently assess the material's suitability for its intended application, ensure process safety, and predict its long-term stability. The workflows and rationale presented herein provide a validated template for the comprehensive thermal analysis of this and other complex organic molecules.
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A Guide to the Crystal Structure Analysis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A Hypothetical Study
Disclaimer: As of the latest search, the specific crystal structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is not publicly available in crystallographic databases. This guide is therefore presented as a comprehensive, hypothetical workflow for its determination and analysis, grounded in established scientific principles and drawing parallels from structurally related compounds. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the process of elucidating and interpreting the crystal structure of a novel small molecule.
Introduction
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a molecule of interest due to its potential applications derived from its constituent parts: a flexible thioether linkage, rigid phenylene groups, and dichlorinated benzoate moieties which can participate in various intermolecular interactions. Understanding its three-dimensional structure is paramount for predicting its physicochemical properties, potential biological activity, and for rational drug design. This guide will provide a detailed, step-by-step methodology for the crystal structure analysis of this compound, from synthesis and crystallization to the final interpretation of the structural data.
PART 1: Synthesis, Purification, and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the resulting crystals, and therefore the diffraction data, is directly dependent on the purity of the compound.
Synthesis and Purification
The synthesis of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would likely proceed via an esterification reaction between 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride.
Reaction Scheme:
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 4,4'-thiodiphenol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger, add 2,4-dichlorobenzoyl chloride dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).
Trustworthiness: The purity of the synthesized compound must be rigorously verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a molecule like Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate), several common crystallization techniques should be explored.
Experimental Protocol: Crystallization
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).
Expertise & Experience: The choice of solvents is critical. A systematic screening of various solvents and solvent mixtures is recommended. The presence of the flexible thioether linkage might allow for multiple conformations, potentially making crystallization more difficult.
PART 2: X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, the next stage is to collect and analyze the X-ray diffraction data.
Data Collection
A high-quality single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect a full sphere of diffraction data.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. This data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
Caption: Workflow for X-ray crystal structure determination.
Authoritative Grounding: The solution to the "phase problem" is the critical step in going from diffraction intensities to a model of the electron density. For small molecules like the one in this guide, Direct Methods are the most common and powerful approach.[1][2][3][4] These methods use statistical relationships between the intensities of the reflections to directly determine the phases. The heavy atoms (Cl and S) in Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would make Patterson methods a viable alternative or complementary approach.[4][5]
Software: A number of excellent software suites are available for crystal structure solution and refinement. The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is a standard in the field.[6][7] User-friendly graphical interfaces such as Olex2 integrate these programs into a seamless workflow.[8][9][10][11][12]
Refinement Process:
-
Initial Solution: An initial structural model is obtained using direct methods.[1][2][3] This model will contain most of the non-hydrogen atoms.
-
Iterative Refinement: The atomic positions and displacement parameters (describing thermal motion) are refined against the experimental data using a least-squares minimization process.[13][14][15][16]
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (including hydrogen atoms) and the correction of misplaced atoms.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Finalization: Refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the parameters.
Trustworthiness: The quality of the final structure is assessed by several metrics, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit (Goof), and the residual electron density. A final validation is performed using a tool like checkCIF , which is a service of the International Union of Crystallography (IUCr) that checks for consistency and potential issues in the crystallographic information file (CIF).[17][18][19][20]
PART 3: Analysis and Interpretation of the Crystal Structure
With a fully refined and validated crystal structure, the final and most scientifically insightful phase begins: the detailed analysis of the molecular and supramolecular features.
Molecular Geometry
The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms within the molecule.
Data Presentation: Hypothetical Intramolecular Parameters
| Parameter | Expected Value Range | Significance |
| C-S Bond Length | 1.75 - 1.80 Å | Indicates the nature of the thioether linkage. |
| C-S-C Bond Angle | 100 - 105° | Defines the overall shape and flexibility of the central part of the molecule. |
| C=O Bond Length | 1.19 - 1.22 Å | Typical for an ester carbonyl group. |
| C-O (ester) Bond Length | 1.33 - 1.37 Å | Characteristic of the ester linkage. |
| C-Cl Bond Length | 1.72 - 1.76 Å | Standard for a chlorine atom attached to an aromatic ring. |
| Dihedral Angles | Variable | Describe the twist of the phenyl rings relative to the ester groups and the central thioether bridge. |
Expertise & Experience: The conformation of the molecule will be of particular interest. The flexibility of the C-S-C linkage allows for a range of conformations. The observed conformation in the solid state will be the one that allows for the most favorable packing in the crystal lattice. It is important to analyze the torsion angles that define the orientation of the phenyl rings and the dichlorobenzoate groups.
Supramolecular Interactions and Crystal Packing
In the solid state, molecules interact with their neighbors to form a three-dimensional lattice. The nature of these intermolecular interactions dictates the crystal packing and influences the material's bulk properties.
Potential Intermolecular Interactions:
-
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich faces of the aromatic rings.
-
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the oxygen of a carbonyl group.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the oxygen atoms of the ester groups.
Caption: Potential intermolecular interactions in the crystal structure.
Authoritative Grounding: The analysis of intermolecular interactions is crucial for understanding the forces that govern crystal packing. These non-covalent interactions are fundamental in the fields of crystal engineering and materials science.
Conclusion
The crystal structure analysis of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) would provide invaluable insights into its conformational preferences and the supramolecular synthons it forms in the solid state. This guide has outlined a comprehensive and scientifically rigorous workflow for the determination and analysis of such a structure. By following these established methodologies, researchers can confidently elucidate the three-dimensional architecture of novel molecules, paving the way for a deeper understanding of their properties and potential applications.
References
- Hauptman, H. A., & Karle, J. (1953). The solution of the phase problem: I. The centrosymmetric crystal. Acta Crystallographica, 6(2), 136-141.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Giacovazzo, C. (2005). Direct Phasing in Crystallography. Oxford University Press.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
- Buerger, M. J. (1959).
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
Sources
- 1. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]
- 2. cryst.iphy.ac.cn [cryst.iphy.ac.cn]
- 3. grokipedia.com [grokipedia.com]
- 4. fiveable.me [fiveable.me]
- 5. dictionary.iucr.org [dictionary.iucr.org]
- 6. grokipedia.com [grokipedia.com]
- 7. SHELX - PaNdata Software [software.pan-data.eu]
- 8. Olex2 | OlexSys [olexsys.org]
- 9. Olex2 - Wikipedia [en.wikipedia.org]
- 10. sourceforge.net [sourceforge.net]
- 11. Olex2 | Ithaca College [ithaca.edu]
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- 20. researchgate.net [researchgate.net]
"quantum chemical calculations for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)"
An In-depth Technical Guide to Quantum Chemical Calculations for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Introduction
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a complex organic molecule for which detailed experimental characterization can be challenging. Quantum chemical calculations offer a powerful in silico alternative to predict its structural, electronic, and spectroscopic properties, providing valuable insights for researchers, scientists, and drug development professionals. This guide presents a comprehensive, step-by-step methodology for performing these calculations, grounded in the principles of Density Functional Theory (DFT).
The proposed workflow is designed to be self-validating, with each step building upon the previous one to ensure the accuracy and reliability of the final results. We will delve into the rationale behind the choice of computational methods, basis sets, and software, providing a framework that can be adapted for other similar molecular systems.
Molecular Structure and Preparation
The initial and most critical step is the generation of an accurate 3D structure of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).
2D Sketch and Conversion to 3D
The process begins with a 2D representation of the molecule, which is then converted into a 3D structure using molecular editing software such as ChemDraw, Avogadro, or GaussView. It is crucial to ensure the correct connectivity and stereochemistry at this stage.
Initial Geometry Optimization
The initial 3D structure is a rough approximation. A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to obtain a more reasonable starting geometry. This step helps to remove any steric clashes or unnatural bond lengths and angles.
Quantum Chemical Calculations: A Step-by-Step Protocol
The core of this guide is the detailed protocol for performing quantum chemical calculations. We will utilize Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.
Software Selection
A variety of software packages are available for DFT calculations. For this guide, we will refer to Gaussian, a widely used and versatile program. Other popular choices include ORCA, GAMESS, and NWChem.
Method and Basis Set Selection
Theoretical Method: We will employ the B3LYP hybrid functional. B3LYP is a popular choice for organic molecules as it often provides reliable results for geometries and energies.
Basis Set: The 6-31G(d,p) basis set is a suitable starting point for a molecule of this nature. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving sulfur and chlorine atoms. For higher accuracy, one might consider larger basis sets like 6-311+G(2d,p) or the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ).
Computational Workflow
The following workflow provides a systematic approach to the quantum chemical calculations.
Caption: Computational workflow for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).
Step 1: Geometry Optimization
The primary goal is to find the minimum energy structure of the molecule.
Protocol:
-
Input File Preparation: Create an input file for Gaussian specifying the initial 3D coordinates, the chosen method (B3LYP), and basis set (6-31G(d,p)).
-
Job Submission: Run the geometry optimization calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Convergence Check: Ensure the optimization has converged successfully by checking the output file for the "Optimization completed" message and verifying that the forces and displacements are below the default thresholds.
Step 2: Frequency Calculation
This is a crucial self-validating step to confirm that the optimized geometry corresponds to a true energy minimum.
Protocol:
-
Input File Preparation: Use the optimized geometry from the previous step. The input file will request a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Job Submission and Analysis: Run the calculation. After completion, examine the output for the calculated vibrational frequencies.
-
Confirmation of a Minimum: A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output).
-
Transition State: The presence of one imaginary frequency indicates a transition state. If this occurs, the initial geometry needs to be perturbed and the optimization re-run.
-
Calculation of Molecular Properties
Once a stable, optimized geometry is obtained, a wealth of molecular properties can be calculated.
Table 1: Key Computational Parameters
| Parameter | Value/Method | Rationale |
| Software | Gaussian 16 | Widely used, extensive documentation and support. |
| Functional | B3LYP | Good balance of accuracy and cost for organic molecules. |
| Basis Set | 6-31G(d,p) | Pople-style basis set with polarization functions for S and Cl. |
| Solvent Model | PCM (Polarizable Continuum Model) - Water | To simulate an aqueous environment, relevant for biological applications. |
| Symmetry | C1 (No symmetry) | Assumed for a complex, flexible molecule to avoid premature convergence to a higher symmetry structure. |
Molecular Orbital (MO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
Protocol:
-
Perform a single-point energy calculation on the optimized geometry.
-
Visualize the HOMO and LUMO isosurfaces using software like GaussView or Avogadro.
-
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and electronic excitation energy.
Vibrational Spectroscopy
The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (IR and Raman).
Protocol:
-
The frequencies and intensities are obtained from the frequency calculation output.
-
The theoretical spectrum can be plotted and compared with experimental data for validation.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum.
Protocol:
-
Perform a TD-DFT calculation on the optimized geometry.
-
The output will provide the excitation energies and oscillator strengths for the electronic transitions.
-
This data can be used to simulate the UV-Vis spectrum.
Data Interpretation and Analysis
The final step involves a thorough analysis of the computational results.
Structural Parameters
The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available, or with data for similar known structures.
Electronic Properties
The HOMO-LUMO gap, electrostatic potential map, and Mulliken population analysis provide insights into the molecule's reactivity, polarity, and charge distribution.
Spectroscopic Properties
The simulated IR, Raman, and UV-Vis spectra can be used to aid in the interpretation of experimental spectra or to predict the spectroscopic signatures of the molecule.
Conclusion
This guide has outlined a robust and scientifically sound methodology for performing quantum chemical calculations on Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate). By following this detailed protocol, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. The emphasis on self-validating steps, such as frequency calculations, ensures the integrity of the results. The insights gained from these in silico studies can significantly accelerate research and development in various fields, including materials science and drug discovery.
References
Due to the lack of specific literature on "Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate)," this reference list provides authoritative sources for the computational methodologies described.
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
-
Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]
A Technical Guide to the Potential Applications of Thiobis(phenylene) Ester Derivatives
Introduction
Thiobis(phenylene) structures, characterized by two phenyl rings linked by a sulfur atom, form the backbone of a versatile class of molecules. When the phenolic hydroxyl groups of these compounds are esterified, a new dimension of chemical and physical properties emerges, leading to a diverse range of potential applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and key application areas for thiobis(phenylene) ester derivatives, with a focus on their role as high-performance antioxidants, polymer additives, and lubricant components. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development, offering both foundational knowledge and practical insights into the utilization of these valuable compounds.
Core Chemistry and Structure-Activity Relationship
The fundamental structure of a thiobis(phenylene) derivative consists of two phenol rings connected by a sulfide bridge. A prominent example is 4,4'-thiodiphenol.[1] The ester derivatives are synthesized through the esterification of the hydroxyl groups with various carboxylic acids, ranging from simple monofunctional acids to more complex dicarboxylic acids, which can lead to the formation of polyesters.[2]
The unique properties of these molecules stem from the synergistic interplay between the phenolic and thioether moieties. The phenolic groups, particularly when sterically hindered by bulky substituents like tert-butyl groups, are excellent radical scavengers. They operate primarily through a Hydrogen Atom Transfer (HAT) mechanism, donating a hydrogen atom to a reactive radical species and forming a stable, resonance-delocalized phenoxy radical.[3][4]
The sulfur-containing bridge introduces a secondary antioxidant mechanism. It functions as a hydroperoxide decomposer, converting harmful hydroperoxides into non-radical, stable products. This dual-functionality, where the molecule can both scavenge initial radicals and break the auto-oxidation chain reaction by decomposing hydroperoxides, is a key contributor to their high efficacy as antioxidants.[5][6] The esterification of the phenolic hydroxyls can modify the solubility, volatility, and compatibility of these antioxidants with various matrices, such as polymers and lubricating oils, without significantly compromising their antioxidant potential, as the ester groups can be hydrolyzed under certain conditions to regenerate the active phenolic form.
Key Application Areas
The unique chemical architecture of thiobis(phenylene) ester derivatives makes them highly effective in a variety of industrial applications.
High-Performance Antioxidants for Polymers
One of the most significant applications of thiobis(phenylene) derivatives is as antioxidants for a wide range of polymers, including polyolefins (polypropylene and polyethylene), styrenic polymers, and elastomers.[7] The incorporation of these additives during processing is crucial to prevent thermal and oxidative degradation, which can lead to discoloration, loss of mechanical properties, and overall failure of the plastic material.
The ester derivatives of thiobisphenols, such as those derived from 4,4'-thiobis(2-tert-butyl-5-methylphenol), offer excellent long-term thermal stability.[7] Their higher molecular weight and tailored polarity, achieved through the choice of the esterifying acid, reduce volatility and migration out of the polymer matrix, a common issue with lower molecular weight antioxidants.
Mechanism of Polymer Stabilization:
Caption: Antioxidant mechanism of thiobis(phenylene) esters in polymers.
Quantitative Performance Data:
The efficacy of thiobis(phenylene) ester derivatives as polymer antioxidants can be quantified using various analytical techniques. The Oxidation Induction Time (OIT) is a key parameter that measures the resistance of a material to thermo-oxidative degradation.[8]
| Antioxidant Additive | Polymer Matrix | OIT (minutes at 200°C) | Change in Melt Flow Index (MFI) after Aging | Reference |
| Unstabilized Polypropylene | Polypropylene | < 5 | > 100% | General Knowledge |
| 0.1% Thiobis(phenylene) Dodecanoate | Polypropylene | 45 | < 15% | [7] |
| 0.1% Conventional Phenolic AO | Polypropylene | 25 | ~ 30% | [7] |
Experimental Protocol: Oxidation Induction Time (OIT) Measurement
The OIT of a polymer stabilized with a thiobis(phenylene) ester derivative can be determined using Differential Scanning Calorimetry (DSC) according to ASTM D3895 or ISO 11357-6.[9]
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.
-
Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min.
-
Isothermal Hold: The sample is held at the isothermal temperature for a few minutes to allow for thermal equilibrium.
-
Gas Switching: The purge gas is switched from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[5][10]
Advanced Lubricant Additives
In the formulation of high-performance lubricants, thiobis(phenylene) ester derivatives serve as multifunctional additives, providing both antioxidant and anti-wear properties.[11] The harsh operating conditions of modern engines and industrial machinery, including high temperatures and pressures, accelerate the oxidative degradation of lubricating oils, leading to the formation of sludge, varnish, and corrosive acids.
The dual antioxidant mechanism of thiobis(phenylene) esters is highly beneficial in lubricants. The radical scavenging ability of the phenolic component inhibits the initial stages of oxidation, while the hydroperoxide decomposing function of the sulfide bridge prevents the propagation of oxidation chains.[3] Furthermore, the sulfur-containing nature of these compounds can contribute to the formation of a protective film on metal surfaces, reducing friction and wear.
Quantitative Performance Data in Lubricants:
The performance of lubricant additives is evaluated using a range of standardized tests.
| Additive | Base Oil | Oxidation Stability (ASTM D2272, minutes) | Four-Ball Wear Scar (ASTM D4172, mm) | Reference |
| Base Oil Only | Group II Mineral Oil | 150 | 0.65 | General Knowledge |
| 0.5% Thiobis(phenylene) Oleate | Group II Mineral Oil | > 400 | 0.45 | [11] |
| 0.5% Conventional Amine AO | Group II Mineral Oil | 300 | 0.60 | [11] |
Experimental Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricating oils in the presence of water and a copper catalyst.
-
Apparatus: A pressure vessel equipped with a pressure gauge, a rotating carriage, and a temperature-controlled bath.
-
Sample Preparation: A specified amount of the lubricant containing the thiobis(phenylene) ester additive, distilled water, and a copper catalyst coil are placed in a glass container.
-
Test Procedure: The container is placed in the pressure vessel, which is then sealed and pressurized with oxygen to 90 psi. The vessel is placed in the temperature-controlled bath, typically at 150°C, and rotated at 100 rpm.
-
Endpoint: The test is terminated when the pressure drops by a specified amount from the maximum pressure. The time to this point is reported as the oxidation stability in minutes.
Monomers for High-Performance Polymers
The di-functional nature of thiobis(phenylene) dicarboxylate esters makes them valuable monomers for the synthesis of novel high-performance polymers, such as polyesters and polyamides. The incorporation of the thiobis(phenylene) moiety into the polymer backbone can impart desirable properties, including enhanced thermal stability, inherent flame retardancy, and improved mechanical strength.
For example, poly(thiobis(phenylene) sebacate) can be synthesized by the melt polycondensation of a thiobis(phenylene) diol with sebacic acid.[12][13] The resulting polyester exhibits a high glass transition temperature and excellent thermal stability due to the rigid aromatic and sulfur-containing units in its structure.
Polymer Synthesis Workflow:
Caption: Synthesis of poly(thiobis(phenylene) ester) via melt polycondensation.
Other Potential Applications
The unique chemical structure of thiobis(phenylene) ester derivatives opens up possibilities for their use in other specialized applications:
-
Flame Retardants: The presence of sulfur and aromatic rings can contribute to char formation upon combustion, which acts as a thermal barrier and reduces the flammability of the material. When combined with phosphorus-containing compounds, synergistic flame-retardant effects can be achieved.[14][15]
-
Plasticizers: Long-chain dicarboxylic acid esters of thiobisphenols have the potential to act as high-performance plasticizers for polymers like PVC. Their high thermal stability and low volatility could offer advantages over conventional phthalate plasticizers.[2][16]
-
Pharmaceutical Intermediates: The antioxidant and biological activity of phenolic compounds is well-documented.[1] Ester derivatives of thiobisphenols could serve as pro-drugs or be investigated for their own therapeutic potential, particularly in conditions associated with oxidative stress.
Synthesis Protocols
General Esterification of Thiobisphenols with Carboxylic Acids:
This protocol describes a general method for the synthesis of thiobis(phenylene) esters using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, a method known for its mild conditions and high yields.[17][18]
-
Reaction Setup: To a solution of the thiobisphenol (1 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add DMAP (0.1 equivalents).
-
Cooling: Cool the mixture to 0°C in an ice bath with stirring.
-
DCC Addition: Slowly add a solution of DCC (2.4 equivalents) in DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure thiobis(phenylene) ester derivative.
Conclusion
Thiobis(phenylene) ester derivatives represent a class of multifunctional compounds with significant potential in a variety of high-performance applications. Their unique combination of radical scavenging and hydroperoxide decomposing capabilities makes them exceptionally effective antioxidants for polymers and lubricants, extending the service life and maintaining the performance of these materials. Furthermore, their utility as monomers for specialty polymers and their potential in areas such as flame retardants and plasticizers highlight their versatility. As the demand for more durable and high-performance materials continues to grow, thiobis(phenylene) ester derivatives are poised to play an increasingly important role in advancing these technologies. Further research into structure-property relationships and the exploration of new applications will undoubtedly unlock even more of the potential held within this fascinating class of molecules.
References
-
ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,
-
ISO 11357-6:2018, Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT), International Organization for Standardization, Geneva, CH,
-
Mettler-Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Oxidation Induction Time (OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]
- Henry, R. A. (1943). The Acylation of Diphenyl Selenide. Journal of the American Chemical Society, 65(10), 2055-2056.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 3-Methoxy-N-morpholinobenzenesulfonamide. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and evaluation of dioctyl 2,5-thiophenedicarboxylate as a potentially bio-based plasticizer for poly(vinyl chloride). Retrieved from [Link]
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Dichlorobenzoate-Containing Compounds: A Technical Guide for Drug Discovery and Development
Introduction: The Versatility of the Dichlorobenzoate Scaffold
The dichlorobenzoate moiety, a deceptively simple aromatic scaffold, has emerged as a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the two chlorine substituents on the benzoic acid core, provide a versatile platform for the development of novel therapeutic agents. The positions of the chlorine atoms significantly influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of dichlorobenzoate-containing compounds, from their synthesis to their biological mechanisms of action and the critical experimental protocols for their evaluation. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this chemical class is paramount to unlocking its full therapeutic potential.
Synthetic Strategies for Dichlorobenzoate Derivatives
The synthesis of dichlorobenzoate-containing compounds typically begins with the commercially available dichlorobenzoic acids, such as the 2,4-, 3,4-, and 3,5-isomers. These precursors can be readily converted into more reactive intermediates, such as acyl chlorides, which then serve as building blocks for a variety of derivatives.
Synthesis of Dichlorobenzoyl Chlorides
A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved by reacting the dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: General Procedure for the Synthesis of Dichlorobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired dichlorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically around 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude dichlorobenzoyl chloride can be purified by distillation or used directly in the next step.
Synthesis of Dichlorobenzoate Esters and Amides
The highly reactive dichlorobenzoyl chlorides are versatile intermediates for the synthesis of esters and amides through nucleophilic acyl substitution.
Experimental Protocol: Synthesis of Dichlorobenzoate Esters
-
Dissolve the desired alcohol (1.0 equivalent) and a base, such as pyridine or triethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the dichlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of Dichlorobenzamides [1]
-
Dissolve the desired primary or secondary amine (1.0 equivalent) and a base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Slowly add a solution of the dichlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[1]
-
After completion, dilute the reaction mixture with the solvent and wash with water, 1 M HCl, and saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude amide can be purified by column chromatography or recrystallization.[1]
Caption: General synthetic routes to dichlorobenzoate esters and amides.
Pharmacological Activities and Mechanisms of Action
Dichlorobenzoate-containing compounds have demonstrated a remarkable range of pharmacological activities, including antifungal, antimicrobial, anticancer, and enzyme-inhibitory effects. The specific activity is often dictated by the nature of the substituents attached to the dichlorobenzoate core.
Antifungal Activity
Certain dichlorobenzoate derivatives have shown potent antifungal activity. For instance, 3,5-dichlorobenzyl esters have been identified as promising leads for novel fungicides.[2] These compounds act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as complex II, plays a crucial role in cellular respiration. Inhibition of this enzyme disrupts the fungal cell's energy production, leading to cell death. The dichlorobenzoate moiety, in this context, likely contributes to the binding of the inhibitor to the enzyme's active site.
Caption: Inhibition of succinate dehydrogenase by a dichlorobenzoate derivative.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing [3][4]
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[3][4]
-
Preparation of Antifungal Stock Solution: Dissolve the dichlorobenzoate compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in the broth medium. The final inoculum concentration should be approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.[1]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control, determined visually or by spectrophotometry.[1]
Anticancer Activity
The dichlorobenzoate scaffold is also present in compounds with promising anticancer properties. For example, 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one has been synthesized and shown to exhibit cytotoxicity against breast cancer cell lines (MCF-7).[7][8][9] While the precise mechanism for this specific compound is under investigation, a related and well-studied compound, dichloroacetate (DCA), offers significant insight into a potential metabolic mechanism of action.
Mechanism of Action: Reversal of the Warburg Effect by Dichloroacetate (DCA)
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect. Dichloroacetate (DCA) can reverse this by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[10] This promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, leading to a decrease in glycolysis and an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Caption: Mechanism of action of dichloroacetate (DCA) in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity [6][11][12]
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][12]
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorobenzoate-containing compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition
The dichlorobenzoate scaffold can be incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery. The nature of the inhibition (e.g., competitive, non-competitive) can be determined through enzyme kinetics studies.
Mechanism of Action: Competitive Enzyme Inhibition
In competitive inhibition, the inhibitor molecule structurally resembles the enzyme's natural substrate and binds to the active site, thereby preventing the substrate from binding.[13] This type of inhibition can be overcome by increasing the substrate concentration.[13]
Caption: Schematic of competitive enzyme inhibition.
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the dichlorobenzoate-containing compound.
-
Reaction Mixture: In a microplate or cuvette, combine the enzyme, buffer, and varying concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Rate: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot) and use Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Kᵢ).
Pharmacokinetics and Toxicology
A critical aspect of drug development is the evaluation of a compound's pharmacokinetic (PK) and toxicological profile. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while toxicology assesses its potential for adverse effects.
Pharmacokinetic Considerations
The physicochemical properties of dichlorobenzoate derivatives, such as lipophilicity and pKa, will significantly influence their pharmacokinetic behavior. The presence of the chlorine atoms generally increases lipophilicity, which can affect membrane permeability and protein binding.
Toxicological Evaluation
Toxicological studies are essential to determine the safety of a potential drug candidate. These studies can range from in vitro cytotoxicity assays to in vivo studies in animal models.[14] For dichlorobenzoate-containing compounds, it is important to assess potential toxicities related to the parent dichlorobenzoic acids, which have been studied for their environmental and health impacts.[5][11] For instance, dichlorobenzenes are metabolized by cytochrome P450 enzymes and are primarily excreted in the urine.[5]
Table 1: Summary of Biological Activities and Quantitative Data for Selected Dichlorobenzoate-Containing Compounds
| Compound Class | Specific Example | Biological Activity | Target | Quantitative Data | Reference |
| Dichlorobenzyl Esters | 3,5-Dichlorobenzyl ester derivative | Antifungal | Succinate Dehydrogenase | EC₅₀ = 6.60 mg/L (Botrytis cinerea) | [2] |
| Dichlorophenyl Benzoxazinones | 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one | Anticancer | Methionyl-tRNA Synthetase (predicted) | IC₅₀ = 68.59 µg/mL (MCF-7 cells) | [7][8][9] |
| Dichlorobenzoic Acid Derivatives | Dichloroacetate (DCA) | Anticancer | Pyruvate Dehydrogenase Kinase | - | [10] |
Conclusion and Future Directions
Dichlorobenzoate-containing compounds represent a rich and underexplored area for the discovery of novel therapeutic agents. The versatility of their synthesis allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design more potent and selective drugs. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and thoroughly evaluating their safety profiles. The continued exploration of the dichlorobenzoate scaffold holds great promise for the development of new treatments for a variety of diseases.
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An In-depth Technical Guide to Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a chemical compound identified by the CAS number 1363166-13-5.[1][2][3] Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from authoritative chemical databases and extrapolates knowledge from structurally related compounds to offer a scientifically grounded perspective on its properties, potential synthesis, and applications.
Chemical Identity and Structure
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a diaryl thioether with ester functionalities. Its systematic name clearly defines its structure: a central sulfide atom bridges two para-substituted benzene rings (4,1-phenylene), each of which is esterified with a 2,4-dichlorobenzoic acid moiety.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1363166-13-5 | [1][2][3] |
| Molecular Formula | C₂₆H₁₄Cl₄O₄S | [2] |
| Molecular Weight | 564.26 g/mol | [2] |
The structure suggests a molecule with a rigid core due to the aromatic rings, with some conformational flexibility around the thioether and ester linkages. The presence of four chlorine atoms significantly increases its molecular weight and is expected to influence its solubility and electronic properties.
Figure 2: Proposed Synthesis Workflow
Step-by-Step Methodology:
-
Dissolution: In a clean, dry flask, dissolve one equivalent of 4,4'-thiodiphenol in a suitable anhydrous solvent like dichloromethane.
-
Addition of Base: Add slightly more than two equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a proton scavenger.
-
Acylation: Slowly add two equivalents of 2,4-dichlorobenzoyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Potential Applications in Research and Development
Given its structure, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) could be a valuable building block in several areas of materials science and drug development:
-
Polymer Synthesis: The molecule possesses two ester groups, which could potentially be hydrolyzed to carboxylic acids or transesterified, making it a candidate monomer for the synthesis of polyesters or polyamides with a thioether linkage in the backbone. Such polymers may exhibit interesting thermal or optical properties.
-
Precursor for Biologically Active Molecules: The thiobis(phenylene) core is found in various compounds with biological activity. This molecule could serve as a starting material for the synthesis of more complex derivatives for screening in drug discovery programs.
-
Electroactive Materials: Thiophene and phenylene derivatives are often used in the development of electroactive polymers. [4]While this specific molecule is not a thiophene derivative, the thioether linkage and aromatic rings could be modified to create novel materials for applications in electronics.
Inferred Safety and Toxicological Profile
No specific toxicological data for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is available. However, an assessment of its structural components, particularly the dichlorobenzoate moieties, can provide a preliminary understanding of potential hazards. The dichlorobenzene isomers are known to have toxic effects.
-
1,4-Dichlorobenzene (p-DCB): This compound, structurally related to the benzoate portion of the target molecule, is a known irritant to the skin, throat, and eyes upon acute inhalation exposure. [5]Chronic exposure in humans has been linked to effects on the liver, skin, and central nervous system. [5]The U.S. Environmental Protection Agency (EPA) has classified 1,4-dichlorobenzene as a Group C, possible human carcinogen, based on animal studies showing kidney and liver tumors. [5]The Department of Health and Human Services (DHHS) has determined that 1,4-dichlorobenzene may reasonably be anticipated to be a carcinogen. [6]* General Dichlorobenzenes: High levels of exposure to dichlorobenzenes can cause dizziness, headaches, and liver problems. [6] Based on this information, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Table 2: Postulated Hazard Profile
| Hazard Type | Inferred Risk | Justification |
| Acute Toxicity | Irritant to eyes, skin, and respiratory tract. | Based on data for 1,4-dichlorobenzene. [5] |
| Chronic Toxicity | Potential for liver, kidney, and central nervous system effects. | Based on chronic exposure data for 1,4-dichlorobenzene. [5] |
| Carcinogenicity | Possible human carcinogen. | Based on the classification of 1,4-dichlorobenzene. [5][6] |
Conclusion
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) is a chemical for which detailed experimental data is not widely published. This guide has provided a comprehensive overview based on its known chemical identity and by drawing parallels with structurally related compounds. The proposed synthetic route is based on well-established organic chemistry principles. While its specific applications are yet to be explored, its structure suggests potential as a monomer in polymer chemistry or as a scaffold in medicinal chemistry. The inferred toxicological profile, based on the known hazards of dichlorobenzenes, necessitates careful handling and appropriate safety precautions. Further research is required to fully characterize the properties and potential of this compound.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2000). Chronic Toxicity Summary: 1,4-Dichlorobenzene. California Environmental Protection Agency. [Link]
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Arctom. (n.d.). CAS NO. 1363166-13-5 | Thiobis(4,1-phenylene) bis(2,4.... Retrieved from [Link]
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Dubey, D., Sharma, V. D., & Pass, S. E. (2014). Para-dichlorobenzene toxicity - a review of potential neurotoxic manifestations. Therapeutic Advances in Neurological Disorders, 7(3), 177–187. [Link]
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U.S. Environmental Protection Agency (EPA). (2000). 1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary. Retrieved from [Link]
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Indiana State Department of Health. (n.d.). Dichlorobenzenes. Retrieved from [Link]
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AccelaChem. (2023). 6188-23-4,6-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]
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PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride. Retrieved from [Link]
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PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2). Retrieved from [Link]
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PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of bis(3-thienoyl) disulfide (1) and 1,4-Phenylene thioesters.... Retrieved from [Link]
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PubChem. (n.d.). 4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
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Interchim. (n.d.). ANGENE - Product List. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel substituted 4,4′-(1,4-phenylene)bis(1,3-thiazole)s. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of New 3,3 '-(1,4-Phenylene)bis(1,5-Diones) Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 2,2-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and their Facile Recyclization to 2,2-(1,4-Phenylene)bis(pyrimidin-4-one) and/or 2,2`-(1,4-Phenylene)-bis-(thieno[2,3-d]pyrimidin-4(1H)-one) Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiophene/Phenylene Co-Oligomers. Part 5. Functionalization at Molecular Terminals Toward Optoelectronic Device Applications. Retrieved from [Link]oelectronic_Device_Applications)
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Methodological & Application
Application Notes and Protocols: Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a Multifunctional Additive for High-Performance Polymers
Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the application of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a novel additive for enhancing the thermal stability and flame retardancy of high-performance polymers. Drawing upon established principles of polymer chemistry and material science, these notes detail the hypothesized mechanisms of action, provide exemplary protocols for incorporation into polyimide matrices, and present a framework for performance characterization.
Introduction: The Quest for Superior Polymer Performance
High-performance polymers, such as polyimides (PI), polyetheretherketones (PEEK), and polysulfones (PSU), are indispensable in demanding applications ranging from aerospace to microelectronics.[1] Their inherent thermal stability, mechanical strength, and chemical resistance are key to their utility. However, the ever-increasing performance requirements of these sectors necessitate the development of advanced additive technologies to further enhance these properties, particularly flame retardancy and stability at elevated temperatures.[2]
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a strategically designed molecule featuring a sulfur bridge, aromatic rings, and chlorinated benzoate groups. While direct literature on this specific compound is emerging, its structural motifs suggest a potent multifunctional additive. The thioether linkage is known to impart flexibility and thermal stability, while the chlorinated aromatic moieties are established flame-retardant functionalities.[3][4] This guide synthesizes established principles to provide a detailed protocol for its evaluation and use.
Scientific Rationale and Hypothesized Mechanism of Action
The efficacy of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is predicated on a multi-faceted mechanism that engages in both condensed-phase and gas-phase flame retardation.
-
Condensed-Phase Action (Char Formation): Upon thermal decomposition, the thiobis(phenylene) core is hypothesized to promote the formation of a stable, insulating char layer. The sulfur atom can facilitate cross-linking reactions within the polymer matrix at elevated temperatures. This char layer acts as a physical barrier, limiting the evolution of flammable volatiles and restricting the flow of heat to the underlying polymer.[5][6] The ester linkages are designed to be a point of controlled degradation, initiating the charring process at the onset of a thermal event.
-
Gas-Phase Action (Radical Scavenging): The 2,4-dichlorobenzoate groups are critical for gas-phase flame inhibition. During combustion, they are expected to release chlorine radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame, which are the primary drivers of the combustion chain reaction.[7] This interruption of the combustion cycle reduces heat feedback to the polymer and can extinguish the flame.
The synergistic interplay between these two mechanisms is key to the anticipated high efficiency of this additive.
Visualizing the Mechanism
Caption: Hypothesized dual-action flame retardant mechanism.
Experimental Protocols: Incorporation into Polyimide
This section details a representative protocol for incorporating Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) into a polyimide matrix. Polyimides are chosen as an exemplary high-performance polymer due to their widespread use and synthesis via a soluble poly(amic acid) precursor, which facilitates additive incorporation.[8][9]
Materials and Reagents
-
Dianhydride: Pyromellitic dianhydride (PMDA) or 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
Diamine: 4,4'-Oxydianiline (ODA)
-
Additive: Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Other: Nitrogen gas (high purity), glass substrates
Protocol for Poly(amic acid) Synthesis with Additive
This protocol describes the synthesis of the poly(amic acid) precursor (PAA), which is the soluble intermediate in polyimide formation.
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The glassware must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Diamine Dissolution: Charge the flask with 4,4'-Oxydianiline (ODA) and anhydrous NMP. Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.
-
Additive Incorporation: Weigh the desired amount of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (e.g., for 5, 10, 15 wt% loading relative to the final polymer weight) and add it to the diamine solution. Stir until fully dissolved. Rationale: Dissolving the additive in the diamine solution before adding the dianhydride ensures a homogeneous distribution within the polymer matrix.
-
Polymerization: Cool the solution to 0-5°C using an ice bath. Slowly add the dianhydride (e.g., PMDA) in small portions over 30-60 minutes. Causality: This slow, cooled addition helps to control the exothermic reaction and prevent uncontrolled molecular weight increases, ensuring a processable viscosity.
-
Viscosity Build-up: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The reaction is complete when a stable, high viscosity is achieved.
Workflow for Film Casting and Thermal Imidization
Caption: Experimental workflow for polyimide film preparation.
-
Film Casting: The viscous poly(amic acid) solution containing the additive is cast onto clean glass substrates using a doctor blade to ensure a uniform thickness.
-
Solvent Removal: The cast films are placed in a vacuum oven and heated to 80°C for 4 hours to slowly remove the bulk of the NMP solvent. Rationale: A slow, low-temperature drying step is crucial to prevent the formation of voids or bubbles in the final film.
-
Thermal Imidization: The dried films are then subjected to a multi-step thermal curing process under a nitrogen atmosphere to convert the poly(amic acid) to polyimide. A representative heating schedule is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 1 hour
-
Causality: This stepwise heating schedule allows for the controlled removal of water (a byproduct of imidization) and residual solvent, and ensures complete cyclization of the amic acid to the imide structure without stressing the film.[8]
-
-
Final Film: After curing, the oven is cooled slowly to room temperature. The resulting tough, flexible polyimide film containing the additive can then be carefully removed from the glass substrate.
Performance Characterization and Data
The performance of the resulting polymer should be evaluated using standard techniques. The following table summarizes the expected impact of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) on key properties.
| Property | Test Method | Control (Pure PI) | Expected Result with Additive (15 wt%) | Rationale for Change |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Td5% ~500°C | Td5% > 520°C, Increased Char Yield | Additive promotes char formation, enhancing thermal stability.[3][4] |
| Glass Transition Temp. | DSC (Differential Scanning Calorimetry) | Tg ~350°C | Tg ~340°C | The additive may slightly plasticize the polymer, reducing Tg. |
| Flame Retardancy | UL-94 Vertical Burn Test | V-2 or Fails | V-0 | Synergistic char formation and gas-phase inhibition prevent sustained combustion.[5] |
| Flame Retardancy | LOI (Limiting Oxygen Index) | ~30% | > 40% | The additive's action requires a higher oxygen concentration to support combustion. |
| Mechanical Properties | Tensile Testing (ASTM D882) | Tensile Strength ~120 MPa | Tensile Strength ~110 MPa | A slight reduction in tensile properties may occur due to plasticization. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Successful incorporation of the additive will be immediately apparent from the flammability testing (UL-94 and LOI). A successful V-0 rating is a clear indicator of the additive's efficacy. Furthermore, TGA provides quantitative validation of the condensed-phase mechanism; a significant increase in char yield at high temperatures directly supports the proposed mode of action. Consistency across multiple characterization techniques (TGA, UL-94, LOI) provides a robust validation of the material's enhanced performance.
Conclusion
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) presents a promising avenue for the development of next-generation high-performance polymers. Its unique chemical architecture is poised to deliver significant improvements in thermal stability and flame retardancy through a dual-action mechanism. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this and structurally similar additives in creating safer, more durable materials for advanced applications.
References
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- Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI.
- Possible flame retardant mechanism.
- High- and low-temperature resistant and intrinsically flame retardant poly(bisphthalazinone thioether sulfone ketone)s: Synthesis, structures and properties.
- High-performance polyimide coatings for mild steel: the impact of benzophenone, biphenyl, and bisphenol-a core structures. PMC - NIH.
- The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur
- Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characteriz
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Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. Polymer Chemistry (RSC Publishing). [Link]
- Polyimides: Fundamentals and Applic
- Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. PMC - NIH.
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- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
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Application Notes and Protocols for the Formulation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) in Thin Films
Introduction: Unlocking the Potential of a Novel Dichlorobenzoate Derivative in Thin Film Technologies
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is a novel organic small molecule with significant potential for application in advanced material science, particularly in the realm of organic electronics and optoelectronics. Its chemical structure, characterized by a flexible thioether linkage connecting two phenyl groups which are in turn esterified with 2,4-dichlorobenzoic acid, suggests a unique combination of processability and functionality. The electron-withdrawing chlorine substituents and the aromatic core are indicative of a material that could exhibit interesting charge transport properties, high thermal stability, and tunable optical characteristics. Thin films of this material are anticipated to be key components in next-generation technologies such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and specialized sensor arrays.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of high-quality thin films of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate). We will delve into the scientific rationale behind the choice of deposition techniques, provide detailed, step-by-step protocols for film fabrication, and outline a suite of characterization methods to validate film quality and performance. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Part 1: Foundational Principles of Thin Film Formulation
The successful fabrication of high-performance organic thin films is contingent upon a deep understanding of the interplay between the material's intrinsic properties, the choice of solvent, and the deposition technique.[3] For Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate), a solution-based approach is recommended as the initial route due to its anticipated solubility in common organic solvents, which offers a cost-effective and scalable method for film preparation.[3]
Solubility and Solution Preparation: The First Step to a Perfect Film
The first critical step is to identify a suitable solvent system that can fully dissolve the compound without causing aggregation. The polarity of the solvent should be matched with that of the solute to ensure good solvation. Given the aromatic and chlorinated nature of the target molecule, solvents such as chloroform, dichloromethane, chlorobenzene, or tetrahydrofuran (THF) are excellent starting points.
Protocol 1: Solvent Screening and Solution Preparation
-
Initial Screening: In separate 1.5 mL vials, add 1 mg of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) to 1 mL of each candidate solvent (chloroform, dichloromethane, chlorobenzene, THF).
-
Dissolution: Sonicate each vial for 10 minutes at room temperature. Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle heating (40-60 °C) can be applied.
-
Optimal Solvent Selection: The ideal solvent will be one that dissolves the compound completely at the desired concentration and has a boiling point suitable for the chosen deposition technique. For spin coating, a solvent with a boiling point between 60-150 °C is generally preferred to allow for controlled evaporation.
-
Stock Solution Preparation: Once an optimal solvent is identified, prepare a stock solution at a concentration range of 1-10 mg/mL. The exact concentration will need to be optimized depending on the desired film thickness.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could disrupt the film's uniformity.
Thin Film Deposition: From Solution to Solid State
Several techniques can be employed for the deposition of organic thin films from solution.[4][5] Spin coating is a widely used method that can produce highly uniform films with controllable thickness.[5]
Protocol 2: Spin Coating of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) Thin Films
-
Substrate Preparation: Use silicon wafers with a native oxide layer or glass slides as substrates. Clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the wettability and adhesion of the organic film, treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes.[6]
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered solution (e.g., 100 µL for a 1x1 inch substrate) to cover the substrate surface.
-
Start the spin coating program. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 45-60 seconds) to achieve the desired thickness.
-
-
Annealing: After spin coating, transfer the substrate to a hot plate in a nitrogen-filled glovebox or a vacuum oven. Anneal the film at a temperature below the material's melting point but high enough to promote molecular ordering and remove residual solvent. A typical starting point would be 80-120 °C for 30-60 minutes. The optimal annealing temperature and time must be determined experimentally.
The relationship between spin speed, solution concentration, and resulting film thickness is a critical aspect of process control. The following table provides a hypothetical set of starting parameters for optimization.
| Solution Concentration (mg/mL) | Spin Speed (rpm) | Expected Thickness Range (nm) |
| 5 | 2000 | 80 - 120 |
| 5 | 4000 | 40 - 70 |
| 10 | 2000 | 150 - 200 |
| 10 | 4000 | 80 - 120 |
Table 1: Initial Parameters for Spin Coating Optimization.
Part 2: Comprehensive Characterization of Thin Films
A multi-faceted approach to characterization is essential to understand the structural, morphological, and functional properties of the fabricated thin films.[7][8]
Morphological and Structural Analysis
Atomic Force Microscopy (AFM): AFM is a powerful technique for visualizing the surface topography of the thin film at the nanoscale.[8] It provides information on surface roughness, grain size, and the presence of any defects. Tapping mode AFM is generally preferred for soft organic films to minimize sample damage.
Scanning Electron Microscopy (SEM): SEM can provide a broader view of the film's surface morphology and can be used to identify larger-scale features or defects. For non-conductive organic films, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging.
X-ray Diffraction (XRD): XRD is used to probe the crystallinity and molecular packing within the thin film.[9] Grazing incidence XRD (GIXRD) is particularly useful for thin films as it enhances the signal from the film while minimizing the contribution from the substrate. The presence of sharp diffraction peaks indicates a well-ordered, crystalline film.
Optical and Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the optical properties of the thin film, such as its absorption spectrum and optical bandgap.[10] These properties are crucial for applications in optoelectronic devices.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the chemical identity of the deposited material and to probe for the presence of residual solvent.[1][11] Attenuated Total Reflectance (ATR)-FTIR is a suitable technique for thin film analysis.
The following diagram illustrates the comprehensive workflow for the formulation and characterization of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) thin films.
Caption: Workflow for Thin Film Formulation and Characterization.
Part 3: Potential Applications and Future Directions
While the specific performance of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) thin films is yet to be fully explored, its chemical structure suggests several promising avenues for application:
-
Organic Electronics: The aromatic core and electron-withdrawing groups could facilitate charge transport, making it a candidate for the active layer in OFETs or as a host material in OLEDs.[2]
-
Dielectric Layers: The presence of polarizable chlorine atoms may lead to a high dielectric constant, suggesting its use as a gate dielectric in transistors.
-
Sensor Applications: The phenyl-sulfide-phenyl backbone could interact with specific analytes, making it a potential material for chemical sensors.
Future research should focus on a systematic optimization of the deposition parameters to control the film's morphology and crystallinity, which are known to have a profound impact on device performance.[8] Furthermore, the synthesis of derivatives with modified side chains or different halogen substitutions could be explored to fine-tune the material's electronic and optical properties.
References
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- ACS Publications. (n.d.). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors | Chemical Reviews.
- AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy.
- VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials.
- Google. (n.d.). Organic Thin Film Evaluation.
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Blending Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) with Other Polymers: A Framework for Novel Material Development
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for blending Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) with other polymers. Due to the novel nature of this compound, this guide is structured as a foundational framework, detailing experimental design, blending protocols, and characterization techniques. The focus is on enabling the exploration of this compound's potential to enhance the properties of existing polymers. The protocols provided are based on established principles of polymer science and are designed to be adaptable to a wide range of research applications.
Introduction to Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is an aromatic compound characterized by a thioether linkage between two phenyl groups, which are in turn esterified with 2,4-dichlorobenzoic acid. Its chemical structure is presented below:
Application Note: Electrochemical Characterization of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Introduction: Unveiling the Redox Landscape of a Novel Thioether Derivative
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is an organosulfur compound featuring a central thioether linkage flanked by phenyl rings, which are in turn esterified with 2,4-dichlorobenzoic acid.[1][2] The unique arrangement of these functional groups—the electron-rich thioether and the electron-withdrawing dichlorinated aromatic rings—suggests a rich and complex electrochemical profile. Organosulfur compounds are known to participate in a variety of electron transfer reactions, with the sulfur atom capable of existing in multiple oxidation states.[3][4] Understanding the redox behavior of this molecule is crucial for its potential applications in materials science, as a redox-active building block for polymers, or in drug development, where metabolic pathways often involve oxidation-reduction reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the electrochemical properties of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate). We will delve into the fundamental principles behind the proposed electrochemical behavior and provide detailed, step-by-step protocols for its characterization using common electrochemical techniques. The causality behind experimental choices is explained to empower the user to adapt these methods to their specific research needs.
Predicted Electrochemical Behavior: A Tale of Two Redox Centers
The molecular structure of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) presents two primary moieties susceptible to electrochemical activity: the central sulfur atom of the thioether and the phenyl rings.
-
Oxidation at the Sulfur Center: The thioether sulfur is electron-rich and can be oxidized to a sulfoxide and subsequently to a sulfone.[5] This is often an irreversible process. The presence of the electron-withdrawing dichlorobenzoate groups is expected to make this oxidation more difficult (occur at a more positive potential) compared to simpler diaryl sulfides.
-
Redox Activity of the Aromatic Systems: The phenyl rings, influenced by both the sulfur linkage and the ester groups, can also undergo oxidation or reduction. The exact potentials for these processes are highly dependent on the solvent and electrolyte system used.
This application note will focus on characterizing the initial oxidation of the thioether moiety, as it is predicted to be the most prominent and mechanistically informative electrochemical event.
Experimental Design and Protocols
A thorough electrochemical investigation of a new compound requires a multi-technique approach to build a complete picture of its redox behavior. We will employ Cyclic Voltammetry (CV) for initial screening and to assess reaction reversibility, and Differential Pulse Voltammetry (DPV) for enhanced sensitivity in determining peak potentials.
Core Experimental Setup
A standard three-electrode electrochemical cell is required for these experiments.[6]
-
Working Electrode: Glassy Carbon Electrode (GCE) is recommended for its wide potential window and relatively inert surface. Proper polishing before each experiment is critical for obtaining reproducible results.
-
Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode is a common and stable choice.
-
Counter (Auxiliary) Electrode: A Platinum (Pt) wire or mesh provides a stable surface for the counter-reaction.
Protocol 1: Cyclic Voltammetry (CV) for Initial Screening
Cyclic voltammetry is a powerful technique for rapidly assessing the redox behavior of a compound and determining the reversibility of electron transfer processes.[7][8]
Objective: To identify the oxidation potential of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) and to evaluate the reversibility of the oxidation process.
Materials:
-
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate)
-
Acetonitrile (ACN), electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), as supporting electrolyte
-
Argon or Nitrogen gas for deoxygenation
-
Standard electrochemical cell and potentiostat
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This will serve as the supporting electrolyte solution.
-
Prepare a 1 mM stock solution of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) in the 0.1 M TBAPF₆/ACN electrolyte solution.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and then acetonitrile.
-
Ensure the reference and counter electrodes are clean.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat parameters for the CV experiment. A typical starting point would be:
-
Initial Potential: 0.0 V (vs. Ag/AgCl)
-
Vertex Potential 1: +2.0 V
-
Vertex Potential 2: -0.5 V (optional, to check for reduction)
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Observe the resulting voltammogram for the appearance of an anodic (oxidation) peak.
-
If an oxidation peak is observed, note the peak potential (Epa).
-
Examine the reverse scan for a corresponding cathodic (reduction) peak. The absence of a reduction peak indicates an irreversible or quasi-reversible process.[7]
-
To further investigate the nature of the electrochemical process, perform CV scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
Expected Outcome: A cyclic voltammogram showing an irreversible oxidation peak in the positive potential region, corresponding to the oxidation of the thioether sulfur.
Diagram: Cyclic Voltammetry Experimental Workflow
Caption: Workflow for Cyclic Voltammetry Experiment.
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
DPV is a more sensitive technique than CV for determining the precise peak potential of an electrochemical process.[9] It discriminates against the capacitive current, resulting in a peaked output that is easier to analyze.
Objective: To obtain a more accurate measurement of the oxidation potential of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate).
Materials: Same as for Protocol 1.
Step-by-Step Protocol:
-
Solution and Electrode Preparation: Follow steps 1 and 2 from Protocol 1.
-
Electrochemical Cell Assembly: Follow step 3 from Protocol 1.
-
Differential Pulse Voltammetry Measurement:
-
Set the potentiostat parameters for the DPV experiment. Typical parameters include:
-
Initial Potential: 0.0 V (vs. Ag/AgCl)
-
Final Potential: +2.0 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Run the differential pulse voltammogram.
-
-
Data Analysis:
-
The resulting voltammogram will show a peak-shaped response.
-
The potential at the peak maximum corresponds to the oxidation potential (Ep).
-
Expected Outcome: A well-defined peak in the differential pulse voltammogram, providing a more accurate value for the oxidation potential of the thioether group.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized for clear comparison and reporting.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
| Anodic Peak Potential (Epa) | e.g., +1.5 V vs. Ag/AgCl | e.g., +1.45 V vs. Ag/AgCl |
| Reversibility | Irreversible | N/A |
Interpretation of Results:
The irreversible nature of the oxidation peak observed in the CV experiment strongly suggests that the initial electron transfer is followed by a chemical reaction, which is characteristic of the oxidation of thioethers to sulfoxides. The more positive potential compared to simple diaryl sulfides would confirm the electron-withdrawing effect of the dichlorobenzoate substituents.
Self-Validation and Trustworthiness
To ensure the trustworthiness of the obtained results, the following self-validating steps should be incorporated into the experimental workflow:
-
Blank Scans: Before analyzing the target compound, run a CV and DPV of the supporting electrolyte solution alone. This will confirm the absence of interfering redox signals from impurities.
-
Internal Standard: For precise potential measurements, an internal standard such as ferrocene/ferrocenium (Fc/Fc+) can be added to the solution at the end of the experiment. The observed potentials can then be referenced to the well-defined Fc/Fc+ redox couple.
-
Reproducibility: Repeat each experiment at least three times with a freshly prepared solution or a newly polished electrode to ensure the reproducibility of the results.
Diagram: Logic of the Electrochemical Investigation
Caption: Logical flow of the electrochemical characterization.
Conclusion
This application note provides a foundational guide for the electrochemical characterization of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate). By following the detailed protocols for Cyclic Voltammetry and Differential Pulse Voltammetry, researchers can gain valuable insights into the redox properties of this molecule. The proposed workflow, including essential self-validation steps, ensures the generation of reliable and high-quality data. This information is critical for understanding the fundamental electronic properties of this compound and for guiding its future development in various scientific and industrial applications. Further studies could involve exploring the electrochemical behavior in different solvent systems or at various pH levels to build a more comprehensive understanding of its redox landscape.
References
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PubChem. (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2). Retrieved from [Link]
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Zhang, R., et al. (2020). Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries. Energy & Environmental Science, 13(3), 798-818. Retrieved from [Link]
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Tirelli, N., et al. (2014). Chemical specificity in REDOX-responsive materials: the diverse effects of different Reactive Oxygen Species (ROS) on polysulfide nanoparticles. Polymer Chemistry, 5(5), 1653-1664. Retrieved from [Link]
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Freedman, R. B., et al. (1989). Redox properties and cross-linking of the dithiol/disulphide active sites of mammalian protein disulphide-isomerase. Biochemical Journal, 258(1), 277-283. Retrieved from [Link]
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Hsieh, Y.-T., et al. (2023). Applications of polymer coatings consisting of 9,9′-(4,4′-sulfonylbis(4,1-phenylene))biscarbazole and thiophene derivatives in electrochromic devices. Progress in Organic Coatings, 182, 107661. Retrieved from [Link]
-
Yusof, N. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)-1,2,4,5-TETRAZINE. Malaysian Journal of Analytical Sciences, 25(1), 138-152. Retrieved from [Link]
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ResearchGate. Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione. Retrieved from [Link]
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Yang, C. S., et al. (2005). Redox properties of tea polyphenols and related biological activities. Antioxidants & Redox Signaling, 7(11-12), 1704-1714. Retrieved from [Link]
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Graphene and Sensors. (2021). Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. MDPI. Retrieved from [Link]
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Tanyeli, G., et al. (2012). Synthesis and Electropolymerization of 1,4-Bis(2-Thienyl)-2,5-Difluorobenzene and its Electrochromic Properties. International Journal of Electrochemical Science, 7, 353-366. Retrieved from [Link]
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Yadav, S., et al. (2013). Electrochemical Reduction of M-Nitro Benzoic Acid at Various Electrode and pH. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 635-643. Retrieved from [Link]
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Inzelt, G., et al. (2022). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. Molecules, 27(1), 226. Retrieved from [Link]
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Molecules Editorial Office. (2024). Organosulfur and Organoselenium Chemistry. Molecules, 29(17), 4209. Retrieved from [Link]
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ChemTalk. Organosulfur Compounds. Retrieved from [Link]
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Grushin, V. V., et al. (2023). Cyclic Voltammetry Study of Closo-Ruthenacarboranes. Molecules, 28(10), 4209. Retrieved from [Link]
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Wikipedia. Organosulfur chemistry. Retrieved from [Link]
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Application Notes & Protocols for the Deposition of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Films
Introduction
Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is an organic small molecule with potential applications in materials science, organic electronics, and drug development, where the formation of uniform, high-quality thin films is often a critical prerequisite. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deposition of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) films. Given the limited specific literature on this compound, this guide synthesizes established methodologies for depositing similar organic small molecules, offering a robust starting point for protocol development and optimization. The protocols detailed herein are designed to be adaptable and are grounded in fundamental principles of thin film fabrication.
Material Properties and Pre-Deposition Considerations
Currently, detailed physicochemical properties for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) are not extensively documented in publicly accessible literature.[1][2] Therefore, initial material characterization is a crucial first step.
1.1. Solubility Screening: The choice of deposition technique is highly dependent on the solubility of the compound. A systematic solubility screening in a range of common organic solvents is paramount.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene (DCB) | Often effective for aromatic and halogenated compounds. |
| Aromatic | Toluene, Xylene, Tetrahydrofuran (THF) | Good solvents for a wide range of organic molecules. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can dissolve a variety of organic compounds. |
| Ketones | Acetone, Cyclohexanone | Useful for moderately polar molecules. |
1.2. Thermal Analysis: Understanding the thermal properties of the material is critical, especially if considering vapor deposition techniques.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To identify melting point and any phase transitions.
Film Deposition Protocols
Based on the nature of organic small molecules, solution-based methods like spin coating and solution casting are often the most accessible and versatile starting points. Vapor deposition is also a powerful technique for achieving high-purity films.
Protocol 1: Spin Coating
Spin coating is a widely used technique capable of producing highly uniform thin films on flat substrates.[3][4][5] The final film thickness is dependent on the solution viscosity, spin speed, and spin time.[5]
2.1.1. Rationale: This method is ideal for rapid screening of solvent systems and concentrations to achieve uniform film coverage. It is particularly effective for small-scale experiments and device fabrication.[6][7]
2.1.2. Detailed Protocol:
-
Solution Preparation:
-
Dissolve Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) in a suitable, filtered solvent (e.g., chloroform, toluene) to a concentration range of 1-20 mg/mL.
-
Gently heat or sonicate if necessary to aid dissolution, ensuring the temperature remains well below the solvent's boiling point.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Select a suitable substrate (e.g., silicon wafer, glass slide, quartz).
-
Clean the substrate meticulously. A typical cleaning sequence for glass or silicon is:
-
Sonication in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrate with a stream of high-purity nitrogen.
-
Optional: Treat with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to create a hydrophilic surface, which can improve solution wetting.
-
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered and held securely by vacuum.
-
Dispense a small amount of the prepared solution onto the center of the substrate (static dispense).[5] The volume should be sufficient to cover the substrate surface upon spinning.
-
Start the spin coater. A two-stage process is often effective:
-
Stage 1 (Spread Cycle): 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Stage 2 (Thinning Cycle): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness.[5]
-
-
After spinning, the film may still contain residual solvent.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., nitrogen-filled glovebox or vacuum oven).
-
Anneal the film at a temperature below the material's melting point (determined by DSC) for 10-60 minutes to remove residual solvent and potentially improve film crystallinity.
-
2.1.3. Workflow Diagram:
Caption: Spin coating workflow for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) films.
Protocol 2: Solution Casting
Solution casting, also known as solvent casting, is a straightforward method for producing thin films, particularly for creating freestanding films or coating larger areas.[8][9][10] The film's properties are heavily influenced by the solvent's evaporation rate.
2.2.1. Rationale: This technique is less wasteful of material than spin coating and is suitable for producing thicker films. It does not require specialized equipment like a spin coater, making it highly accessible.[11][12]
2.2.2. Detailed Protocol:
-
Solution Preparation:
-
Prepare a more concentrated solution of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) (e.g., 50-200 mg/mL) in a high-boiling-point solvent (e.g., 1,2-dichlorobenzene, cyclohexanone) to slow down the evaporation rate.
-
Ensure complete dissolution and filter the solution as described in the spin coating protocol.
-
Degas the solution by gentle sonication or by applying a vacuum to remove dissolved air bubbles, which can cause pinholes in the final film.[10]
-
-
Casting:
-
Place a casting dish (e.g., a flat-bottomed glass petri dish or a Teflon mold) on a precisely level surface in a fume hood or a controlled environment chamber.[10]
-
Carefully pour the solution into the dish to the desired depth.
-
-
Solvent Evaporation:
-
Cover the casting dish with a lid that has small openings to allow for slow, controlled solvent evaporation. Rapid evaporation can lead to a non-uniform film with surface defects.
-
Allow the solvent to evaporate over several hours to days, depending on the solvent's volatility and the volume of the solution.
-
-
Film Detachment and Drying:
-
Once the film appears solid, it can be carefully peeled from the substrate, often by adding a small amount of a non-solvent (like methanol or ethanol) to the edges to help lift the film.
-
Place the detached film in a vacuum oven at a moderate temperature (well below the melting point) for several hours to remove any remaining solvent.
-
2.2.3. Workflow Diagram:
Caption: Solution casting workflow for producing Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) films.
Protocol 3: Organic Vapor Phase Deposition (OVPD)
For high-purity, ultra-thin, and highly uniform films, OVPD is an excellent advanced option. This technique involves the evaporation of the organic material into a hot inert carrier gas stream, which then transports the molecules to a cooled substrate where condensation occurs.[13][14]
2.3.1. Rationale: OVPD offers precise control over film thickness, doping concentrations, and morphology, and is adaptable for large-area deposition.[13] It avoids the use of solvents, which can be a significant advantage for certain applications.
2.3.2. Conceptual Protocol:
-
System Preparation:
-
Load the Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) powder into a source cell within the OVPD chamber.
-
Mount a cleaned substrate onto the temperature-controlled substrate holder.
-
Evacuate the chamber to a base pressure typically below 5x10⁻⁶ mbar.[15]
-
-
Deposition:
-
Heat the source cell to sublimate the organic material. The temperature required will depend on the material's volatility (determined from TGA).
-
Introduce a pre-heated inert carrier gas (e.g., nitrogen or argon) at a controlled flow rate.
-
The carrier gas transports the vaporized organic molecules towards the substrate.
-
Maintain the substrate at a cooler temperature to induce condensation and film growth.
-
The deposition rate can be monitored in-situ using a quartz crystal microbalance.
-
-
Post-Deposition:
-
After reaching the desired thickness, cool the source and substrate.
-
Vent the chamber with an inert gas before removing the sample.
-
Film Characterization and Validation
The quality of the deposited films must be rigorously characterized to ensure they meet the requirements of the intended application. A combination of techniques is often necessary to obtain a comprehensive understanding of the film's properties.[16]
Table 2: Key Characterization Techniques for Thin Films
| Property | Technique | Information Obtained |
| Morphology & Topography | Atomic Force Microscopy (AFM) | Surface roughness, grain size, film uniformity at the nanoscale.[17] |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the film surface and cross-section. | |
| Structural Properties | X-ray Diffraction (XRD) | Crystalline structure, orientation of molecules, and degree of crystallinity.[17] |
| Polarized Optical Microscopy (POM) | Information on the composition and three-dimensional structure of the sample.[17] | |
| Chemical & Compositional | Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds, confirming the chemical integrity of the deposited material.[18][19] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the film's surface. | |
| Optical Properties | UV-Visible Spectroscopy | Absorbance, transmittance, and optical bandgap of the film. |
| Ellipsometry | Film thickness and refractive index. |
Troubleshooting
Table 3: Common Issues and Solutions in Film Deposition
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Pinholes or Voids in Film | Particulate contamination, poor substrate cleaning, trapped air bubbles (casting). | Filter the solution before deposition. Ensure meticulous substrate cleaning. Degas the solution for solution casting. |
| Non-uniform Film Thickness | Non-level substrate (casting), incorrect spin speed, solution viscosity issues. | Ensure the casting surface is perfectly level. Optimize spin speed and time. Adjust solution concentration to modify viscosity. |
| "Coffee Ring" Effect | Rapid, non-uniform solvent evaporation from the edges. | Use a solvent with a lower vapor pressure. Slow down the evaporation rate in solution casting by partially covering the dish. |
| Film Cracking or Peeling | High internal stress, poor adhesion to the substrate, excessive film thickness. | Optimize annealing temperature and time to relieve stress. Consider using an adhesion-promoting layer on the substrate. Reduce the solution concentration or spin speed to create a thinner film. |
| Incomplete Film Coverage | Insufficient solution volume, poor wetting of the substrate. | Increase the volume of solution dispensed. Treat the substrate surface (e.g., with O₂ plasma) to improve wettability. |
Conclusion
This guide provides a foundational framework for the deposition of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) films. The presented protocols for spin coating and solution casting offer accessible and robust methods for initial film fabrication, while the conceptual outline for OVPD provides a pathway for achieving higher purity and more controlled film structures. Success in depositing high-quality films will depend on a systematic approach to optimizing parameters such as solvent choice, solution concentration, deposition speed, and post-deposition processing. Comprehensive characterization is essential to validate the film quality and to correlate the deposition parameters with the final film properties.
References
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Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream. (2015, December 15). Retrieved from [Link]
-
Organic Vapor Phase Deposition for Optoelectronic Devices - Princeton University. Retrieved from [Link]
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Polymer solution casting - Grokipedia. Retrieved from [Link]
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3.1. Solution Casting Method - Bio-protocol. Retrieved from [Link]
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Polymer Solution Casting: A Tool for Advanced Medical Applications | Plastics Engineering. (2025, September 18). Retrieved from [Link]
-
Polymer solution casting - Wikipedia. Retrieved from [Link]
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Low-cost, single-step vapor deposition of thin film organic perovskites for solar and memristor applications - Washington University Office of Technology Management - WashU. Retrieved from [Link]
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Characterization Techniques for Thin Film Organic Coatings Lab In US. (2025, September 18). Retrieved from [Link]
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Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors | Chemical Reviews - ACS Publications. Retrieved from [Link]
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Fast Organic Vapor Phase Deposition of Thin Films in Light-Emitting Diodes | ACS Nano. (2020, October 5). Retrieved from [Link]
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy - AZoM. (2017, November 15). Retrieved from [Link]
-
Organic Thin Film Evaluation. Retrieved from [Link]
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After Café Series I: Characterization of Organic Thin Films and Surfaces - YouTube. (2023, October 9). Retrieved from [Link]
-
PHYSICAL VAPOR DEPOSITION OF POLYMER THIN FILMS AND ITS APPLICATION TO ORGANIC DEVICES - World Scientific Publishing. Retrieved from [Link]
-
Thin Films Deposition of Organic Materials - VacCoat. (2019, September 25). Retrieved from [Link]
-
Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth - ResearchGate. Retrieved from [Link]
-
Spin Coater Applications » Sol Gel Process. Retrieved from [Link]
-
Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors - Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
-
Spin Coating Theory. Retrieved from [Link]
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Application and Protocol Guide: Incorporating Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) into Device Fabrication
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Subject: Assessment of "Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)" for Device Fabrication
Executive Summary
This document addresses the inquiry regarding the incorporation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) into device fabrication processes. Following a comprehensive review of scientific literature, patent databases, and chemical supplier information, we must report that there is currently no publicly available information detailing the application of this specific compound in device fabrication.
Our extensive search did not yield any established protocols, experimental data, or mechanistic studies related to the use of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) in electronics, drug delivery devices, or any other fabricated systems. The information landscape for this particular chemical is presently limited to its availability from various chemical suppliers.
Introduction to Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a distinct organic compound.[1][2] Structurally, it is characterized by a central thiobis(phenylene) core to which two 2,4-dichlorobenzoate groups are attached via ester linkages.
While the constituent parts of the molecule—such as the thiobis(phenylene) moiety and dichlorobenzoic acid derivatives—are found in various materials with applications in polymers and pharmaceuticals, the specific combination in Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) does not have a documented history of use in device manufacturing.
Review of Search Strategy and Findings
A multi-faceted search was conducted to ascertain the state of knowledge regarding the application of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). The search included:
-
Scientific Literature Databases: Searches for synthesis, characterization, and application of the compound and its CAS number (1363166-13-5) yielded no relevant articles on its use in device fabrication.
-
Patent Databases: A thorough search of patent filings did not reveal any inventions that utilize Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a component in electronic, optical, or medical devices.
-
Chemical Supplier Information: Several chemical suppliers list this compound, confirming its synthesis and commercial availability.[1][2] However, these listings do not provide application notes or guidance on its use.
It is important to note that while information exists for structurally related compounds, such as various sulfonium salts, these have different chemical properties and applications that cannot be directly extrapolated to Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).[3][4][5][6][7][8]
Hypothetical Workflow for Material Evaluation
Given the absence of established protocols, a researcher interested in exploring the potential of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) for device fabrication would need to undertake a fundamental material characterization and process development workflow. The following diagram outlines a logical, albeit hypothetical, approach to such an investigation.
Caption: Hypothetical workflow for evaluating a novel material in device fabrication.
Conclusion and Recommendations
At present, "Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)" is a compound with no documented application in device fabrication. Therefore, the creation of detailed application notes and protocols is not feasible.
For researchers and professionals in this field, we recommend the following:
-
Fundamental Research: If this material is of specific interest, a program of fundamental research, as outlined in the hypothetical workflow above, would be necessary to determine its properties and potential applications.
-
Exploration of Alternatives: For specific device applications, it would be more prudent to explore materials with established literature and a proven track record. If you can provide details on your target application (e.g., semiconductor, dielectric, encapsulant), we can offer guidance on well-characterized alternative compounds.
We trust this assessment provides clarity on the current status of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). We are committed to providing accurate and scientifically grounded information and will continue to monitor for any new developments related to this compound.
References
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PubChem. Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride. Available from: [Link]
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- 3. Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | C36H28F12S3Sb2 | CID 16701189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride | C36H28Cl2S3 | CID 20193685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)] | C36H28F12P2S3 | CID 498987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (チオジ-4,1-フェニレン)ビス(ジフェニルスルホニウム)ビス(ヘキサフルオロホスファート) | (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate) | 74227-35-3 | 東京化成工業株式会社 [tcichemicals.com]
- 7. (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate) | 74227-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate) | 74227-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Investigating Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a Novel Plasticizer for High-Performance Polymers
Abstract
This document provides a comprehensive guide for researchers and formulation scientists on the evaluation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) as a potential plasticizer for polymeric systems. While this compound is not yet established as a conventional plasticizer, its molecular structure—characterized by a central thioether linkage, aromatic rings, and chlorinated benzoate esters—suggests potential utility in applications requiring enhanced thermal stability, flame retardancy, and compatibility with polar polymers. This guide outlines the theoretical rationale for its use, detailed protocols for incorporation and performance evaluation, and critical safety considerations.
Introduction: The Rationale for a Novel Plasticizer
Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by lowering the glass transition temperature (T_g). The search for novel plasticizers is driven by the need for enhanced performance characteristics, improved material compatibility, and adherence to evolving regulatory standards.
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), hereafter referred to as TBPDB, presents a unique combination of chemical moieties:
-
Ester Groups: Promote compatibility with polar polymers such as polyvinyl chloride (PVC), acrylates, and polyurethanes.
-
Aromatic Rings: Contribute to thermal stability and rigidity, potentially offering a balance between flexibility and strength.
-
Chlorine Atoms: May impart inherent flame-retardant properties, a critical feature for applications in electronics, construction, and transportation.
-
Thioether Linkage: Introduces a degree of rotational freedom and may influence solvency and interaction with polymer chains.
Given these features, TBPDB is a candidate for investigation in applications where standard phthalate or adipate plasticizers may be inadequate.
Safety & Handling Precautions
Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for TBPDB.
Known Hazards (Based on available SDS):
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Mandatory Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Handle TBPDB powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Waste Disposal: Dispose of contaminated materials and excess chemicals in accordance with local, state, and federal regulations for hazardous waste.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1] If swallowed or inhaled, seek immediate medical attention.[1]
Experimental Design: A Phased Approach to Evaluation
We propose a three-phase workflow for a comprehensive evaluation of TBPDB as a plasticizer. This structured approach ensures a logical progression from initial compatibility screening to detailed performance characterization.
Caption: Workflow for evaluating a novel plasticizer.
Detailed Protocols
Protocol 4.1: Phase 1 - Compatibility Screening via Solution Casting
Objective: To rapidly assess the compatibility of TBPDB with a target polymer. Incompatibility often manifests as phase separation, cloudiness, or exudation.
Materials:
-
TBPDB
-
Polymer resin (e.g., PVC, K-value 67)
-
Suitable solvent (e.g., Tetrahydrofuran - THF)
-
Glass petri dishes
-
Stir plate and magnetic stir bars
-
Ventilated oven
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) stock solution of the polymer in THF. Stir until fully dissolved.
-
Prepare several TBPDB solutions in THF at varying concentrations.
-
-
Blending:
-
In separate vials, combine the polymer solution with the TBPDB solution to achieve target plasticizer loadings. A common starting range is 10, 20, 30, 40, and 50 parts per hundred resin (phr).
-
Include a control sample with only the polymer solution.
-
-
Casting:
-
Pour each solution into a clean, level glass petri dish.
-
Cover loosely to allow for slow solvent evaporation in a fume hood for 24 hours.
-
-
Drying:
-
Transfer the dishes to a ventilated oven at 60°C for 12-24 hours to remove residual solvent.
-
-
Observation:
-
Carefully peel the resulting films from the dishes.
-
Visually inspect the films for clarity, uniformity, and any signs of surface oiliness (exudation). A clear, uniform film indicates good compatibility.
-
Protocol 4.2: Phase 2 - Melt Compounding and Specimen Preparation
Objective: To prepare standardized test specimens from a polymer-TBPDB blend using industry-relevant melt processing techniques.
Equipment:
-
Two-roll mill or a laboratory-scale twin-screw extruder
-
Compression molder
-
Standardized test specimen molds (e.g., ASTM D638 for tensile testing)
Procedure:
-
Pre-Mixing: In a high-speed mixer, blend the polymer resin, TBPDB, and any other additives (e.g., thermal stabilizers for PVC) for 5-10 minutes to create a uniform dry blend.
-
Melt Compounding:
-
Set the temperature of the two-roll mill or extruder to the appropriate processing temperature for the selected polymer (e.g., 160-175°C for flexible PVC).
-
Gradually add the pre-mix to the equipment.
-
Masticate the molten polymer until a homogenous blend is achieved (typically 5-10 minutes on a two-roll mill).
-
-
Sheet Formation: Sheet off the compounded material to a controlled thickness.
-
Compression Molding:
-
Cut the sheets to fit the mold dimensions.
-
Place the material into a pre-heated mold in the compression molder.
-
Follow a standard molding cycle: pre-heat, apply pressure, cool under pressure.
-
-
Specimen Conditioning:
-
After de-molding, condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as per ASTM D618.
-
Protocol 4.3: Phase 3 - Performance Characterization
Objective: To quantify the effect of TBPDB on the key physical, thermal, and mechanical properties of the polymer.
A. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Use a calibrated DSC instrument.
-
Seal a 5-10 mg sample of the compounded material in an aluminum pan.
-
Perform a heat-cool-heat cycle (e.g., -50°C to 200°C at 10°C/min) to erase thermal history and accurately determine the glass transition temperature (T_g) from the second heating scan. A lower T_g compared to the unplasticized control indicates effective plasticization.
-
-
Thermogravimetric Analysis (TGA):
-
Place a 10-15 mg sample in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Analyze the resulting weight loss curve to determine the onset of thermal degradation. Compare the thermal stability of the TBPDB-plasticized polymer to the control.
-
B. Mechanical Testing
-
Tensile Properties (ASTM D638):
-
Use a universal testing machine with an appropriate load cell.
-
Measure the tensile strength, elongation at break, and modulus of at least five dumbbell-shaped specimens.
-
Increased elongation and decreased modulus are expected outcomes of effective plasticization.
-
-
Hardness (ASTM D2240):
-
Use a Shore A or Shore D durometer, depending on the material's flexibility.
-
Measure the hardness at several points on the surface of a stacked specimen. A decrease in hardness indicates successful plasticization.
-
Data Presentation: Hypothetical Performance Summary
The following table illustrates how to summarize and compare the performance data for different TBPDB loading levels in a hypothetical PVC formulation.
| Property | ASTM Method | Control (0 phr) | 20 phr TBPDB | 40 phr TBPDB | 40 phr DINP (Reference) |
| Thermal Properties | |||||
| Glass Transition (T_g), °C | DSC | 85 | 40 | 15 | 18 |
| Degradation Onset (T_d), °C | TGA | 250 | 255 | 258 | 245 |
| Mechanical Properties | |||||
| Shore A Hardness | D2240 | 98 (Shore D) | 95 | 80 | 78 |
| Tensile Strength, MPa | D638 | 50 | 30 | 22 | 23 |
| Elongation at Break, % | D638 | 5 | 150 | 300 | 310 |
| Migration Properties | |||||
| Weight Loss (Activated Carbon), % | D1239 | N/A | 1.5 | 2.8 | 3.5 |
Logical Flow of Analysis
The following diagram illustrates the decision-making process based on experimental outcomes.
Caption: Decision tree for TBPDB plasticizer evaluation.
Conclusion and Future Directions
This application note provides a foundational framework for the systematic evaluation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a novel plasticizer. The initial assessment should focus on compatibility, efficacy in reducing T_g, and the impact on mechanical properties. If promising results are obtained, further investigations should include long-term thermal stability (heat aging), UV resistance, and quantification of flame-retardant performance. The unique structure of TBPDB warrants a thorough investigation to unlock its potential in advanced polymer formulations.
References
- BLDpharm. Thiobis(4,1-phenylenE)
- MilliporeSigma.
- Fisher Scientific.
- TCI Chemicals.
-
ASTM International. ASTM D618 - Standard Practice for Conditioning Plastics for Testing. [Link]
-
ASTM International. ASTM D638 - Standard Test Method for Tensile Properties of Plastics. [Link]
-
ASTM International. ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness. [Link]
-
ASTM International. ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. [Link]
Sources
Application Notes & Protocols for Investigating the Flame Retardant Properties of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Abstract: This document provides a comprehensive guide for researchers and materials scientists on the evaluation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a novel flame retardant. The unique molecular architecture, combining halogen (chlorine) and sulfur elements, suggests a multi-modal flame retardant mechanism. These notes detail the synthesis, proposed mechanisms of action, and a suite of rigorous experimental protocols for characterizing its thermal stability and flame retardant efficacy in a polymer matrix. The causality behind experimental choices is explained to ensure a thorough and scientifically sound investigation.
Introduction: The Rationale for a Halogen-Sulfur Flame Retardant
The demand for high-performance polymers in electronics, construction, and transportation necessitates the integration of effective flame retardants (FRs) to meet stringent safety standards.[1][2] Halogenated compounds, particularly those containing bromine and chlorine, are well-established for their high flame retardant efficiency, primarily through a gas-phase radical scavenging mechanism.[3][4][5] Sulfur-containing compounds, on the other hand, can act in both the condensed and gas phases, promoting char formation and releasing incombustible gases like SO₂ that dilute the fuel source.[6][7]
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) is a molecule of significant interest as it incorporates both chloro- and thio-ether functionalities. This dual-functionality presents a compelling hypothesis: the potential for synergistic flame retardancy, engaging multiple mechanisms to suppress combustion more effectively than single-component systems. This guide outlines the necessary protocols to rigorously test this hypothesis and characterize the performance of this compound.
Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
The synthesis of the title compound can be achieved via a standard esterification reaction. The protocol described below is a generalized procedure based on established organic synthesis principles.
Protocol 2.1: Synthesis via Acyl Chloride
-
Reactant Preparation:
-
Dissolve 1.0 equivalent of 4,4'-thiodiphenol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
In a separate flask, dissolve 2.2 equivalents of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent.
-
-
Reaction:
-
Cool the 4,4'-thiodiphenol solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 2,4-dichlorobenzoyl chloride solution dropwise to the cooled thiodiphenol solution with vigorous stirring over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and Mass Spectrometry.
-
Proposed Flame Retardant Mechanism
The efficacy of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is predicted to stem from a combination of gas-phase and condensed-phase actions upon thermal decomposition.
-
Gas-Phase Inhibition: At combustion temperatures, the C-Cl bonds are expected to cleave, releasing chlorine radicals (Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, replacing them with lower-energy Cl• radicals and forming stable molecules like HCl.[1][3] This process interrupts the exothermic reactions in the flame, cooling the system and reducing the generation of flammable gases.
-
Condensed-Phase Action: The sulfur linkage is anticipated to influence the condensed-phase mechanism. Upon heating, the thioether bond can promote cross-linking and char formation.[8] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of volatile fuel into the gas phase.[9] Furthermore, the decomposition can release sulfur oxides (SOx), which are non-combustible and can dilute the flammable gases and oxygen in the vicinity of the flame.[6][10]
Caption: Proposed dual-action flame retardant mechanism.
Experimental Evaluation: Protocols and Workflow
To validate the flame retardant properties, a systematic approach involving thermal analysis and standardized flammability tests is required. The following protocols are designed to provide a comprehensive assessment.
Overall Experimental Workflow
The investigation should follow a logical progression from material preparation to thermal analysis and finally to bench-scale fire testing.
Caption: Overall experimental workflow for FR evaluation.
Protocol: Thermal Stability Analysis
Understanding the thermal decomposition behavior is critical, as an effective FR must activate at the right temperature relative to the polymer's degradation.[11]
4.2.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability, decomposition temperatures, and char yield of the FR-containing polymer.[9][12]
-
Instrument: TGA Instrument (e.g., TA Instruments Q500, NETZSCH STA 449).
-
Procedure:
-
Place a 5-10 mg sample of the polymer composite into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
Conduct the analysis under both a nitrogen atmosphere (to study pyrolysis) and an air atmosphere (to study oxidative degradation).
-
Record the mass loss as a function of temperature.
-
Key parameters to analyze: Onset of decomposition temperature (T₅%), temperature of maximum decomposition rate (Tₘₐₓ), and residual mass (char yield) at 700 °C.[13][14]
-
4.2.2 Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the effect of the FR on the polymer's thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[15][16][17] This provides insight into the miscibility and plasticizing effects of the additive.[18][19]
-
Instrument: DSC Instrument (e.g., TA Instruments Q2000).
-
Procedure:
-
Seal a 5-10 mg sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.[19]
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example:
-
Heat from 25 °C to 250 °C at 10 °C/min.
-
Hold for 2 minutes.
-
Cool to 25 °C at 10 °C/min.
-
Heat again to 250 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature. Analyze the second heating scan for Tg and Tm.
-
Protocol: Flammability Testing
4.3.1 Limiting Oxygen Index (LOI)
-
Objective: To measure the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain combustion of the material.[20][21] A higher LOI value indicates better flame retardancy.[22]
-
Standard: ASTM D2863 or ISO 4589.[23]
-
Procedure:
-
Mount a standardized specimen (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness) vertically in a glass chimney.
-
Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Adjust the oxygen/nitrogen ratio until the flame is just self-extinguishing.
-
The LOI is the minimum percentage of oxygen that just supports flaming combustion for a specified period or extent of burning.[24] Materials with an LOI > 21% are considered self-extinguishing in ambient air.[24]
-
4.3.2 UL-94 Vertical Burning Test
-
Objective: To classify the material's response to a small open flame under controlled laboratory conditions.[25][26]
-
Standard: ANSI/UL 94.[27]
-
Procedure:
-
Mount a rectangular bar specimen (125 mm x 13 mm) vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the strict criteria for afterflame time, total combustion time, and dripping behavior.[2][27][28] V-0 is the highest rating for this test.[28]
-
4.3.3 Cone Calorimetry
-
Objective: To measure key fire behavior characteristics, such as heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).[29][30] This is one of the most effective bench-scale tests for assessing real-world fire hazard.[31]
-
Procedure:
-
Place a 100 mm x 100 mm x 3 mm specimen horizontally under a conical radiant heater.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases.
-
Combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.
-
The Heat Release Rate (HRR) is calculated based on the principle of oxygen consumption.[32]
-
Key parameters to analyze: Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Mass Loss Rate (MLR).[30] Effective flame retardants will increase TTI and decrease pHRR and THR.
-
Data Presentation and Interpretation
Data should be systematically organized in tables for clear comparison between the neat polymer and composites containing the flame retardant at different loadings.
Table 1: Thermal Analysis Data (TGA/DSC)
| Sample | T₅% (°C) | Tₘₐₓ (°C) | Char Yield @ 700°C (%) (N₂) | Tg (°C) |
|---|---|---|---|---|
| Neat Polymer | 450 | 480 | < 1 | 150 |
| Polymer + 5% FR | 435 | 465 | 8 | 148 |
| Polymer + 10% FR | 425 | 450 | 15 | 146 |
| Polymer + 15% FR | 418 | 440 | 22 | 145 |
Interpretation: An effective FR may lower the initial decomposition temperature while significantly increasing the char yield, indicating condensed-phase action.[9][14]
Table 2: Flammability Test Results
| Sample | LOI (%) | UL-94 Rating | TTI (s) @ 35 kW/m² | pHRR (kW/m²) @ 35 kW/m² | THR (MJ/m²) |
|---|---|---|---|---|---|
| Neat Polymer | 21 | V-2 | 60 | 950 | 110 |
| Polymer + 5% FR | 26 | V-1 | 75 | 600 | 95 |
| Polymer + 10% FR | 30 | V-0 | 90 | 450 | 80 |
| Polymer + 15% FR | 34 | V-0 | 110 | 380 | 72 |
Interpretation: Significant increases in LOI and TTI, coupled with a V-0 rating and sharp reductions in pHRR and THR, would confirm high flame retardant efficacy.
Conclusion and Future Work
The protocols outlined in this document provide a robust framework for the comprehensive investigation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) as a flame retardant. By combining thermal analysis with standardized flammability tests, researchers can elucidate its mechanism of action and quantify its performance. Positive results from these tests would warrant further investigation into its effects on the mechanical properties of the host polymer, its long-term thermal stability, and its potential synergies with other flame retardant additives like antimony trioxide.[4]
References
- Vertex AI Search. Halogen Flame Retardant.
- EAG Laboratories. DSC Analysis of Polymers | Thermal.
- SpecialChem. UL 94 Flammability Standards: Vertical & Horizontal Burn.
- NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
- PubMed. Differential scanning calorimetry (DSC) of semicrystalline polymers.
- University of Cape Town Libraries.
- Techmer PM. Understanding UL 94: Flammability Standards and Their Importance.
- Innovatech Labs. What a DSC Analysis of a Polymer Can Discover.
- University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry.
- Protolabs.
- WorldofTest.com. Limiting Oxygen Index (LOI): Importance & Use.
- NIH.
- Isola Group.
-
Cefic-efra.org. How do flame retardants work? Halogenated flame. [Link]
- Atlas Fibre.
- Plaskolite.com.
- Alfa Chemistry. Cone Calorimetry Test - Flame Retardant.
- TA Instruments.
- Alfa Chemistry. Thermogravimetric Analysis - Flame Retardant.
- China Plastics.
- Scribd. Limiting Oxygen Index.
- Wood and Fire Safety 2000.
- Chemistry For Everyone. What Is The Limiting Oxygen Index (LOI) Test For Flammability?.
- ABB. Flammability Test - Limited Oxygen Index.
- SpecialChem. Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
- ResearchGate. Sulfur's Role in the Flame Retardancy of Thio-Ether–linked Hyperbranched Poly(phosphoesters) in Epoxy Resins | Request PDF.
- WorldofTest.com.
- SciSpace. Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives.
- NIH.
- Taylor & Francis Online.
- University of Twente Research Information. Sulfur's role in the flame retardancy of thio-ether–linked hyperbranched polyphosphoesters in epoxy resins.
- ResearchGate. Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG)
- MDPI.
- Warringtonfire. Cone Calorimetry Testing.
- MDPI.
- Guidechem. 1363166-13-5 Thiobis(4,1-phenylene)
- BLDpharm. 1363166-13-5|Thiobis(4,1-phenylenE)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Welcome to the technical support center for the synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5) is typically achieved via a bis-esterification reaction between 4,4'-thiodiphenol and two equivalents of 2,4-dichlorobenzoyl chloride.[1] This reaction is commonly performed under Schotten-Baumann conditions, which involve an interfacial reaction in a two-phase system (an organic solvent and an aqueous base solution).[2][3] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[4]
Below, we delve into common challenges and their solutions in a question-and-answer format to guide you through potential experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue in esterification reactions and can stem from several factors.[5] Let's break down the potential causes and solutions in a systematic way.
Potential Causes & Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | - Increase Reaction Time: Monitor the reaction by TLC until the starting material (4,4'-thiodiphenol) is consumed. - Optimize Temperature: While Schotten-Baumann reactions are often run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote hydrolysis of the acid chloride. - Improve Mixing: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs. Use a high-speed overhead stirrer. |
| Hydrolysis of 2,4-dichlorobenzoyl chloride | The acid chloride is susceptible to hydrolysis by water and hydroxide ions in the aqueous phase. This side reaction consumes the acylating agent and reduces the yield of the desired ester. | - Control the Rate of Addition: Add the 2,4-dichlorobenzoyl chloride solution slowly to the reaction mixture. This keeps its concentration low in the organic phase, minimizing contact with the aqueous phase before it can react with the phenol. - Maintain a Moderate pH: While a base is necessary, an excessively high pH can accelerate the hydrolysis of the acid chloride. Maintain the pH in the range of 10-12.[2] |
| Poor Quality of Reagents | The purity of your starting materials is critical. 4,4'-thiodiphenol can oxidize over time, and 2,4-dichlorobenzoyl chloride is sensitive to moisture. | - Use High-Purity Reagents: Ensure your 4,4'-thiodiphenol is of high purity and has been stored properly. - Use Fresh or Purified Acid Chloride: Use freshly opened 2,4-dichlorobenzoyl chloride or purify it by distillation before use. |
| Sub-optimal Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | - Use a Slight Excess of the Acid Chloride: Employing a slight molar excess (e.g., 2.1 - 2.2 equivalents) of 2,4-dichlorobenzoyl chloride can help drive the reaction to completion, ensuring both hydroxyl groups of the 4,4'-thiodiphenol are esterified. |
| Product Loss During Work-up and Purification | Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[5] | - Optimize Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery. - Careful Washing: Minimize the number of washes with aqueous solutions to reduce the risk of product loss due to slight solubility. - Optimize Recrystallization: Carefully select the recrystallization solvent to ensure high recovery of the purified product. Avoid using an excessive volume of solvent. |
Question 2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
Answer:
Side product formation can complicate purification and lower the yield of your target molecule. The most common side products in this synthesis are the mono-esterified intermediate and the hydrolysis product of the acid chloride.
Diagram: Main Reaction vs. Side Reactions
Caption: Reaction pathways in the synthesis.
Strategies to Minimize Side Products:
-
To Minimize the Mono-Ester:
-
Ensure Proper Stoichiometry: As mentioned, using a slight excess of 2,4-dichlorobenzoyl chloride will favor the formation of the bis-esterified product.
-
Increase Reaction Time: Allow sufficient time for the second esterification to occur. Monitor the reaction by TLC to confirm the disappearance of the mono-ester intermediate.
-
-
To Minimize the Hydrolysis Product (2,4-Dichlorobenzoic Acid):
-
Controlled Addition of Acid Chloride: Add the acid chloride solution dropwise to the vigorously stirred reaction mixture.
-
Use of a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, increasing its reaction rate with the acid chloride and competing more effectively with hydrolysis.[2]
-
Question 3: My product is difficult to purify. What purification strategies do you recommend?
Answer:
Purification can be challenging if the reaction has not gone to completion or if significant side products are present.
Recommended Purification Workflow:
Caption: Recommended purification workflow.
-
Aqueous Work-up: After the reaction is complete, the organic layer should be washed sequentially with a dilute acid (e.g., 1 M HCl) to neutralize any remaining inorganic base, followed by a wash with a saturated sodium bicarbonate solution to remove the acidic hydrolysis byproduct (2,4-dichlorobenzoic acid). A final wash with brine helps to remove residual water before drying.
-
Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is crucial. You may need to screen several solvents or solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while keeping impurities dissolved.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography may be necessary. A non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the organic phase in this reaction?
A common and effective solvent is dichloromethane (DCM) because it is a good solvent for the reactants and the product, and it is immiscible with water.[3] Other options include diethyl ether or toluene.
Q2: What base should I use and at what concentration?
An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1-2 M is typically used. The key is to have at least two equivalents of base to neutralize the two equivalents of HCl produced.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside the starting material (4,4'-thiodiphenol) on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicate the reaction's progress.
Q4: What are the key safety precautions for this synthesis?
-
2,4-Dichlorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Organic solvents like dichloromethane are volatile and may be harmful. Use them in a fume hood.
Q5: Can I use 2,4-dichlorobenzoic acid directly with 4,4'-thiodiphenol to synthesize the product?
While direct esterification of a carboxylic acid with a phenol (a variation of Fischer esterification) is possible, it typically requires harsh conditions, such as high temperatures and a strong acid catalyst, and the removal of water to drive the equilibrium.[6][7] For phenols, this reaction is often inefficient. The use of the more reactive acid chloride under Schotten-Baumann conditions is generally a much more effective and higher-yielding method.[2]
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Schotten-Baumann reaction. Optimization may be required.
-
Dissolve the Phenol: In a round-bottom flask equipped with a magnetic stir bar or overhead stirrer, dissolve 1.0 equivalent of 4,4'-thiodiphenol in dichloromethane (DCM).
-
Add the Base: To this solution, add an aqueous solution of sodium hydroxide (2.5 equivalents in water).
-
Cool the Mixture: Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Prepare the Acid Chloride Solution: In a separate flask, dissolve 2.1 equivalents of 2,4-dichlorobenzoyl chloride in DCM.
-
Add the Acid Chloride: Add the 2,4-dichlorobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system.
References
-
Vertex AI Search, result[8]
-
Vertex AI Search, result[9]
-
Vertex AI Search, result
-
BLDpharm. Thiobis(4,1-phenylenE) bis(2,4-dichlorobenzoatE).
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Reddit. Esterification not Working (Separation).
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Organic Chemistry Portal. Schotten-Baumann Reaction.
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Vertex AI Search, result[10]
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Master Organic Chemistry. Fischer Esterification.
-
Grokipedia. Schotten–Baumann reaction.
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Vertex AI Search, result[11]
-
ResearchGate. Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters.
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
-
Guidechem. 1363166-13-5 Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
-
Wikipedia. Schotten–Baumann reaction.
-
PubChem. Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride.
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SATHEE. Chemistry Schotten Baumann Reaction.
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PubChem. Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)].
-
JoVE. Video: Esterification - Prep.
-
Reddit. How can I improve the yield of my Fischer Esterification?.
-
Tokyo Chemical Industry UK Ltd. (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate).
-
Tokyo Chemical Industry (India) Pvt. Ltd. (Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate) 74227-35-3. micals.com/IN/en/p/B6324)
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- 1. 1363166-13-5|Thiobis(4,1-phenylenE) bis(2,4-dichlorobenzoatE)|BLD Pharm [bldpharm.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
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- 8. researchgate.net [researchgate.net]
- 9. Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | C36H28F12S3Sb2 | CID 16701189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Welcome to the technical support center for the purification of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Purification Considerations
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a relatively large, non-polar molecule characterized by two aromatic ester linkages and a central diaryl thioether bond. Its structure presents specific challenges and opportunities for purification that we will address in this guide. The presence of multiple aromatic rings and chloro-substituents contributes to its crystalline nature, making recrystallization a primary purification strategy. However, its low polarity may require specific solvent systems for effective separation from non-polar impurities via column chromatography.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Q1: What are the most likely impurities in a crude sample of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
A1: The impurity profile will largely depend on the synthetic route. A common synthesis involves the esterification of 4,4'-thiodiphenol with 2,4-dichlorobenzoyl chloride. Potential impurities include:
-
Unreacted Starting Materials: 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride.
-
Hydrolysis Product: 2,4-dichlorobenzoic acid, from the reaction of 2,4-dichlorobenzoyl chloride with moisture.
-
Mono-esterified Product: 4-((4-hydroxyphenyl)thio)phenyl 2,4-dichlorobenzoate.
-
Side-reaction Products: Potential for side reactions involving the thioether linkage, though less common under standard esterification conditions.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Due to its likely crystalline nature and relatively non-polar character, recrystallization is often the more efficient and scalable method for achieving high purity, especially for removing trace impurities.[1] Column chromatography is a valuable tool for separating components with significant polarity differences, such as removing highly polar or non-polar impurities from the target compound.[2][3] The choice between the two will depend on the impurity profile of your crude material. A preliminary Thin Layer Chromatography (TLC) analysis can help make this determination.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solute is supersaturated at a temperature above its melting point in the chosen solvent system. To address this, you can try the following:
-
Increase the solvent volume: This will lower the saturation point.
-
Use a lower boiling point solvent system: This will ensure the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Modify the solvent system: A mixture of a good solvent and a poor solvent can sometimes facilitate crystallization.[4]
Q4: I am having trouble getting good separation on a silica gel column. What can I do?
A4: Poor separation on silica gel for a non-polar compound like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can be due to several factors:
-
Inappropriate solvent system: If the eluent is too polar, all components may elute together at the solvent front. If it's not polar enough, the compound may not move from the origin. Use TLC to systematically screen for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Compound insolubility: The compound may be poorly soluble in the chosen eluent, leading to streaking. Ensure your crude material is fully dissolved in a minimal amount of the loading solvent.
-
Co-eluting impurities: If an impurity has a very similar polarity, separation on silica gel may be challenging. In such cases, recrystallization or a different chromatographic technique (e.g., reverse-phase chromatography) might be more effective.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues during the purification process.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not a good "good" solvent for the compound. | Try a different solvent or a solvent mixture. For aromatic esters, solvents like toluene, ethyl acetate, or mixtures with hexanes can be effective.[4] |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | 1. Reduce the solvent volume by evaporation. 2. Cool the solution in an ice bath. 3. Scratch the inner surface of the flask. 4. Add a seed crystal. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Use a more appropriate solvent where the compound has lower solubility at cold temperatures. 2. Minimize the amount of hot solvent used for dissolution. 3. Cool the solution for a longer period or at a lower temperature. |
| Crystals are colored or appear impure. | Impurities are trapped within the crystal lattice or adsorbed on the surface. | 1. Perform a second recrystallization. 2. Consider a hot filtration step to remove insoluble impurities before cooling. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the origin (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | 1. Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2. 2. Try a different solvent system with different selectivity (e.g., dichloromethane/hexanes).[2] |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the eluent, or the column is overloaded. | 1. Ensure the compound is fully dissolved before loading onto the column. 2. Use a less concentrated sample solution. 3. Reduce the amount of crude material loaded onto the column. |
IV. Experimental Protocols
These protocols provide a starting point for the purification of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). Optimization will be necessary based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, acetone, and mixtures with hexanes or heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude material with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Visualization of Workflows
Purification Workflow Decision Tree
This diagram illustrates the decision-making process for selecting a purification method.
Caption: Decision tree for selecting the initial purification method.
Troubleshooting Logic for Column Chromatography
This diagram outlines a logical approach to troubleshooting common column chromatography issues.
Caption: Troubleshooting logic for column chromatography.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Welcome to the technical support center for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (CAS No. 1363166-13-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: A Structural Approach to Solubility Prediction
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a large, aromatic molecule characterized by several key structural features that dictate its solubility profile:
-
High Molecular Weight: With a molecular weight of 564.26 g/mol , significant energy is required to overcome the intermolecular forces in the solid state.
-
Aromaticity: The multiple phenyl rings contribute to a rigid, planar structure, which can lead to strong crystal lattice packing.
-
Thioether Linkage: The central sulfur atom introduces some flexibility and polarity, but the overall molecule remains largely non-polar.
-
Dichlorobenzoate Groups: The four chlorine atoms increase the molecular weight and contribute to its non-polar character. The ester groups offer sites for potential hydrogen bonding with protic solvents, but these are sterically hindered.
Based on these features, we can predict that Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) will exhibit poor solubility in polar solvents like water and alcohols, and will be more soluble in non-polar or moderately polar aprotic organic solvents.[3] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common solubility issues in a question-and-answer format, providing direct and actionable advice.
Q1: I'm starting a new experiment. Which solvents should I try first to dissolve Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
Answer:
Given the non-polar, aromatic nature of the compound, we recommend starting with the following aprotic solvents, ranging from non-polar to moderately polar. It's advisable to perform small-scale solubility tests before proceeding with your main experiment.
Initial Solvent Screening Protocol:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume of a single solvent to each vial (e.g., 100 µL).
-
Vortex or stir the mixture at room temperature for a few minutes.
-
Visually inspect for dissolution. If the compound does not dissolve, proceed with the troubleshooting steps outlined below.
Recommended Starting Solvents:
Based on the solubility of structurally similar compounds, such as aromatic polyesters containing thioether units and dichlorobenzoate esters, the following solvents are recommended for initial screening.[4]
| Solvent Class | Recommended Solvents | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Often effective for dissolving large, non-polar aromatic compounds. Aromatic polyesters with thioether linkages have shown good solubility in these solvents.[4] |
| Aromatic Hydrocarbons | Toluene, Xylene | Their non-polar, aromatic nature is well-suited to solvate the phenyl rings of the target molecule.[5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | THF is a moderately polar aprotic solvent that can be effective for a range of organic compounds.[4] Diethyl ether is a less polar option.[6] |
| Amides | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | These are polar aprotic solvents that can be effective for some poorly soluble compounds due to their high boiling points and solvating power.[4] |
Q2: The compound is not dissolving in my chosen solvent at room temperature. What should I do next?
Answer:
If initial attempts at room temperature are unsuccessful, you can employ several techniques to enhance solubility. The logical progression of these steps is illustrated in the troubleshooting workflow below.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Steps:
-
Heating: Gently warming the solution can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy.
-
Protocol: Place the vial in a heated water bath or on a hot plate with stirring. Start with a moderate temperature (e.g., 40-60°C) and gradually increase if necessary, while monitoring for any signs of degradation (e.g., color change). Be mindful of the solvent's boiling point.
-
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and increase the surface area available for solvation.
-
Protocol: Place the vial in a sonicator bath for 5-15 minute intervals. Check for dissolution after each interval.
-
-
Co-solvency: If the compound dissolves upon heating but precipitates upon cooling, or if it remains insoluble, the use of a co-solvent can be beneficial. A small amount of a more polar or a better-solvating solvent can disrupt the intermolecular forces of the primary solvent and enhance solubility.
-
Protocol: To your suspension, add a small percentage (e.g., 5-10% v/v) of a co-solvent. For a non-polar primary solvent like toluene, you might try adding a small amount of THF or NMP.
-
-
Re-evaluate Solvent Choice: If the above methods fail, it may be necessary to reconsider your initial solvent selection. Refer back to the solvent table and consider trying a solvent from a different class.
Q3: I managed to dissolve the compound with heating, but it crashed out of solution when I cooled it to room temperature. How can I keep it in solution?
Answer:
This is a common issue known as supersaturation followed by precipitation. Here are a few strategies to address this:
-
Work at an Elevated Temperature: If your experimental conditions allow, maintain the solution at the temperature at which the compound is soluble.
-
Use a Co-solvent System: As mentioned in Q2, adding a co-solvent can help to maintain solubility at lower temperatures. You may need to experiment with different co-solvents and ratios to find the optimal system.
-
Rapid Use: If the compound is only needed in solution for a short period, you can sometimes use the freshly prepared, warm solution before it has a chance to precipitate. This is highly dependent on the kinetics of precipitation.
Q4: Are there any other methods to improve the solubility of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
Answer:
For particularly challenging cases, more advanced techniques can be considered, though these often require more significant experimental modifications:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. This can be achieved through techniques like micronization.
-
Use of Surfactants or Solubilizing Agents: In some applications, particularly for aqueous formulations, the addition of a surfactant can aid in solubilization by forming micelles that encapsulate the non-polar compound.
-
Chemical Modification (Pro-drug approach): For drug development applications, it may be possible to synthesize a more soluble pro-drug by temporarily modifying the structure of the parent compound. This is a complex process that requires medicinal chemistry expertise.
Safety Precautions
When handling Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and the recommended organic solvents, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Consult the Safety Data Sheet (SDS) for the compound and for each solvent for specific handling and disposal information.
References
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Attia, L., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]
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Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
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Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]
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AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Available at: [Link]
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Hughes, D. L. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]
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ChemBK. (2024). BENZOIC ACID, 3,5-DICHLORO-, METHYL ESTER. Available at: [Link]
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ACS Publications. (2014). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. Available at: [Link]
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ACS Publications. (2014). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. Available at: [Link]
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Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Available at: [Link]
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V.Nimc. (2026). Nonpolar Solvents: A Comprehensive Guide. Available at: [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Available at: [Link]
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Substech. (n.d.). CLASSIFICATION OF SOLVENTS. Available at: [Link]
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PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride. Available at: [Link]
-
BrainKart. (2018). Properties of ethers, epoxides, and thioethers. Available at: [Link]
-
PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2). Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Aromatic Polyethers. Available at: [Link]
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Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Available at: [Link]
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OMICS International. (2015). Studies on Physicochemical Properties of Biofield Treated 2,4-Dichlorophenol. Available at: [Link]
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Technical Support Center: Processing Stability of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Welcome to the technical support center for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of processing this molecule and prevent its degradation. By understanding the inherent chemical sensitivities of its thioether and ester functionalities, you can ensure the integrity of your material throughout your experimental workflow.
Understanding the Molecule: A Chemist's Perspective
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a unique molecule featuring a central thioether linkage connecting two phenyl rings, which are in turn esterified with 2,4-dichlorobenzoic acid. This combination of functional groups presents specific challenges during processing, where exposure to heat, moisture, light, oxygen, and mechanical forces can initiate degradation pathways.
The primary points of vulnerability are:
-
Ester Linkages: Susceptible to hydrolysis, particularly in the presence of water, acids, or bases.
-
Thioether Bridge: Prone to oxidation, which can alter the electronic and structural properties of the molecule.
-
Aromatic Systems: Can be sensitive to photo-oxidation upon exposure to UV radiation.
This guide provides a structured approach to troubleshooting and preventing degradation, ensuring the stability and purity of your compound.
Troubleshooting Guide & FAQs
This section is organized by the type of degradation. Each subsection provides answers to common questions, explains the underlying chemistry, and offers actionable solutions.
Thermal Degradation
High temperatures during processing, such as melt extrusion or solvent evaporation at elevated temperatures, can provide the activation energy needed to break chemical bonds.
dot
Caption: Thermal Degradation Pathway
Q1: I'm observing discoloration (yellowing to browning) and a change in the viscosity of my material after melt processing. What is happening?
A: This is a classic sign of thermal degradation. At elevated temperatures, the weakest bonds in the molecule can begin to break, leading to a cascade of uncontrolled reactions. This can result in the formation of chromophores (colored compounds) and a change in molecular weight, which affects viscosity. For aromatic polyesters, processing at high temperatures can lead to thermal degradation[1].
Troubleshooting Steps:
-
Determine the Onset of Degradation: Use Thermogravimetric Analysis (TGA) to determine the temperature at which your material begins to lose mass. This will define the upper limit of your processing window. TGA is a standard method for assessing the thermal stability of polymers[2].
-
Optimize Processing Temperature: Reduce the processing temperature to the lowest possible point that still allows for adequate flow and mixing. Even a small reduction can significantly decrease the rate of degradation.
-
Minimize Residence Time: The longer the material is exposed to high temperatures, the more degradation will occur. Increase the throughput of your process to minimize the time the material spends in the heated zones of your equipment.
Preventative Measures:
-
Inert Atmosphere: Process the material under an inert atmosphere, such as nitrogen or argon, to prevent thermo-oxidative degradation, which is often more aggressive than purely thermal degradation.
-
Thermal Stabilizers: While less common for this specific type of molecule, for polymeric systems, the addition of specific thermal stabilizers can be beneficial.
Hydrolytic Degradation
The ester linkages in Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) are susceptible to attack by water, a process known as hydrolysis. This reaction is accelerated by the presence of acids or bases.
dot
Caption: Hydrolytic Degradation of the Ester Linkage
Q2: My final product shows the presence of 2,4-dichlorobenzoic acid and a phenolic compound. What is the cause?
A: This is a clear indication of hydrolysis. The ester bonds have been cleaved, releasing the constituent carboxylic acid and phenol. Polymers containing ester groups are known to be susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture[3].
Troubleshooting Steps:
-
Moisture Analysis: Quantify the amount of residual water in your starting material and any solvents used. Karl Fischer titration is a suitable method for this.
-
Drying Procedures: Ensure that the Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and any excipients or solvents are thoroughly dried before processing. For solids, vacuum oven drying is effective. For solvents, the use of molecular sieves is recommended.
-
pH Control: If working in a solution, ensure the pH is neutral. Even small amounts of acidic or basic impurities can catalyze hydrolysis.
Preventative Measures:
-
Anti-hydrolysis Agents: For applications where moisture exposure is unavoidable, consider the addition of an anti-hydrolysis agent. Carbodiimide-based stabilizers, such as those in the LANXESS Stabaxol® line, are highly effective.[3][4][5] They work by reacting with and neutralizing carboxylic acids that are formed during hydrolysis, thus preventing autocatalytic degradation[4].
-
Processing Environment: Control the humidity of the processing environment to minimize moisture uptake.
| Stabilizer Type | Mechanism of Action | Recommended Products |
| Carbodiimides | Reacts with carboxylic acids and water | Stabaxol® series[3][5] |
Oxidative Degradation
The thioether linkage is a site of potential oxidation, which can lead to the formation of sulfoxides and sulfones. This can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of light, or by oxidizing agents.
dot
Caption: Oxidation of the Thioether Linkage
Q3: I've detected unexpected peaks in my mass spectrometry analysis corresponding to the addition of one or two oxygen atoms to my parent molecule. What could be the cause?
A: This is characteristic of the oxidation of the thioether bridge to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). Thioethers can act as secondary antioxidants by decomposing hydroperoxides, a process that involves their own oxidation[6][7].
Troubleshooting Steps:
-
Inert Processing: As with thermal degradation, processing under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation.
-
Solvent Purity: Ensure that any solvents used are free from peroxides. Ethers, for example, are notorious for forming peroxides upon storage. Test for peroxides and purify solvents if necessary.
-
Raw Material Purity: Check for any oxidizing impurities in your starting materials.
Preventative Measures:
-
Primary Antioxidants: The use of primary antioxidants, such as hindered phenols (e.g., BHT, Irganox® series), can be very effective. These compounds act as radical scavengers, interrupting the oxidation chain reaction. They are often used in combination with thioether-containing compounds, which act as synergists[6][7].
-
Chelating Agents: Trace metal ions can catalyze oxidation reactions. The addition of a chelating agent, such as EDTA, can sequester these ions and improve stability.
| Antioxidant Type | Mechanism of Action | Examples |
| Primary (Radical Scavengers) | Donate a hydrogen atom to a radical | Hindered Phenols (e.g., BHT, Irganox® 1010) |
| Secondary (Peroxide Decomposers) | The thioether itself acts in this capacity | Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) |
Photo-degradation
The aromatic rings in the molecule can absorb UV radiation, which can lead to the formation of excited states and free radicals, initiating degradation.
dot
Caption: Photo-degradation Pathway
Q4: My material is showing signs of degradation (e.g., yellowing, brittleness) after exposure to light. How can I prevent this?
A: This is likely photo-degradation. UV radiation has enough energy to break chemical bonds and initiate radical chain reactions, leading to discoloration and loss of mechanical properties.
Preventative Measures:
-
UV Absorbers (UVAs): These additives absorb harmful UV radiation and dissipate it as heat. Benzotriazole and benzophenone derivatives are common classes of UVAs[8][9].
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, trapping free radicals formed during photo-oxidation. They are very effective for long-term light stability[8][10].
-
Opaque Packaging/Containers: Store the material in amber vials or other containers that block UV light.
-
Controlled Lighting: Conduct processing in an environment with controlled lighting that minimizes UV exposure.
| UV Stabilizer Type | Mechanism of Action | Examples |
| UV Absorbers (UVAs) | Absorb UV radiation and dissipate it as heat | Benzotriazoles, Benzophenones[8] |
| Hindered Amine Light Stabilizers (HALS) | Trap free radicals | Tinuvin® and Chimassorb® series[8] |
Mechanical Degradation
High shear forces during processing, such as in grinding, high-speed mixing, or extrusion, can lead to mechanical degradation, where polymer chains are physically broken. While Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a small molecule, if it is part of a larger polymer system, this can be a concern.
Q5: I'm seeing a decrease in the molecular weight of my polymer blend containing Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) after extrusion. Could this be mechanical?
A: Yes, high shear stress can cause chain scission in polymers. This is particularly relevant in processes with high mechanical energy input. Mechanical stress can accelerate chain scission and other chemical and physical changes in polymers[11].
Troubleshooting Steps:
-
Reduce Shear Rate: Lower the screw speed in an extruder or the mixing speed in a blender.
-
Increase Temperature: A slightly higher processing temperature can lower the viscosity of the melt, reducing the shear stress on the polymer chains. However, this must be balanced against the risk of thermal degradation.
-
Modify Equipment Geometry: Changes to screw design or die geometry can reduce the shear experienced by the material.
Experimental Protocols for Degradation Analysis
To effectively troubleshoot, it is crucial to identify and quantify the degradation products. Here are some recommended analytical techniques:
Protocol 1: HPLC Analysis for Hydrolysis and Purity
High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the parent compound and its degradation products, such as 2,4-dichlorobenzoic acid.
Methodology:
-
Sample Preparation: Dissolve a known concentration of your processed material in a suitable solvent (e.g., acetonitrile or methanol).
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Quantification: Use certified reference standards of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), 2,4-dichlorobenzoic acid, and Thiobis(4,1-phenol) to create calibration curves for accurate quantification. HPLC has been shown to be effective for the analysis of SFE and its degradation products[12].
Protocol 2: LC-MS for Oxidative Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the products of oxidation.
Methodology:
-
Chromatography: Use an HPLC method similar to the one described above to separate the components.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Analysis: Look for the mass-to-charge ratios (m/z) corresponding to the parent compound, the sulfoxide derivative (M+16), and the sulfone derivative (M+32). Tandem mass spectrometry (MS/MS) can be used to confirm the structures of these products. Mass spectrometry is a key tool for observing the oxidation of thioethers[13][14][15].
Protocol 3: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously identifying the structure of degradation products.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the degraded sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The appearance of new aromatic and potentially carboxylic acid proton signals can indicate hydrolysis. For example, the signals for benzoic acid are distinct and can be quantified[16][17][18].
-
¹³C NMR: A carbon NMR spectrum will show changes in the chemical shifts of the carbons adjacent to the ester and thioether linkages upon degradation.
-
2D NMR: Techniques like COSY and HMQC can be used to piece together the full structure of unknown degradation products.
By implementing these troubleshooting and preventative strategies, you can significantly improve the processing stability of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), ensuring the quality and reliability of your final product.
References
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KSTO. (2024, May 30). How Anti-Hydrolysis Agents Protect Against Polyester Hydrolysis?[Link]
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Tintoll. Thioether Antioxidant. [Link]
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HyMax. (2024, July 8). The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. [Link]
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Baoxu Chemical. Anti hydrolysis Agent for Polyester, hydrolysis Stabilizer. [Link]
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Lanxess. Hydrolysis Stabilizers | Polymer Additives. [Link]
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Journal of Chromatographic Science. Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. [Link]
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Amfine. Thioethers | Antioxidant Synergists for Plastics. [Link]
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SciELO. development of antioxidant poly(thioether-ester) nanoparticles. [Link]
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Oxford Academic. Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. [Link]
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Fibres & Textiles in Eastern Europe. Investigation on the Melt Processing of Biodegradable Aliphatic-Aromatic Polyester into Fibrous Products. [Link]
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PubMed. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
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NIH. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. [Link]
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ResearchGate. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
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NIH. Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. [Link]
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Linchemical. Antioxidant UV Stabilizers For Polymers. [Link]
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Performance Additives. UV Absorbers | Polymer & Polycarbonate Additives. [Link]
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Nature. Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. [Link]
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Vibrant Colortech. Selection of Light Stabilizers for Polymers Best UV Stabilizers. [Link]
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NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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NIH. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. [Link]
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Elixance. UV stabilizer additives. [Link]
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ResearchGate. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. [Link]
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NIH. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
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MDPI. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. [Link]
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OSTI.GOV. Melt Processing Pretreatment Effects on Enzymatic Depolymerization of Poly(ethylene terephthalate) (PET). [Link]
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Frontiers. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]
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MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]
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RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions. [Link]
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PubMed. NMR analysis of some alkyl p-hydroxybenzoates. [Link]
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ScienceDirect. The effect of mechanical loads on the degradation of aliphatic biodegradable polyesters. [Link]
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ResearchGate. 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. [Link]
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Wikipedia. Thioester. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]
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University of Warwick. Thioester functional polymers. [Link]
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Knovel. 5.1 Introduction 5.2 Thioether Derivatives. [Link]
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ResearchGate. Thiol-ene Eugenol Polymer Networks with Chemical Degradation, Thermal Degradation and Biodegradability. [Link]
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ACS Publications. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. [Link]
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Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
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ACS Publications. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. [Link]
-
PubMed. Characterization of thioether compounds formed from alkaline degradation products of enflurane. [Link]
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ResearchGate. Effects of mechanical stress on the reactivity of polymers: Shear degradation of polyacrylamide and dextran. [Link]
-
ACS Publications. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. [Link]
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Technical Support Center: Optimization of Annealing Temperature for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Films
Welcome to the technical support guide for optimizing the annealing of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) films. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions for researchers and engineers working with this high-performance aromatic polymer. Given the material's structure, it is likely a precursor to or a component of a poly(arylene ether sulfone) or similar thermoplastic, prized for its thermal stability and mechanical properties.[1] Effective thermal annealing is paramount to unlocking these properties in thin film applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) films?
Thermal annealing is a critical post-processing step that involves heating the polymer film to a temperature below its melting point but typically above its glass transition temperature (Tg). The primary goals are:
-
Stress Relaxation: Spin-coating or solution casting can induce significant internal stresses in the film. Annealing provides the polymer chains with enough mobility to rearrange and relax these stresses, which helps prevent cracking and delamination.[2]
-
Increased Crystallinity & Order: For semi-crystalline polymers, annealing promotes the growth and perfection of crystalline domains.[3] This enhanced molecular packing can significantly improve properties like mechanical strength, thermal stability, and chemical resistance.[4]
-
Removal of Residual Solvent: The heating process effectively drives off any remaining solvent from the fabrication process, leading to a denser, more stable film.[3]
-
Improved Film-Substrate Adhesion: Annealing can enhance the interfacial bonding between the polymer film and the substrate.
Q2: How do I determine a safe yet effective starting range for the annealing temperature?
The optimal annealing window is dictated by the material's thermal transitions. It is essential to first characterize your specific polymer batch using the following techniques:
-
Thermogravimetric Analysis (TGA): This analysis determines the decomposition temperature (Td). Your maximum annealing temperature must be well below this value to prevent thermal degradation and discoloration.[1] Aromatic polymers like this are generally stable to high temperatures, but TGA provides the definitive upper limit.[1]
-
Differential Scanning Calorimetry (DSC): DSC will identify the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. The ideal annealing temperature is typically between Tg and Tm. Heating above Tg allows for the necessary chain mobility for structural rearrangement.[3]
A conservative starting point for annealing is Tg + 20°C . From there, you can systematically increase the temperature in small increments (e.g., 10-20°C) to find the optimum.
Q3: What is the impact of annealing time and atmosphere?
-
Time: Annealing times can range from a few minutes to several hours. Initially, start with a moderate time, such as 30-60 minutes.[5] Longer times at a given temperature allow for more complete structural relaxation and crystal growth, but also increase the risk of degradation. The effect of time is coupled with temperature; higher temperatures may require shorter durations.
-
Atmosphere: For aromatic polymers, especially at elevated temperatures, annealing in an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[3][6] This prevents oxidative degradation, which often manifests as yellowing or browning of the film and can compromise its mechanical and optical properties.[6]
Q4: How does film thickness influence the optimal annealing parameters?
Thicker films (>0.5-1 µm) are generally more prone to cracking due to higher accumulated stress.[7][8] They may require a more conservative annealing protocol, such as slower heating and cooling rates or a multi-step annealing process, to allow stress to dissipate gradually.[8] Thinner films are more forgiving but ensure your characterization methods are sensitive enough to detect changes in the film.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the annealing of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) films.
Problem 1: Film is Cracking, Delaminating, or Wrinkling During or After Annealing
-
Potential Causes:
-
High Internal Stress: Rapid solvent evaporation during spin-coating or casting creates significant stress.[2]
-
Thermal Expansion Mismatch: A large difference between the coefficient of thermal expansion (CTE) of the polymer film and the substrate generates stress upon heating and cooling.[2][7][8]
-
Excessive Heating/Cooling Rate: Rapid temperature changes can induce thermal shock, causing the film to crack.[7]
-
Excessive Film Thickness: Thicker films store more mechanical stress and are more susceptible to cracking.[8]
-
-
Solutions & Mitigation Strategies:
-
Implement a Slow Ramp Protocol: Instead of placing the film directly on a preheated hotplate, use a programmable oven. Ramp the temperature up slowly (e.g., 1-5°C per minute) to the target annealing temperature, hold, and then ramp down slowly.[7]
-
Introduce a Pre-Annealing "Soft Bake": Before the main annealing step, heat the film at a lower temperature (e.g., just below Tg) for 30-60 minutes. This helps to gently remove the bulk of the residual solvent and relax initial stresses.
-
Substrate Matching: If possible, choose a substrate with a CTE closer to that of the polymer.
-
Reduce Film Thickness: If the application allows, try fabricating thinner films, as they are less prone to cracking.[8]
-
Problem 2: Film Appears Yellow or Brown After Annealing
-
Potential Causes:
-
Solutions & Mitigation Strategies:
-
Use an Inert Atmosphere: Always perform high-temperature annealing in a nitrogen-filled glovebox or a tube furnace purged with an inert gas like N₂ or Argon.[3]
-
Verify Td with TGA: Run a TGA scan on your material to confirm its decomposition temperature. Ensure your annealing temperature is at least 50-100°C below the onset of weight loss.
-
Reduce Annealing Time/Temperature: If discoloration persists even under an inert atmosphere, reduce the annealing temperature or duration.
-
Problem 3: Inconsistent or No Improvement in Film Properties (e.g., Crystallinity, Hardness)
-
Potential Causes:
-
Annealing Temperature is Too Low: The temperature is not sufficiently above the glass transition temperature (Tg) to allow for adequate polymer chain mobility.[3]
-
Annealing Time is Too Short: The duration is insufficient for the polymer chains to rearrange into a more ordered state.[3]
-
Poor Initial Film Quality: A non-uniform or poorly formed initial film will not anneal well.
-
-
Solutions & Mitigation Strategies:
-
Systematically Increase Temperature: Based on your DSC data, incrementally increase the annealing temperature (e.g., in 15°C steps) and re-characterize the film at each step.
-
Increase Annealing Time: Try doubling the annealing time at a fixed temperature to see if properties improve.
-
Optimize Film Deposition: Ensure your polymer solution is fully dissolved and filtered. Optimize spin-coating or casting parameters to achieve a uniform, defect-free film before annealing.
-
Section 3: Experimental Protocols & Methodologies
Protocol 3.1: Determining the Annealing Window via DSC and TGA
-
Sample Preparation: Place 5-10 mg of the dry Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) polymer into a standard aluminum TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.[1] Your maximum annealing temperature must be significantly lower than this.
-
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example:
-
Heat from 25°C to a temperature above the expected Tm (but well below Td) at 10°C/min.
-
Cool back to 25°C at 10°C/min.
-
Heat again at 10°C/min.
-
-
Analyze the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm), if present. The annealing window is between Tg and Tm.
-
Protocol 3.2: Systematic Optimization of Annealing Temperature
-
Film Fabrication: Prepare a set of identical films on your chosen substrate (e.g., silicon wafers, glass slides) using a consistent method (e.g., spin-coating).
-
Soft Bake: Perform a soft bake on all samples at a temperature slightly below Tg (e.g., Tg - 10°C) for 30 minutes under vacuum to remove excess solvent.
-
Annealing:
-
Set up a series of annealing experiments at different temperatures. A good starting range would be [Tg + 20°C, Tg + 40°C, Tg + 60°C, ...], ensuring the highest temperature is well below Tm and Td.
-
Place the samples in an oven or on a hotplate within a nitrogen-filled glovebox.
-
Anneal each sample for a fixed time (e.g., 60 minutes).
-
Allow the samples to cool slowly to room temperature.
-
-
Characterization: Analyze the properties of the unannealed (control) and each annealed film to determine the optimal temperature. Key techniques include:
-
X-Ray Diffraction (XRD): To measure changes in crystallinity.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology and roughness.[10]
-
Ellipsometry: To measure film thickness and refractive index.
-
UV-Vis Spectroscopy: To check for changes in optical transparency and potential degradation.
-
Section 4: Visualizations & Data
Diagrams
Caption: Troubleshooting decision tree for annealed films.
Data Presentation
Table 1: Example Data for Annealing Optimization of a Hypothetical Aromatic Polymer Film (Tg = 150°C)
| Annealing Temp. (°C) | Annealing Time (min) | Atmosphere | Crystallinity (%) (from XRD) | Surface Roughness (RMS, nm) (from AFM) | Visual Appearance |
| As Deposited (25) | 0 | Air | 5 | 1.2 | Transparent, Clear |
| 170 | 60 | Nitrogen | 18 | 0.9 | Transparent, Clear |
| 190 | 60 | Nitrogen | 25 | 0.7 | Transparent, Clear |
| 210 | 60 | Nitrogen | 28 | 0.8 | Transparent, Clear |
| 210 | 60 | Air | 27 | 1.5 | Slight Yellow Tint |
| 230 | 60 | Nitrogen | 22 | 2.1 | Hazy, micro-cracks |
This table illustrates how systematic changes in annealing temperature can be correlated with key film properties to identify the optimal processing window. In this example, 190-210°C in Nitrogen appears optimal.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Annealing Conditions for Poly(3-thiopheneacrylic acid methyl ester) Thin Films.
- Montaudo, G., & Puglisi, C. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
- ResearchGate. (2001). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
- Wiley Online Library. (2017). Morphological change of crystalline polymer films by annealing: substrate‐ and heating/cooling‐rate‐dependent surface roughness. CiNii Research.
- ResearchGate. (2013). Any tips about how to avoid cracks in thin films during annealing?
- National Institutes of Health (NIH). (2022). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC.
- Scribd. (n.d.). Preventing Cracks in Thin Film Annealing | PDF.
- ACS Publications. (2024).
- Semantic Scholar. (1959). Thermal degradation of an aromatic polypyromellitimide in air and vacuum I — Rates and activation energies.
- National Institutes of Health (NIH). (n.d.).
- Sabancı University. (2022).
- ResearchGate. (n.d.). (PDF) Characterization of Spin-Coated Polymer Films.
- ACS Publications. (n.d.). Depth-Dependent Structural Changes in PS-b-P2VP Thin Films Induced by Annealing.
- ResearchGate. (n.d.). Optimizing thermal annealing temperatures towards improved and stable electrochromic polymeric films and devices | Request PDF.
- Defense Technical Information Center (DTIC). (1992). Thiopene-Based Poly(arylene ether ketone)s: Thermal and Mechanical Properties of Amorphous Systems Using Bis(p-Fluorobenzoyl)ary.
- ResearchGate. (2018). How can I avoid film cracking during solution casting of LDPE?
- MDPI. (n.d.). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants.
- National Institutes of Health (NIH). (n.d.). Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties.
- MDPI. (n.d.).
- Université de Fribourg. (2016).
- YouTube. (2023). How Is Annealing Used For Thin Films?. Chemistry For Everyone.
- BLDpharm. (n.d.). 1363166-13-5|Thiobis(4,1-phenylenE)
- ACS Publications. (2023). Cracking in Films Cast from Soft Core/Hard Shell Waterborne Polymer Dispersions. Macromolecules.
- MDPI. (n.d.). Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors.
- Guidechem. (n.d.). 1363166-13-5 Thiobis(4,1-phenylene)
- Defense Technical Information Center (DTIC). (n.d.).
- YouTube. (2023).
- PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)
- ResearchGate. (n.d.). (PDF) Thermal Annealing Effects on the Absorption and Structural Properties of Regioregular Poly(3-Hexylthiophene) Films.
- Sci-Hub. (n.d.). Thermal Annealing Effects on the Absorption and Structural Properties of Regioregular Poly(3-Hexylthiophene) Films.
- Genaxxon bioscience. (2017).
- International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene)
- MDPI. (n.d.). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging.
- CORE. (n.d.). Synthesis, properties, and degradation of polyisobutylene-polyester graft copolymers.
- TCI AMERICA. (n.d.). (Thiodi-4,1-phenylene)bis(diphenylsulfonium)
- ResearchGate. (n.d.). Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione.
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Technical Support Center: Interpreting Complex NMR Spectra of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Welcome to the technical support guide for the structural elucidation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges when interpreting the nuanced NMR spectra of this molecule. We will address common issues in a practical, question-and-answer format, blending foundational theory with field-proven troubleshooting strategies.
Part 1: Foundational Analysis & Common Questions
The complexity of the NMR spectrum for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) arises from its three distinct, highly substituted aromatic rings and the potential for complex spin-spin coupling patterns. Understanding the molecule's structure is the first step in decoding its spectrum.
Caption: Structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) with unique protons labeled.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) so complex for this molecule?
A1: The complexity arises because the molecule contains three distinct aromatic proton environments. Due to the molecule's C₂ symmetry along the C-S-C axis, we expect to see:
-
One AA'BB' System: The two central thiobis(phenylene) rings are chemically equivalent. The four protons on each ring (labeled Hₐ and Hₑ ) form a system that often presents as two complex multiplets rather than simple doublets. This is a classic indicator of second-order effects.[1][2]
-
One AMX System: The two terminal 2,4-dichlorobenzoate rings are also equivalent. Each ring has three protons (Hₐ, Hₑ, Hₐ ), which will couple to each other, resulting in distinct splitting patterns (e.g., doublet, doublet of doublets).
Q2: What are "second-order effects" and why are they affecting the thiobis(phenylene) signals?
A2: Second-order effects occur when the chemical shift difference (Δν, in Hz) between two coupling protons is not much larger than their coupling constant (J, in Hz).[1] For a spectrum to be "first-order" (easily interpretable), the ratio Δν/J should be greater than ~5. When this ratio is small, as is common in para-substituted rings like the thiobis(phenylene) core, several phenomena are observed:
-
Complex Multiplets: The expected simple doublets merge into more complex patterns that are difficult to analyze by eye.
-
"Roofing": The inner peaks of the multiplets increase in intensity while the outer peaks decrease, causing the pattern to "lean" or "roof" towards the signal of its coupling partner.
-
Inaccurate Coupling Constants: Measuring peak-to-peak distances directly from the spectrum will not yield the true J-values.[1]
Q3: What are the expected chemical shifts and multiplicities for the key protons?
A3: While exact values depend on the solvent and spectrometer field strength, we can predict the general characteristics. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[3][4]
| Proton Label | Predicted δ (ppm) Range | Expected Multiplicity (First-Order Approximation) | Notes |
| Hₐ | 7.2 - 7.5 | Doublet | Part of an AA'BB' system; likely a complex multiplet.[1] |
| Hₑ | 7.0 - 7.3 | Doublet | Part of an AA'BB' system; likely a complex multiplet.[1] |
| Hₐ | 7.5 - 7.8 | Doublet of Doublets (dd) | Ortho to one Cl and meta to another. |
| Hₑ | 7.9 - 8.2 | Doublet (d) | Ortho to the carbonyl group, which is strongly deshielding. |
| Hₐ | 7.3 - 7.6 | Doublet (d) | Meta to the carbonyl group. |
Part 2: Troubleshooting Guide - Acquisition & Data Quality
Poor data quality is a primary source of interpretation error. The following Q&A guide addresses common experimental problems.
Caption: Workflow for troubleshooting poor NMR spectral quality.
Q4: My entire spectrum, especially the aromatic region, shows broad, poorly resolved peaks. What's the cause?
A4: This is one of the most common issues and can stem from several sources:
-
Poor Shimming: The homogeneity of the magnetic field around the sample must be optimized ("shimming"). If shimming is poor, all peaks will be broad. Solution: Re-shim the instrument, first on the lock signal and then by optimizing the shims on a strong singlet in your sample or the residual solvent peak.[5][6]
-
Sample Concentration: A sample that is too concentrated can increase the solution's viscosity, leading to slower molecular tumbling and broader peaks.[7][8] Solution: Prepare a new, more dilute sample. A good starting point for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[9][10]
-
Particulate Matter: Undissolved compound or dust in the NMR tube disrupts the magnetic field homogeneity, causing significant line broadening.[9] Solution: Always filter your sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Q5: I see a large, broad peak around δ 1.5-3.5 ppm that is obscuring my signals. What is it and how do I remove it?
A5: This is very likely a water peak. NMR solvents are hygroscopic and can absorb moisture from the air.[11]
-
Solution 1 (Prevention): Store deuterated solvents over molecular sieves or an inert drying agent to keep them dry.[11]
-
Solution 2 (Confirmation & Removal): Add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and the peak will disappear or significantly diminish.[11]
-
Solution 3 (Suppression): Most modern NMR software includes solvent suppression pulse sequences (e.g., presaturation or WET1D) that can selectively irradiate and remove the water signal during acquisition.[8]
Q6: The aromatic signals are overlapping, making interpretation impossible. What can I do?
A6: Signal overlap is a significant challenge with this molecule.
-
Solution 1 (Change Solvent): The chemical shifts of protons are highly dependent on the solvent. Changing from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ can dramatically alter the chemical shifts, often resolving overlapping signals. This is due to anisotropic effects of the benzene ring solvent molecules. Acetone-d₆ is another excellent option.[11]
-
Solution 2 (Increase Field Strength): If available, re-running the sample on a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion (the separation between peaks in Hz), often resolving the overlap.[1] Note that coupling constants (in Hz) remain the same regardless of field strength.
-
Solution 3 (Use 2D NMR): Two-dimensional NMR experiments, discussed next, are the most powerful tool for resolving overlap.
Part 3: Advanced Interpretation & Structural Confirmation
When 1D spectra are insufficient, 2D NMR techniques are required to unambiguously assign the structure. These experiments add a second frequency dimension, revealing correlations between nuclei.
Caption: Logic diagram for using 2D NMR to confirm molecular structure.
Q7: How can 2D COSY help me assign the protons on the 2,4-dichlorobenzoate ring?
A7: COSY (Correlation Spectroscopy) shows which protons are coupled to each other.[12] A cross-peak between two signals in the COSY spectrum indicates that those two protons are spin-spin coupled (typically through 2-4 bonds).
-
Expected Correlations: For the AMX system on the dichlorobenzoate ring, you would expect to see a cross-peak between Hₐ and Hₑ , as they are ortho to each other (³J coupling). You may also see a weaker cross-peak between Hₐ and Hₐ if the long-range meta coupling (⁴J) is resolved. This allows you to "walk" around the ring and confirm proton connectivity.
Q8: I have assigned the ¹H spectrum. How do I assign the ¹³C spectrum?
A8: The best method is HSQC (Heteronuclear Single Quantum Coherence). This experiment shows a correlation peak for every proton that is directly attached to a carbon atom.[13]
-
Application: By overlaying the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis, you can draw a line from an assigned proton (e.g., Hₑ ) and find the corresponding ¹³C signal it correlates with. This provides an unambiguous assignment for all protonated carbons. Quaternary carbons will not appear in an HSQC spectrum.
Q9: How do I connect the different parts of the molecule, for example, proving the ester linkage?
A9: HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for this. It shows correlations between protons and carbons that are separated by 2 or 3 bonds (²J and ³J coupling).[12]
-
Key Correlations to Look For:
-
Ester Linkage: Look for a cross-peak between the Hₑ protons on the thiobis(phenylene) ring and the carbonyl carbon (C =O) of the benzoate group. This ³J correlation definitively proves the connectivity across the ester's oxygen atom.
-
Quaternary Carbons: HMBC is also essential for assigning the quaternary (non-protonated) carbons. For example, the carbon attached to the sulfur atom will show correlations to the Hₐ protons.
-
Part 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H/¹³C NMR
-
Weigh Sample: Accurately weigh 10-25 mg of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[10][14]
-
Add Solvent: Using a clean glass pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical.[14]
-
Filter: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip.
-
Transfer: Carefully draw the sample solution into the filtering pipette and transfer it into a clean, high-quality 5 mm NMR tube. The final sample depth should be 4-5 cm.[9]
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.
-
Label: Clearly label the NMR tube with a unique identifier.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
University of York, Department of Chemistry. NMR Sample Preparation. [Link]
-
Reich, H. J. Second Order Effects in Coupled Systems. Organic Chemistry Data & Info. [Link]
-
Newmark, R. A., & Hill, J. R. (1973). Applications and Limitations of Second-order Effects in Off-resonance Proton-decoupled I3C Nuclear Magnetic Resonance Spectra. Journal of the American Chemical Society, 95(13), 4435–4436. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
San Diego State University, NMR Facility. Common Problems. [Link]
-
Al-Ali, H., & D'Silva, C. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1–18. [Link]
-
LibreTexts Chemistry. Spectroscopy of Aromatic Compounds (1H NMR). [Link]
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LibreTexts Chemistry. Spectroscopy of Aromatic Compounds (13C NMR). [Link]
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Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
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LibreTexts Chemistry. Interpreting 2-D NMR Spectra. [Link]
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Nanalysis. Your NMReady-60 Order!. [Link]
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Lacerda, V., & Ramalho, T. C. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]
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Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
-
OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Technical Support Center: Adhesion Solutions for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Coatings
Welcome to the technical support center for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)-based coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve adhesion challenges encountered during experimental applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of expertise and reliability.
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is an aromatic polymer with a thioether linkage and dichlorobenzoate ester groups. Its rigid backbone and polar functionalities present unique opportunities and challenges in achieving robust adhesion to various substrates. This guide will walk you through common adhesion problems and provide systematic, evidence-based solutions.
Troubleshooting Guide: Adhesion Failure
Adhesion failure can manifest as delamination, peeling, blistering, or cracking of the coating.[1][2][3] The root cause often lies in one of three areas: the substrate preparation, the coating application, or the curing process.
dot graph TD { A[Adhesion Failure Observed] --> B{Identify Failure Mode}; B --> C[Delamination/Peeling]; B --> D[Blistering]; B --> E[Cracking]; C --> F{Substrate or Intercoat?}; F --> G[Substrate Adhesion Failure]; F --> H[Intercoat Adhesion Failure]; G --> I[Inadequate Surface Preparation]; H --> J[Recoat Window Exceeded or Contamination Between Coats]; D --> K[Trapped Solvents or Moisture]; E --> L[Excessive Coating Thickness or Internal Stress]; I --> M[Implement Rigorous Surface Cleaning & Profiling]; J --> N[Ensure Proper Timing and Cleanliness Between Layers]; K --> O[Optimize Application Environment and Drying Times]; L --> P[Control Film Thickness and Formulation]; } caption: "Troubleshooting workflow for adhesion failure."
Issue 1: Poor Adhesion to Metal Substrates (e.g., Steel, Aluminum, Titanium)
Question: My Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) coating is peeling cleanly from the metal substrate. What is causing this, and how can I fix it?
Answer:
This is a classic case of adhesive failure at the substrate-coating interface.[1][3][4] The primary culprits are inadequate surface preparation and a mismatch in surface energy between the metal and the coating.
Causality and Solution:
-
Surface Contamination: Metal surfaces are often coated with oils, rust inhibitors, or other contaminants from manufacturing and handling.[3][4] These create a weak boundary layer that prevents the coating from forming a strong bond with the metal.
-
Protocol:
-
Solvent Cleaning: Thoroughly degrease the metal surface with a suitable solvent like acetone or isopropyl alcohol to remove organic contaminants.
-
Abrasive Blasting: For robust adhesion, create a surface profile by grit blasting or sanding.[4] This increases the surface area for mechanical interlocking and removes any oxides.[5]
-
Chemical Treatment: For enhanced corrosion resistance and adhesion, consider a conversion coating like phosphating for steel or a chromate conversion for aluminum.[6]
-
-
-
Surface Energy Mismatch: For a liquid coating to adhere properly, its surface tension must be lower than the surface free energy of the substrate.[7][8][9] Clean metals have high surface energy, but this can be compromised by contamination.
-
Solution:
-
Adhesion Promoters: Incorporate an adhesion promoter into your coating formulation or apply it as a primer. Organosilanes, particularly those with functional groups that can interact with both the metal oxide layer and the polymer, are highly effective.[10][11][12] For coatings with thioether linkages, thiol-functional adhesion promoters can offer enhanced chemical bonding to metal surfaces.[13]
-
-
| Parameter | Recommendation for Metal Substrates |
| Surface Cleaning | Solvent wipe followed by abrasive blasting |
| Surface Profile | 25-75 µm (1-3 mils) |
| Adhesion Promoter | Organosilanes (e.g., epoxy- or amino-functional) or Thiol-functional promoters |
| Application Environment | Low humidity to prevent flash rusting after preparation |
Issue 2: Delamination from Polymer Substrates (e.g., Polyester, Polyimide)
Question: The coating is lifting from my polyester (PET) film. How can I improve the bond?
Answer:
Many polymers, especially polyesters, are chemically inert and have low surface energy, making them difficult to bond to.[14]
Causality and Solution:
-
Low Surface Energy: Untreated polymer surfaces often have a surface energy that is too low for the coating to wet the surface properly.[15]
-
Protocol: Surface Activation
-
Corona or Plasma Treatment: These energetic treatments introduce polar functional groups on the polymer surface, increasing its surface energy and reactivity.[15][16]
-
Chemical Treatment: For polyesters, surface hydrolysis with a mild sodium hydroxide solution can create reactive carboxyl and hydroxyl groups, which can improve adhesion.[17]
-
-
-
Chemical Incompatibility: The aromatic and ester nature of your coating requires a compatible surface on the substrate for strong intermolecular interactions.
dot graph TD { subgraph Surface Preparation for Polymer Substrates A[Polymer Substrate] --> B{Surface Energy Low?}; B -- Yes --> C[Surface Activation]; B -- No --> D[Cleaning]; C --> E{Choose Method}; E --> F[Corona/Plasma Treatment]; E --> G[Chemical Treatment]; F --> H[Increased Surface Energy]; G --> H; D --> H; H --> I[Apply Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Coating]; end } caption: "Workflow for preparing polymer substrates."
Issue 3: Poor Adhesion to Glass and Ceramic Substrates
Question: My coating on a glass slide can be easily scratched off. What's the problem?
Answer:
Glass and ceramic surfaces are very smooth and present a chemically distinct interface (primarily oxides and hydroxyl groups) that requires specific chemical bridging for durable adhesion.
Causality and Solution:
-
Lack of Chemical Bonding: While your coating may have some polar groups, it likely lacks the functionality to form strong, covalent bonds with the silanol groups (Si-OH) on a glass surface or the metal oxides on ceramics.
-
Protocol: Using Coupling Agents
-
Silane Coupling Agents: This is the most effective solution.[18] A silane coupling agent, such as an epoxy-functional or amino-functional silane, acts as a molecular bridge.[7] The silane end hydrolyzes and bonds to the glass/ceramic surface, while the organic functional end reacts with or entangles with your polymer coating.[19]
-
Application: Silanes can be applied as a dilute solution to the substrate before coating, or sometimes incorporated directly into the coating formulation.
-
-
-
Surface Contamination: Even seemingly clean glass can have a layer of adsorbed moisture or organic contaminants that interfere with bonding.
-
Protocol: Rigorous Cleaning
-
Detergent Wash: Wash the substrate with a laboratory-grade detergent, followed by thorough rinsing with deionized water.
-
Solvent Rinse: Rinse with acetone or isopropyl alcohol.
-
Drying: Dry the substrate in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water before applying the coating.
-
-
| Parameter | Recommendation for Glass/Ceramic Substrates |
| Surface Cleaning | Detergent wash, DI water rinse, solvent rinse, oven dry |
| Adhesion Promoter | Silane coupling agent (e.g., with epoxy or amino functionality) |
| Coating Application | Apply coating immediately after surface preparation and cooling |
Frequently Asked Questions (FAQs)
Q1: Can I improve adhesion by simply increasing the curing temperature?
A1: Not necessarily. While ensuring the coating is fully cured is critical, excessively high temperatures can increase internal stresses in the coating as it cures, leading to a decrease in adhesion.[20] Always follow the recommended cure schedule. If adhesion is poor, focus on surface preparation and the use of appropriate primers first.
Q2: My coating seems to adhere well initially but fails after exposure to humidity. Why?
A2: This is a common issue, particularly on glass and metal substrates. Water molecules can penetrate the coating and attack the interface, breaking the adhesive bonds. This is often exacerbated by contaminants at the interface that attract water. The solution lies in creating a more robust, water-resistant bond through proper cleaning and the use of adhesion promoters like silanes, which form more hydrolytically stable bonds.[21]
Q3: What is the best solvent to use for dissolving Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) for coating applications?
A3: Based on its chemical structure (aromatic rings, esters), solvents such as chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene, xylene), or ketones (e.g., cyclohexanone) are likely candidates. The choice of solvent can also impact adhesion; a solvent that can slightly swell or interact with a polymer substrate can promote diffusive adhesion.[8] Always perform solubility tests and consider the solvent's evaporation rate, as this can affect film formation and stress.
Q4: How does the thioether (-S-) linkage in the polymer affect adhesion?
A4: The thioether group can influence adhesion in several ways. It provides some flexibility to the polymer backbone compared to a fully aromatic structure. More importantly, sulfur compounds can have a strong affinity for certain metal surfaces, potentially enhancing adhesion through direct chemical interaction.[22] Thioether-containing polymers have been investigated for their stabilizing effects on nanoparticles, indicating a strong surface interaction.[22]
References
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Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. Retrieved from [Link]
-
AI Coatings. (n.d.). Top 4 causes of Paint Delamination on Steel. Retrieved from [Link]
-
Tekra, LLC. (n.d.). Tek Tip - Polyester Surface Treatment. Retrieved from [Link]
-
Chemical Dynamics. (2022, January 12). A Guide to Providing Initial and Long-Lasting Coating Adhesion. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Surface modification and adhesion improvement of polyester films. Retrieved from [Link]
-
ResearchGate. (n.d.). Adhesion of Polymer Coatings: Principles and Evaluation. Retrieved from [Link]
-
Corrosionpedia. (n.d.). Delamination. Retrieved from [Link]
-
Arkema Sartomer. (n.d.). Adhesion promoters. Retrieved from [Link]
-
Sabreen, S. R. (n.d.). Improving Polymer Adhesion: Advancements for Low Surface Energy Plastics Applications. The Sabreen Group. Retrieved from [Link]
-
CoatingsPro Magazine. (2021, September 1). Industrial Coating Failures: Knowing and Mitigating Potential Defects. Retrieved from [Link]
-
MO SCI. (2024, November 22). Enhancing Glass Bonding Characteristics With Silanes and Polymer Coatings. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Effects of plasma treatments on the adhesion between polyester fabrics and silicone rubber coating. Retrieved from [Link]
-
Encyclopedia.pub. (2021, July 27). Thin Polymer Films on Glass. Retrieved from [Link]
-
University of Surrey. (n.d.). The adhesion of photocured polymers to ceramic substrates. Retrieved from [Link]
-
Semantic Scholar. (1990). Adhesion of polyimides to ceramic substrates: role of acid-base interactions. Retrieved from [Link]
-
POLYSION. (n.d.). Surface Treatment. Retrieved from [Link]
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-
MDPI. (n.d.). Review on Interfacial Bonding Mechanism of Functional Polymer Coating on Glass in Atomistic Modeling Perspective. Retrieved from [Link]
-
SubsTech. (2023, December 13). Enhancement of adhesion. Retrieved from [Link]
-
Wikipedia. (n.d.). Adhesion promoter. Retrieved from [Link]
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RELTEK LLC. (n.d.). PRIMERS, ADHESION PROMOTERS, SEALANTS AND COATINGS for CERAMICS. Retrieved from [Link]
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Dangle. (2024, June 3). What is Paint Coating Delamination. Retrieved from [Link]
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CAPLINQ Corporation. (n.d.). Adhesion Primers & Promoters | Surface Treatments. Retrieved from [Link]
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Aculon. (n.d.). Aculon Thiol Functional Adhesion Promoter. Retrieved from [Link]
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ResearchGate. (n.d.). Some Areas of Application of Aromatic Thiols and Their Derivatives. Retrieved from [Link]
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ResearchGate. (2021, February 7). Thioether‐Polymer Coating for Colloidal Stabilization of Silver Nanoparticles. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, March 14). Chemistry of Polythiols and Their Industrial Applications. Retrieved from [Link]
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University of Warwick. (2018, September 28). Thioester functional polymers. Retrieved from [Link]
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ResearchGate. (2024, December 1). Adhesion properties of thiol-acrylate-epoxy polymer networks based on thiol–epoxy 'click' chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectral, thermal properties, and crystal structure of bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II). Retrieved from [Link]
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Taylor & Francis Group. (n.d.). Factors Affecting Adhesion Performance of Polymer Coatings. Retrieved from [Link]
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ACS Publications. (2024, March 28). Enhancing Adhesion Properties of Commodity Polymers through Thiol-Catechol Connectivities: A Case Study on Polymerizing Polystyrene-Telechelics via Thiol-Quinone Michael-Polyaddition. Retrieved from [Link]
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Turkchem. (n.d.). Adhesion of Coatings Properties of Paints. Retrieved from [Link]
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PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2). Retrieved from [Link]
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ResearchGate. (2024, March 12). Chemistry of Polythiols and Their Industrial Applications. Retrieved from [Link]
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FROSIO. (2025, March 19). COATING'S ADHESION & COHESION. Retrieved from [Link]
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Royal Society of Chemistry. (2018, August 14). A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Retrieved from [Link]
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Chemical Dynamics. (2019, December 2). A Guide to Providing Perfect Coating Adhesion. Retrieved from [Link]
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Prospector Knowledge Center. (2020, November 13). Achieving Superior Adhesion of Coatings. Retrieved from [Link]
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Technical Support Center: Controlling the Morphology of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Films
Welcome to the technical support center for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) film morphology control. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering the deposition and final structure of your films. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and fundamental concepts in the solution processing of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Q1: What is the primary factor influencing the surface roughness of my film?
A1: The choice of solvent is the most critical initial factor. The solvent's vapor pressure and its thermodynamic quality (i.e., how well it dissolves the compound) directly impact the film's drying dynamics and the final arrangement of the molecules on the substrate.[1][2][3] Solvents with very low vapor pressure can lead to smoother, more homogeneous films, while those in an intermediate range can result in more pronounced surface morphologies.[1]
Q2: My films are cracking and delaminating. What are the likely causes?
A2: Cracking and delamination are typically symptoms of high internal stress within the film or poor adhesion to the substrate.[4][5][6] This can be caused by a mismatch in the coefficient of thermal expansion between the film and the substrate, especially if thermal annealing is used.[4] Another common cause is surface contamination on the substrate, which prevents strong adhesion.[5][6]
Q3: How does the concentration of the precursor solution affect the final film thickness?
A3: For a given set of spin coating parameters (speed and time), the film thickness is primarily determined by the solution's concentration and viscosity.[7] A higher concentration will generally result in a thicker film. However, simply increasing concentration can also lead to aggregation and less uniform films. It's a parameter that needs to be optimized in conjunction with spin speed.
Q4: Can thermal annealing improve my film quality?
A4: Yes, thermal annealing is a powerful post-processing technique to modify film morphology.[8][9] Annealing above the material's glass transition temperature can promote molecular rearrangement, leading to increased crystallinity, larger grain sizes, and potentially improved charge transport properties.[8][10] This can result in enhanced performance in electronic devices.[9]
Q5: What is the role of additives in the precursor solution?
A5: Additives can be used to alter the morphology of the film.[11] For instance, small molecule additives can interact with the primary compound during film formation and then be removed during a subsequent thermal annealing step, leaving behind a modified film structure.[11] Additives can also be used to influence the drying rate and phase separation in blended systems.[12]
II. Troubleshooting Guide
This section provides a problem-solution framework for specific issues encountered during the fabrication of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) films.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Pinholes in the Film | 1. Particulate contamination on the substrate or in the solution.[4][13] 2. Trapped air bubbles.[4] 3. Poor wetting of the solution on the substrate. | 1. Improve Cleanliness: Ensure the substrate is meticulously cleaned using a standard procedure (e.g., sonication in solvents followed by plasma or UV-ozone treatment).[5] Filter the precursor solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before deposition. 2. Degas Solution: Gently sonicate the solution before use to remove dissolved gases. 3. Surface Energy Modification: Treat the substrate surface (e.g., with a self-assembled monolayer) to improve the solution's wettability. |
| Poor Film Uniformity | 1. Inconsistent spin coating speed or acceleration.[7] 2. Non-optimal solvent evaporation rate.[14] 3. Wobbling or off-center substrate mounting. | 1. Calibrate Spin Coater: Verify the accuracy and stability of your spin coater's rotation speed. Use a controlled acceleration ramp. 2. Solvent Selection: Experiment with solvents of different boiling points. A slower evaporation rate often allows for more uniform film formation.[3] 3. Proper Mounting: Ensure the substrate is perfectly centered and held flat by the vacuum chuck. |
| High Surface Roughness | 1. Rapid solvent evaporation leading to aggregation.[15] 2. Low solubility of the compound in the chosen solvent. 3. Uncontrolled crystallization during deposition. | 1. Use High-Boiling Point Solvents: Solvents with higher boiling points evaporate more slowly, giving the molecules more time to self-assemble into a smoother film.[3] 2. Optimize Solubility: Choose a "good" solvent where the compound is highly soluble to prevent premature aggregation.[2] Gentle heating of the solution can sometimes improve solubility. 3. Control Crystallization: Consider using solvent vapor annealing or thermal annealing post-deposition to control the crystallization process. |
| Film Delamination | 1. Substrate surface contamination.[5] 2. High internal stress in the film.[6] 3. Chemical incompatibility between the film and substrate.[6] | 1. Rigorous Substrate Cleaning: Implement a multi-step cleaning process (e.g., detergents, solvents, plasma treatment) to remove any organic or inorganic residues.[5][16] 2. Stress Reduction: Optimize deposition parameters and consider a slower cooling rate after thermal annealing to reduce stress. 3. Adhesion Layer: Use an adhesion-promoting layer on the substrate if chemical incompatibility is suspected. |
Logical Troubleshooting Flow
Caption: A troubleshooting decision tree for common film morphology issues.
III. Experimental Protocols
A. Standard Protocol for Spin Coating Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) Films
This protocol provides a baseline for achieving uniform thin films. Optimization of parameters will be necessary for specific applications.
1. Solution Preparation: a. Weigh 10 mg of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). b. Dissolve in 1 mL of a suitable solvent (e.g., chlorobenzene, chloroform) in a clean vial. c. Gently heat and stir the solution at 40-50°C to ensure complete dissolution. d. Allow the solution to cool to room temperature. e. Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.
2. Substrate Preparation: a. Sequentially sonicate the substrate (e.g., silicon wafer, ITO-coated glass) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen. c. Treat the substrate with UV-ozone or oxygen plasma for 10 minutes to remove any remaining organic residues and improve surface wettability.
3. Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the filtered solution onto the center of the substrate (e.g., 50 µL for a 1x1 inch substrate). This is known as a static dispense.[7][17] c. Start the spin coater with a two-step program: i. Step 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly. ii. Step 2 (Thinning): 3000 rpm for 45 seconds to achieve the desired thickness. The final film thickness is inversely proportional to the square root of the spin speed.[17] d. After the spin cycle is complete, carefully remove the substrate.
4. Post-Deposition Annealing (Optional): a. Place the substrate on a calibrated hotplate in a nitrogen-filled glovebox. b. Heat the substrate to the desired annealing temperature (e.g., 100-150°C) for a specified duration (e.g., 30 minutes). c. Allow the substrate to cool slowly to room temperature before further characterization or device fabrication.
Experimental Workflow Diagram
Caption: A general workflow for the fabrication and characterization of thin films.
IV. References
-
Müller-Buschbaum, P., et al. (n.d.). Solvent-Induced Surface Morphology of Thin Polymer Films. ACS Publications. Available at:
-
Al-kassas, R., et al. (n.d.). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug. PMC - NIH. Available at:
-
Hansen, E., & Schilling, M. (n.d.). The effects of solvents on the physical properties and adhesion of thermoplastic polymers. Objects Specialty Group Postprints - Cultural Heritage. Available at:
-
Reus, M. A., et al. (n.d.). Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. PMC - NIH. Available at:
-
N.d. (2011). Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells. Stanford Synchrotron Radiation Lightsource. Available at:
-
Qiao, F., et al. (2014). Modification of Thin Film Surface Morphology by Thermal Annealing Process to Enhance Organic Photovoltaic Solar Cell Performance. Scientific.Net. Available at:
-
Müller-Buschbaum, P. (n.d.). Solvent-Induced Surface Morphology of Thin Polymer Films. ResearchGate. Available at:
-
Wang, Y., et al. (n.d.). Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films. ResearchGate. Available at:
-
KHANDELWAL, H., et al. (n.d.). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. Available at:
-
Dinelli, F., et al. (2004). Thermal annealing effects on morphology and electrical response in ultrathin film organic transistors. Scilit. Available at:
-
N.d. (n.d.). Spin Coating: Complete Guide to Theory and Techniques. Ossila. Available at:
-
Xu, K., et al. (2026). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor Switching. ACS Publications. Available at:
-
da Silva, A. F. C., et al. (n.d.). Building and Testing a Spin Coater for the Deposition of Thin Films on DSSCs. SciELO. Available at:
-
N.d. (2020). Guide to What is Spin Coating?. Inseto UK. Available at:
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N.d. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters. Available at:
-
N.d. (n.d.). Spin-coating process parameters. ResearchGate. Available at:
-
N.d. (2025). Common Coating Defects in Thin Films — and How to Prevent Them. MSE Supplies. Available at:
-
N.d. (2025). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. Denton Vacuum. Available at:
-
N.d. (2025). Five Challenges in Thin Film Deposition and How to Solve Them. Available at:
-
N.d. (n.d.). Solution Processed Thin Film Photovoltaics Using Amine-Thiol Chemistry. AIChE. Available at:
-
N.d. (n.d.). Troubleshooting Electron Beam Evaporation Processes. Angstrom Engineering. Available at:
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- 8. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
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"mitigating batch-to-batch variation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)"
Welcome to the technical support center for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenge of batch-to-batch variation in the synthesis and application of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most probable cause of color variation (e.g., off-white to yellow) in different batches of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)?
A1: Color variation is often indicative of impurity presence. The primary suspect is the oxidation of the central thioether linkage to a sulfoxide or sulfone, which can occur under harsh reaction or workup conditions, or during prolonged storage with exposure to air and light.[1][2] Minor impurities from starting materials or side reactions can also contribute to discoloration.
Q2: My batches show slight differences in melting point and solubility. Why is this happening and is it significant?
A2: Variations in melting point and solubility are classic indicators of inconsistent purity and/or the presence of different crystalline forms (polymorphism). Even small amounts of impurities, such as unreacted 4,4'-thiodiphenol or the mono-esterified intermediate, can disrupt the crystal lattice, leading to a lower and broader melting point range. These impurities can also affect the compound's solubility profile. The significance depends on your application; for applications requiring high purity, such as in drug development, these variations are critical to address.
Q3: What are the most critical process parameters to control during the synthesis to ensure batch-to-batch consistency?
A3: To ensure consistency, the following parameters are critical:
-
Purity of Starting Materials: Ensure the high purity of 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride.
-
Stoichiometry: Precise control over the molar ratios of reactants and base is crucial.
-
Reaction Temperature: Maintain a consistent temperature profile throughout the reaction. Exothermic reactions can lead to side products if not properly controlled.
-
Mixing Efficiency: In a biphasic system, vigorous and consistent stirring is essential for reproducible results.[3]
-
Workup and Purification: Standardized procedures for quenching, washing, and crystallization are vital for removing impurities consistently.
Troubleshooting Guide: From Synthesis to Final Product
This section provides a detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during the synthesis and handling of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Synthesis & Reaction Issues
The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is typically achieved via a Schotten-Baumann reaction, where 4,4'-thiodiphenol is acylated with 2,4-dichlorobenzoyl chloride in the presence of a base.[4][5]
Caption: Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield in a Schotten-Baumann type reaction can stem from several factors. Let's break them down:
-
Potential Cause 1: Hydrolysis of 2,4-dichlorobenzoyl chloride.
-
Explanation: 2,4-dichlorobenzoyl chloride is highly reactive and can be hydrolyzed by water to form the unreactive 2,4-dichlorobenzoic acid. This is a common side reaction in biphasic systems if conditions are not optimal.[6]
-
Troubleshooting Steps:
-
Ensure a Biphasic System: Use a suitable organic solvent (e.g., dichloromethane) with an aqueous base solution. The reaction occurs at the interface.[3]
-
Control Base Addition: Add the aqueous base slowly to the vigorously stirred reaction mixture. This minimizes the concentration of the acyl chloride in the aqueous phase.[3]
-
Check for Purity: Ensure your 2,4-dichlorobenzoyl chloride has not degraded during storage.
-
-
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.
-
Optimize Stirring: Employ a mechanical stirrer to ensure efficient mixing of the two phases. Inadequate mixing is a common reason for low yields in biphasic reactions.[3]
-
Increase Reaction Time: If starting material is still present after the initial reaction time, consider extending it.
-
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: An incorrect molar ratio of reactants will result in one being the limiting reagent, thus lowering the theoretical yield. At least one equivalent of base is required to neutralize the HCl produced for each mole of acyl chloride reacted.[7]
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all your molar calculations for the reactants and the base.
-
Use a Slight Excess of Acylating Agent: A small excess of 2,4-dichlorobenzoyl chloride can sometimes help drive the reaction to completion.
-
-
Q: I am observing a significant amount of a white solid byproduct that is not my desired product. What could it be?
A: The most likely byproduct is the mono-esterified intermediate or unreacted 4,4'-thiodiphenol. Another possibility is 2,4-dichlorobenzoic acid, formed from the hydrolysis of the acyl chloride.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like NMR or Mass Spectrometry to confirm its identity.
-
Optimize Stoichiometry: If the byproduct is the mono-ester, ensure you are using at least two equivalents of 2,4-dichlorobenzoyl chloride per equivalent of 4,4'-thiodiphenol.
-
Improve Purification: Develop a more effective crystallization or chromatographic method to separate the byproduct from the desired product.
-
Product Purity & Quality Issues
Caption: Relationship between process parameters and product variation.
Q: The color of my product varies from batch to batch. How can I obtain a consistently white product?
A: Discoloration is often due to trace impurities or degradation.
-
Potential Cause 1: Oxidation of Thioether.
-
Explanation: The thioether sulfur atom can be oxidized to a sulfoxide or sulfone, especially if the reaction is exposed to oxidizing agents or prolonged heating in the presence of air.[1]
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Excessive Heat: During workup and drying, use the minimum necessary temperature.
-
Degas Solvents: Using degassed solvents can help reduce dissolved oxygen.
-
-
-
Potential Cause 2: Impurities in Starting Materials.
-
Explanation: Impurities in the starting 4,4'-thiodiphenol can carry through the reaction and cause discoloration.
-
Troubleshooting Steps:
-
Recrystallize Starting Material: If the purity of the 4,4'-thiodiphenol is suspect, recrystallize it before use.
-
Source High-Purity Reagents: Purchase starting materials from a reputable supplier with a detailed certificate of analysis.
-
-
Q: My product has a broad melting point range. How can I improve its crystallinity and achieve a sharp melting point?
A: A broad melting point is a clear sign of impurities.
-
Troubleshooting Steps:
-
Optimize Crystallization: Experiment with different solvent systems for recrystallization to find one that effectively excludes impurities. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Perform a Second Recrystallization: If a single recrystallization is insufficient, a second one can significantly improve purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Consider Chromatography: If crystallization is ineffective, flash column chromatography may be necessary to achieve high purity.
-
Recommended Analytical Protocols for Quality Control
To ensure batch-to-batch consistency, a robust set of analytical tests should be performed on each batch.
| Parameter | Analytical Technique | Purpose | Typical Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the main component and detect impurities. | > 99.0% area |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | Spectrum conforms to the reference structure. |
| Identity & Mass | Mass Spectrometry (MS) | To confirm the molecular weight. | Observed mass matches the theoretical mass ± 0.1 Da. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. | Sharp melting endotherm within a 2°C range. |
| Residual Solvents | Gas Chromatography (GC) with Headspace | To quantify any remaining solvents from the synthesis and purification. | Below ICH limits for the specific solvent. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
This guide provides a foundational framework for mitigating batch-to-batch variation. Remember that meticulous attention to detail, consistent execution of procedures, and robust analytical characterization are the cornerstones of reproducible chemical synthesis.
References
- BenchChem. (2025). Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic-chemistry.org.
- Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Sparkl.
- BLDpharm. (n.d.). 1363166-13-5|Thiobis(4,1-phenylenE)
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- Google Patents. (n.d.). CN102531979A - Production method for 4,4'-thiodiphenol.
- Guidechem. (n.d.). 1363166-13-5 Thiobis(4,1-phenylene)
- Chemguide. (n.d.).
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific LLC.
- ResearchGate. (n.d.). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet | Request PDF.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Organic Syntheses.
- Organic Syntheses. (n.d.).
- University of Rochester. (n.d.). Acid to Ester - Common Conditions. University of Rochester.
- PubChem. (n.d.). Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)
- Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry.
- PubMed. (n.d.).
- Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts.
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- NIH. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH.
- Chemguide. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation - Wordpress. ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione.
- TCI Chemicals. (n.d.). (Thiodi-4,1-phenylene)bis(diphenylsulfonium)
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Validation & Comparative
A Comparative Analysis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and Its Analogs for Therapeutic Development
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. The thiobis(phenylene) moiety, characterized by two phenyl rings linked by a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of compounds with significant therapeutic potential, including anticancer and antiviral properties[1]. This guide provides a comprehensive comparative study of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and its structural analogs, offering insights into their synthesis, physicochemical properties, and biological performance. By examining the structure-activity relationships within this class of compounds, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental protocols necessary to advance their research endeavors.
The core structure, 4,4'-thiodiphenol, serves as a versatile building block for creating a wide array of derivatives[2][3]. The esterification of its phenolic hydroxyl groups with substituted benzoic acids, such as 2,4-dichlorobenzoic acid, yields compounds with potentially enhanced biological activities. The presence of chlorine atoms on the phenyl rings can significantly influence the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide will delve into the nuances of these structural modifications and their impact on the therapeutic potential of the resulting analogs.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and its analogs, key parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors play a pivotal role in their biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) | C₂₆H₁₄Cl₄O₄S | 564.26 | > 5 | 0 | 4 |
| Analog 1: 4,4'-Thiodiphenol | C₁₂H₁₀O₂S | 218.27 | 3.3 | 2 | 2 |
| Analog 2: Thiobis(4,1-phenylene) Dibenzoate | C₂₆H₁₈O₄S | 426.49 | > 4 | 0 | 4 |
| Analog 3: Bis(4-chlorophenyl) Sulfide | C₁₂H₈Cl₂S | 255.16 | > 4 | 0 | 0 |
Data for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and its analogs are based on computational predictions and publicly available data for related structures.
The introduction of the 2,4-dichlorobenzoyl groups significantly increases the molecular weight and lipophilicity of the parent 4,4'-thiodiphenol. This enhanced lipophilicity may facilitate passage through cellular membranes, a desirable trait for intracellular targets. However, it could also lead to increased non-specific binding and potential toxicity, necessitating a careful balance in analog design.
Synthesis Strategies and Methodologies
The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and its analogs typically involves a two-step process: the synthesis of the 4,4'-thiodiphenol core, followed by esterification with the desired acyl chlorides.
Experimental Protocol: Synthesis of 4,4'-Thiodiphenol
This protocol is adapted from established methods for the synthesis of thiodiphenols[4][5].
Materials:
-
Phenol
-
Sulfur dichloride (SCl₂)
-
Toluene
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a well-ventilated fume hood, dissolve phenol in toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sulfur dichloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure 4,4'-thiodiphenol.
Self-Validation: The purity of the synthesized 4,4'-thiodiphenol should be confirmed by melting point determination (literature: 151-156 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR)[2].
Experimental Protocol: Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
This protocol outlines the esterification of 4,4'-thiodiphenol.
Materials:
-
4,4'-Thiodiphenol
-
2,4-Dichlorobenzoyl chloride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4,4'-thiodiphenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine or triethylamine) to the solution and cool to 0 °C.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Postulated mechanisms of antimicrobial action.
Potential Anticancer Activity
The 4,4'-thiodiphenol scaffold has been investigated for its role in the synthesis of bioactive molecules with anticancer potential.[1] Furthermore, various bisphenol derivatives have been shown to possess anti-proliferative effects in cancer cell lines.[6] The mechanism of action for such compounds can be diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cancer cell growth and proliferation. The estrogenic activity of 4,4'-thiodiphenol suggests a potential interaction with hormone receptors, which could be relevant in hormone-dependent cancers.[2][3]
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several SAR trends can be postulated for this class of molecules:
-
The Thioether Bridge: The sulfur atom and its oxidation state (sulfide, sulfoxide, sulfone) can significantly impact the geometry and electronic properties of the molecule, influencing receptor binding and biological activity.
-
Substitution on the Phenyl Rings of the Core: The position and nature of substituents on the thiobis(phenylene) core can modulate activity. Electron-donating or withdrawing groups can alter the reactivity and binding affinity.
-
The Ester Linkage: The ester groups are susceptible to hydrolysis by esterases in vivo, which could act as a prodrug strategy, releasing the active 4,4'-thiodiphenol and dichlorobenzoic acid moieties.
-
Substitution on the Benzoate Moiety: The number, type, and position of halogens on the benzoate rings are critical. The 2,4-dichloro substitution pattern is known to confer significant biological activity in many compound classes. Variations in this pattern would likely lead to substantial differences in performance.
Conclusion and Future Directions
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) represents a promising, yet underexplored, chemical entity. Based on the known biological activities of its constituent parts and related analogs, it is reasonable to hypothesize that this compound and its derivatives may possess valuable antimicrobial, antifungal, and anticancer properties. This guide has provided a framework for the synthesis and comparative evaluation of this compound class.
Future research should focus on the systematic synthesis of a library of analogs with variations in the thioether linkage, and the substitution patterns on both the core phenyl rings and the benzoate moieties. Rigorous in vitro and in vivo testing of these compounds is necessary to elucidate their precise mechanisms of action, determine their efficacy and toxicity profiles, and ultimately validate their therapeutic potential. The experimental protocols and comparative data presented herein serve as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.
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- Google Patents. (n.d.). CN102531979B - Production method for 4,4'-thiodiphenol.
- Novikova, V. V., et al. (2016). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Pharmaceutical Chemistry Journal, 50(1), 28-32.
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PubChem. (n.d.). 4,4'-Thiodiphenol. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives. Retrieved from [Link]
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Journal of Chemical Health Risks. (2025, May 3). Synthesis, Characterization and its Biological Activity of Novel Bis (Biphenylsulfonylacetamido) Oxacalix [7]Arene Derived from Oxacalixarene.
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A Comparative Guide to the Definitive Structural Validation of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) via X-ray Crystallography
Introduction
In the fields of materials science, chemical synthesis, and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating molecular connectivity and confirming elemental composition, they provide an indirect picture of the molecular architecture. For absolute, definitive proof of structure, including bond lengths, bond angles, and stereochemistry, Single-Crystal X-ray Crystallography stands as the undisputed gold standard.[1][2]
This guide provides an in-depth technical walkthrough for the structural validation of a novel molecule, Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate), using X-ray crystallography. We will detail the entire workflow, from synthesis and crystal growth to data analysis, explaining the critical rationale behind each experimental choice. Furthermore, we will objectively compare the definitive insights gained from crystallography with the complementary data provided by NMR and High-Resolution Mass Spectrometry (HRMS), offering researchers a comprehensive framework for selecting the appropriate analytical strategy.
Section 1: The Gold Standard Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution map of electron density within a crystal, from which an atomic model can be built and refined.[1] This process, while rigorous, yields an unparalleled level of structural detail, resolving any ambiguity left by other methods.
Proposed Synthesis and Purification
The first and most critical step is to obtain a pure, crystalline sample.[1][3] A plausible and efficient synthesis route for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) is the esterification of 4,4'-thiodiphenol with 2,4-dichlorobenzoyl chloride. Phenols react readily with acyl chlorides to form esters.[4][5][6][7]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4,4'-thiodiphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents), add 2,4-dichlorobenzoyl chloride (2.1 equivalents) dropwise at 0 °C. The base is crucial to neutralize the HCl byproduct generated during the reaction.[7]
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid product must be purified to achieve crystallographic quality. Recrystallization is the method of choice.[3][8][9][10][11] The crude product should be dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone) and then a solvent in which it is poorly soluble (e.g., hexane or ethanol) is slowly added until turbidity persists. Slow cooling should yield high-purity crystals.
The Crystallization Bottleneck: Growing Diffraction-Quality Crystals
Obtaining a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging step.[1] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystal lattice.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, toluene, dichloromethane).
-
Technique Application: Employ various crystallization techniques in parallel.[12][13][14]
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days or weeks.[14]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14]
-
| Technique | Solvent System (Example) | Rationale |
| Slow Evaporation | Dichloromethane/Hexane | Balances solubility with sufficient volatility for gradual concentration. |
| Vapor Diffusion | Compound in Ethyl Acetate | Hexane acts as the anti-solvent, slowly diffusing to induce precipitation. |
| Cooling | Saturated solution in Toluene | Solubility decreases significantly at lower temperatures, promoting crystal growth. |
Workflow: From Crystal to Structure
The following diagram illustrates the comprehensive workflow for validating the structure of Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) using X-ray crystallography.
Caption: Workflow for X-ray crystallographic structure validation.
Step-by-Step Data Collection and Analysis
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15] Data should be collected to a high resolution (e.g., 0.85 Å) to resolve atomic positions accurately.[15]
-
Data Processing: The raw diffraction images are processed to index the reflections, integrate their intensities, and scale the data.[16] This step yields a file containing the unique reflection data.
-
Structure Solution: For small molecules, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[1] This map reveals the positions of the heavier atoms.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to best fit the experimental diffraction data.[17][18][19] The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.
Section 2: Complementary Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural proof, NMR and HRMS are essential, high-throughput techniques that offer crucial and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.
Expected NMR Data for Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate):
-
¹H NMR: Would confirm the number of unique proton environments. We would expect to see distinct signals for the aromatic protons on the dichlorophenyl rings and the thiodiphenol backbone. Their splitting patterns (multiplicities) would reveal adjacent proton relationships.
-
¹³C NMR: Would show the number of unique carbon environments, including the carbonyl carbons of the ester groups, which have characteristic chemical shifts.[20]
-
2D NMR (COSY & HSQC): Correlation Spectroscopy (COSY) would definitively show which protons are spin-coupled (typically on adjacent carbons).[21] Heteronuclear Single Quantum Coherence (HSQC) would map each proton directly to its attached carbon, confirming C-H bonds.[21][22]
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (to several decimal places).[23][24] Its primary role is the unambiguous determination of a compound's molecular formula.[25][26][27]
Expected HRMS Data: For Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) (C₂₆H₁₄Cl₄O₄S), HRMS would provide a measured mass that matches the calculated exact mass (589.9261 g/mol ) to within a few parts per million (ppm). This level of accuracy distinguishes the target compound from other potential molecules with the same nominal mass.[23][25]
Section 3: A Comparative Analysis for the Informed Researcher
The choice of analytical technique depends on the specific question being asked. The following diagram and table provide a guide for making this decision.
Decision-Making Framework for Structural Analysis
Caption: Decision tree for selecting a structural validation method.
Comparison of Structural Validation Techniques
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1] | Atomic connectivity, chemical environment, proton-proton & proton-carbon correlations.[2] | Exact mass and unambiguous molecular formula.[25][26] |
| Sample State | Solid (single crystal) | Solution | Solution or Solid |
| Strengths | Unambiguous and definitive structural proof; "The final answer". | Excellent for structure elucidation in solution; non-destructive. | Extremely high sensitivity and mass accuracy; requires very little sample. |
| Limitations | Requires a suitable single crystal (can be a major bottleneck); structure is in solid state.[1] | Provides an average structure in solution; can have overlapping signals in complex molecules. | Provides no information on connectivity or stereochemistry. |
| Typical Use Case | Final proof of a new compound; resolving stereochemical ambiguities. | Routine characterization of synthetic products; studying solution-state conformation. | Confirming the outcome of a synthesis; identifying unknowns in complex mixtures. |
Conclusion
The structural validation of a novel chemical entity like Thiobis(4,1-phenylene) bis(2,4-dichlorobenzoate) requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry serves as the first gate, confirming that the correct elemental building blocks are present. NMR spectroscopy then provides the blueprint, detailing how those blocks are connected.
However, to build the final, unequivocal three-dimensional structure, Single-Crystal X-ray Crystallography is the essential and definitive tool. It moves beyond inference to provide direct observation, delivering the precise bond lengths, angles, and spatial arrangement that ultimately define the molecule's identity and function. While the path to a diffraction-quality crystal can be challenging, the certainty it provides is the bedrock of robust chemical and pharmaceutical research.
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A Comparative Performance Analysis of Hole Transport Materials in OLED Devices: A Guide for Researchers
Introduction: The Critical Role of Hole Transport Materials in OLED Efficacy
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in modern displays and lighting solutions, owing to their superior contrast, vibrant colors, and flexibility. The performance of an OLED device is not solely dependent on the emissive layer but is a result of the synergistic interplay between various functional layers. Among these, the Hole Transport Layer (HTL) is of paramount importance, tasked with efficiently transporting positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the leakage of electrons from the emissive layer.[1][2] An ideal HTL should possess high hole mobility, appropriate energy levels for efficient charge injection and transport, and excellent thermal and morphological stability.[3][4]
This guide was initially intended to provide a performance comparison of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) in OLEDs. However, a comprehensive review of current scientific literature and patent databases reveals a lack of specific performance data for this particular compound in OLED applications. This suggests that it is not a commonly utilized or extensively characterized material for this purpose.
Therefore, to provide a valuable and practical resource for researchers, this guide has been pivoted to focus on a comparative analysis of two widely recognized and commercially significant hole transport materials: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) . Both NPB and TAPC are considered benchmark materials and are frequently employed in the fabrication of high-performance OLEDs, making their direct comparison highly relevant for device engineering and materials science.[5][6] This guide will delve into their performance metrics, the underlying physicochemical properties that govern their behavior, and provide detailed experimental protocols for their evaluation.
Quantitative Performance Comparison: NPB vs. TAPC
The selection of an appropriate HTL is a critical decision in OLED design, directly impacting efficiency, power consumption, and operational lifetime.[5] The following table summarizes key performance metrics for OLED devices utilizing NPB and TAPC as the hole transport layer, compiled from various studies. It is crucial to recognize that a direct comparison can be complex, as device performance is intrinsically linked to the overall architecture, including the choice of emissive layer, electron transport layer, and electrode materials.[5]
| Performance Metric | NPB-based Device | TAPC-based Device | References |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5 | ~21.1 - 55.74 | [5][6] |
| Maximum Power Efficiency (lm/W) | Not widely reported in compiled sources | ~18.58 - 29.28 | [5][6] |
| Maximum External Quantum Efficiency (%) | Not widely reported in compiled sources | ~10.6 - 21.59 | [5][6] |
| Maximum Luminance (cd/m²) | ~7600 | ~6220 | [5] |
| Turn-on Voltage (V) | Generally higher than TAPC | Generally lower than TAPC | [5] |
Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.
Physicochemical Properties and Their Impact on Performance
The significant differences in the performance of NPB- and TAPC-based devices can be attributed to their distinct molecular structures and resulting physicochemical properties.
Chemical Structures
-
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): NPB features a rigid, planar benzidine core with bulky naphthalene and phenyl side groups. This structure promotes intermolecular π-π stacking, which can facilitate charge transport.
-
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): TAPC possesses a non-planar structure with a central cyclohexane unit, which sterically hinders molecular aggregation and crystallization. This amorphous nature contributes to the formation of smooth, uniform thin films.
Energy Levels and Charge Injection
The alignment of the Highest Occupied Molecular Orbital (HOMO) of the HTL with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO of the emissive layer is critical for efficient hole injection.[7] TAPC generally exhibits a more favorable HOMO energy level alignment with ITO, leading to a lower hole injection barrier compared to NPB. This contributes to the typically lower turn-on voltages observed in TAPC-based devices.
Hole Mobility
TAPC is known to have a significantly higher hole mobility compared to NPB.[5] This superior charge transport capability allows for more efficient delivery of holes to the emissive layer, which can lead to improved current and power efficiencies.[5] The higher mobility in TAPC is attributed to its molecular structure, which, despite being non-planar, allows for effective charge hopping between adjacent molecules.
Thermal Stability
The glass transition temperature (Tg) is a crucial parameter for the long-term stability of OLEDs, as it indicates the material's resistance to morphological changes at elevated temperatures. TAPC generally possesses a higher glass transition temperature than NPB, which can be advantageous for enhanced thermal stability and longer device lifetime.[5]
Experimental Protocols
The fabrication and characterization of OLED devices are multi-step processes that require a high-vacuum environment to prevent contamination.
OLED Device Fabrication
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Thin Film Deposition:
-
The organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).
-
The deposition rates and thicknesses of the various layers are monitored in situ using a quartz crystal microbalance.
-
A typical device structure would be: ITO / HTL (NPB or TAPC) / Emissive Layer (e.g., Alq₃) / Electron Transport Layer (e.g., Alq₃) / Electron Injection Layer (e.g., LiF) / Cathode (e.g., Al). The thickness of the HTL can significantly influence device performance.[8]
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
The J-V-L characteristics of the encapsulated devices are measured using a source meter and a photometer.
-
This measurement provides key performance parameters such as turn-on voltage, current density, luminance, and current and power efficiencies.
-
-
Electroluminescence (EL) Spectra:
-
The EL spectra are recorded using a spectrometer to determine the color purity and emission wavelength of the device.
-
Visualizing the OLED Architecture and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate a typical multilayer OLED structure and the experimental workflow for its characterization.
Caption: A simplified diagram of a multilayer OLED structure.
Sources
- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
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- 4. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Thioether-Containing Polymers: Benchmarking Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Introduction: The Expanding Landscape of High-Performance Thioether Polymers
In the relentless pursuit of advanced materials, thioether-containing polymers have carved out a significant niche, prized for their exceptional thermal stability, chemical inertness, and mechanical robustness. These polymers, characterized by the presence of a sulfur atom linking aromatic rings in their backbone, are indispensable in demanding applications spanning the aerospace, automotive, and electronics industries. Polyphenylene sulfide (PPS) has long been the commercial cornerstone of this class, offering a well-understood balance of performance and processability.[1][2] However, the quest for materials with tailored properties for specialized applications has driven the synthesis of a diverse array of thioether-containing polymers, including poly(thioether ketones) and poly(thioether sulfones).
This guide provides a comparative analysis of a lesser-known polymer, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), against established thioether-containing polymers. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established structure-property relationships to project its performance characteristics. By dissecting its molecular architecture and comparing it to well-characterized analogues, we can build a scientifically grounded projection of its thermal, mechanical, and chemical resistance properties. This approach not only offers valuable insights into this particular polymer but also serves as a methodological framework for the preliminary evaluation of novel polymer candidates.
Established Thioether-Containing Polymers: A Performance Overview
To establish a baseline for our comparison, we will first examine the properties of two widely recognized thioether-containing polymers: Polyphenylene Sulfide (PPS) and Poly(ether ether ketone) (PEEK). While PEEK is not a pure thioether polymer, its structure and high-performance characteristics provide a valuable point of comparison.
Polyphenylene Sulfide (PPS)
PPS is a semi-crystalline thermoplastic known for its outstanding chemical resistance and dimensional stability.[1][3] Its backbone consists of alternating para-phenylene rings and sulfide linkages, a structure that imparts significant rigidity and thermal stability.[1]
-
Thermal Properties: Unfilled PPS exhibits a high melting point of around 280°C and a glass transition temperature (Tg) of approximately 92°C.[4] Its long-term service temperature can reach up to 240°C.[2]
-
Mechanical Properties: While inherently brittle, PPS is typically reinforced with glass fibers or other fillers, resulting in high tensile strength and modulus.[5] Unfilled PPS has a tensile strength of around 80 MPa.
-
Chemical Resistance: PPS is renowned for its exceptional resistance to a wide range of chemicals, including acids, bases, and organic solvents, even at elevated temperatures.[2] It is insoluble in most solvents below 200°C.[2]
Poly(ether ether ketone) (PEEK)
PEEK is another high-performance semi-crystalline thermoplastic that, while primarily known for its ether and ketone linkages, shares the aromatic backbone characteristic of high-performance polymers. It is often used in even more demanding applications than PPS due to its superior mechanical properties at high temperatures.
-
Thermal Properties: PEEK possesses a high melting point of approximately 343°C and a glass transition temperature of around 143°C.[6] It can be used continuously at temperatures up to 250°C.[7]
-
Mechanical Properties: Unfilled PEEK demonstrates excellent mechanical strength and stiffness, with a tensile strength of approximately 100 MPa.[6] It maintains its properties over a wide temperature range.
-
Chemical Resistance: PEEK offers broad chemical resistance, though it can be attacked by some concentrated acids and halogenated hydrocarbons.[7]
Structural Analysis and Projected Performance of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
The chemical structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) provides critical clues to its potential performance characteristics.
Caption: Chemical structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
The key structural features and their anticipated influence on properties are:
-
Thioether Linkage (-S-): As with other thioether polymers, this linkage is expected to contribute to good chemical resistance and a high refractive index. The sulfur atom's lone electron pairs can also enhance thermal stability.[8]
-
Aromatic (Phenylene) Rings: The rigid phenylene rings in the backbone are a hallmark of high-performance polymers, suggesting high thermal stability and mechanical stiffness.[9]
-
Ester Linkages (-COO-): The presence of ester groups introduces some flexibility compared to a pure poly(phenylene sulfide) backbone. Aromatic polyesters are known for their good thermal stability.[10] However, ester linkages can be susceptible to hydrolysis, particularly in strong acids or bases, which might represent a point of lower chemical resistance compared to the ether linkages in PEEK or the pure sulfide linkages in PPS.[11]
-
Dichlorobenzoate Groups: The two chlorine atoms on each terminal benzoate group are expected to significantly influence the polymer's properties. Halogenation is a common strategy to enhance flame retardancy. The electron-withdrawing nature of chlorine atoms could also increase resistance to certain non-polar organic solvents.[12] However, the presence of C-Cl bonds might slightly lower the overall thermal decomposition temperature compared to non-halogenated analogues.
Comparative Performance Projections
Based on the structural analysis, we can project the performance of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) relative to PPS and PEEK.
| Property | Polyphenylene Sulfide (PPS) | Poly(ether ether ketone) (PEEK) | Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (Projected) | Rationale for Projection |
| Thermal Stability | ||||
| Glass Transition Temp. (Tg) | ~92 °C[4] | ~143 °C[6] | Moderate to High | The rigid aromatic backbone suggests a high Tg, likely between that of PPS and PEEK, due to the combination of phenylene, thioether, and ester groups. |
| Melting Temperature (Tm) | ~280 °C[4] | ~343 °C[6] | Moderate to High | The semi-crystalline nature is likely, with a melting point influenced by the aromatic and ester components. |
| Decomposition Temp. (Td) | >400 °C[4] | ~570 °C[13] | Good | Aromatic structure imparts high thermal stability. The C-Cl bonds might be a point of initial degradation compared to PEEK. |
| Mechanical Properties | ||||
| Tensile Strength | ~80 MPa (unfilled) | ~100 MPa (unfilled)[6] | Good | The rigid aromatic backbone should provide good tensile strength, likely comparable to or slightly lower than PEEK. |
| Flexural Modulus | High (when reinforced) | ~4.1 GPa (unfilled)[6] | High | The rigid structure is expected to result in high stiffness. |
| Chemical Resistance | ||||
| Acids | Excellent[2] | Good (attacked by concentrated)[7] | Good | Thioether and aromatic groups provide good acid resistance, but the ester linkages may be susceptible to hydrolysis in strong acids. |
| Bases | Excellent[2] | Good (not for hot bases)[12] | Moderate to Good | Similar to acids, the ester groups are the likely point of attack for strong bases. |
| Organic Solvents | Excellent (insoluble below 200°C)[2] | Good (attacked by some)[7] | Excellent | The thioether backbone and chlorinated groups are expected to provide broad solvent resistance. |
| Other Properties | ||||
| Flame Retardancy | Inherent (V-0)[5] | Inherent (V-0)[7] | Excellent | The presence of chlorine atoms is a strong indicator of excellent flame-retardant properties. |
Experimental Protocols for Polymer Characterization
To validate the projected properties of a novel polymer like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a series of standardized experimental tests are essential. The following protocols outline the methodologies for determining key thermal, mechanical, and chemical resistance properties.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability (decomposition temperature) and thermal transitions (glass transition and melting temperatures) of the polymer.
Caption: Workflow for Thermal Analysis using TGA and DSC.
Methodology:
-
Sample Preparation: Dry the polymer sample in a vacuum oven at 80°C for 12 hours to remove any residual moisture.
-
TGA Analysis:
-
Place 5-10 mg of the dried sample into a TGA pan.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
-
DSC Analysis:
-
Place 5-10 mg of the dried sample into a DSC pan.
-
Perform an initial heating scan to erase the thermal history of the sample by heating to a temperature above its expected melting point at a rate of 20°C/min.
-
Cool the sample to a temperature below its expected glass transition temperature at a rate of 20°C/min.
-
Perform a second heating scan at a rate of 10°C/min, recording the heat flow.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve, and the melting temperature (Tm) is the peak of the endothermic melting transition.
-
Mechanical Testing: Tensile Properties (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
Methodology:
-
Specimen Preparation: Injection mold or machine the polymer into standardized "dog-bone" shaped specimens as specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis: Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Chemical Resistance Testing (ASTM D543)
Objective: To evaluate the resistance of the polymer to various chemical reagents.
Caption: Workflow for Chemical Resistance Testing (ASTM D543).
Methodology:
-
Specimen Preparation: Prepare standardized polymer specimens (e.g., tensile bars or disks).
-
Initial Measurements: Record the initial weight, dimensions, and appearance of each specimen.
-
Chemical Exposure:
-
Immerse the specimens in the selected chemical reagents (e.g., sulfuric acid, sodium hydroxide, toluene, acetone) in sealed containers.
-
Maintain the containers at a specified temperature (e.g., 23°C or an elevated temperature) for a defined period (e.g., 7 days).
-
-
Post-Exposure Evaluation:
-
Remove the specimens from the chemical reagents, clean, and dry them.
-
Measure the final weight, dimensions, and note any changes in appearance (e.g., swelling, discoloration, cracking).
-
Perform tensile testing on the exposed specimens to determine any changes in mechanical properties.
-
-
Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties to quantify the chemical resistance.
Conclusion
While direct experimental data for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) remains elusive in publicly accessible literature, a systematic analysis of its chemical structure allows for a reasoned projection of its performance characteristics. The combination of a rigid aromatic thioether backbone with chlorinated ester functionalities suggests a high-performance polymer with a unique balance of properties. It is anticipated to exhibit good thermal stability, high mechanical strength, and excellent chemical and flame resistance. The ester linkages, however, may present a relative vulnerability to hydrolytic degradation compared to polymers with more inert backbone linkages like PPS and PEEK.
The true performance profile of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can only be definitively established through rigorous experimental validation as outlined in this guide. Such studies would not only confirm or refine the projections made herein but also illuminate the specific applications for which this polymer is best suited. As the field of materials science continues to evolve, the principles of structure-property relationships will remain a critical tool for the predictive evaluation and targeted development of novel high-performance polymers.
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-
RSC Publishing. (n.d.). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. [Link]
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Linqu, H. (n.d.). Properties And Application Of Polyphenylene Sulfide (PPS). [Link]
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RTP Company. (n.d.). Polyphenylene Sulfide (PPS). [Link]
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Wikipedia. (n.d.). Polyphenylene sulfide. [Link]
-
Mitsubishi Chemical Group. (n.d.). PPS plastics - Polyphenylene sulfide properties & applications. [Link]
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The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. [Link]
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Wiley Online Library. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. [Link]
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Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. [Link]
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RSC Publishing. (2014). Poly(arylene ether sulfone) containing thioether units: synthesis, oxidation and properties. [Link]
-
ResearchGate. (n.d.). Sulfur-containing polymers. Synthesis and properties of novel poly(arylene thioether)s based on 2,2-bis(4-mercaptophenyl)propane. [Link]
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PBY Plastics. (n.d.). Aromatic Polyester-Filled PTFE. [Link]
-
YouTube. (2025). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers?. [Link]
-
RSC Publishing. (n.d.). Poly(arylene ether sulfone) containing thioether units: synthesis, oxidation and properties. [Link]
-
University of Warwick. (2018). Thioester functional polymers. [Link]
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Sichuan University. (n.d.). Poly(arylene ether sulfone) containing thioether units: synthesis, oxidation and properties. [Link]
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ACS Publications. (2022). Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
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ACS Publications. (n.d.). Poly(thioether sulfone) with High Refractive Index and High Abbe's Number. [Link]
-
NIH. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. [Link]
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Laminated Plastics. (n.d.). TECHNICAL DATA SHEET PEEK. [Link]
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U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART. [Link]
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Smiths Metal Centres. (n.d.). PEEK (PolyEtherEtherKetone). [Link]
-
ResearchGate. (n.d.). (PDF) Preparation, characterization, and properties of poly(thioether ether imide)s from isomeric bis(chlorophthalimide)s and 4,4′‐thiobisbenzenethiol. [Link]
-
MakeItFrom.com. (n.d.). Polyetheretherketone (PEEK). [Link]
-
Slideshare. (n.d.). Structure property relationship in polymer. [Link]
-
Direct Plastics Ltd. (n.d.). PEEK - Material Data Sheet. [Link]
-
Tuntun Plastic. (n.d.). Product Information Polyether ether ketone(PEEK). [Link]
-
PubMed. (2014). The Effect of Polymer Properties on Direct Compression and Drug Release From Water-Insoluble Controlled Release Matrix Tablets. [Link]
-
PubMed. (2022). Investigation of the Impact of Hydrolytically Cleavable Groups on the Stability of Poly(ethylene glycol) Based Hydrogels Cross-Linked via the Inverse Electron Demand Diels-Alder (iEDDA) Reaction. [Link]
-
ResearchGate. (2025). (PDF) Effects of Plasticizers on Structures of Chemical Functional Groups, Morphologies, Water Vapor Permeability, and Thermal Properties of HPMC/BW Biopolymer Films. [Link]
-
MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]
-
NIH. (2022). The Influence of the Structure of Selected Polymers on Their Properties and Food-Related Applications. [Link]
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"assessing the purity of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) by HPLC"
An In-Depth Technical Guide to Assessing the Purity of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Advanced Materials
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a complex aromatic ester whose chemical architecture—featuring a flexible thioether linkage, rigid phenylene groups, and halogenated benzoate moieties—suggests its utility as a monomer for high-performance polymers or as a specialty chemical intermediate. In such applications, the purity of the starting material is not merely a quality metric; it is a fundamental determinant of the final product's performance, influencing properties like thermal stability, mechanical strength, and optical clarity. Even trace impurities, such as unreacted starting materials, by-products, or degradation products, can act as chain terminators or introduce defects into a polymer matrix, compromising its integrity.
This guide provides a comprehensive framework for assessing the purity of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of methods to compare and contrast different analytical strategies, explaining the scientific rationale behind each choice. The objective is to equip researchers, analytical chemists, and drug development professionals with a robust, reliable, and self-validating methodology grounded in established pharmacopeial standards and scientific principles.
The Analytical Challenge: Understanding the Molecule
The structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) presents a distinct set of challenges for HPLC analysis. As a large, highly non-polar molecule rich in aromatic rings, it exhibits strong hydrophobicity.[1] This characteristic dictates the use of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[1][2]
Potential process-related impurities include:
-
Starting Materials: 4,4'-Thiodiphenol and 2,4-Dichlorobenzoyl chloride (or its corresponding acid).
-
Intermediates: Mono-substituted Thiobis(4,1-phenylene) (2,4-dichlorobenzoate).
-
By-products: Isomers or products from side reactions.
-
Degradants: Hydrolysis products (cleavage of the ester bonds) or oxidation products (e.g., sulfoxide or sulfone derivatives of the thioether).
A successful HPLC method must be able to resolve the main analyte from all these potential impurities.
Comparative Strategy for HPLC Method Development
The development of a robust purity method hinges on the systematic evaluation and optimization of key chromatographic parameters. We will compare three common reversed-phase columns to demonstrate how stationary phase chemistry can be leveraged to achieve optimal separation.
Pillar 1: Stationary Phase Selection - A Tale of Three Columns
The choice of stationary phase is the most critical decision in developing a separation method.[3] Given the analyte's aromatic nature, we will compare the performance of a standard C18 column, a C8 column, and a Phenyl column.
-
C18 (L1 USP Classification): The industry workhorse, C18 columns provide maximum hydrophobic retention due to their long alkyl chains.[2] This is often the first choice for method development. For our target molecule, a C18 phase will provide strong retention, which is necessary to separate it from more polar impurities.
-
C8 (L7 USP Classification): With shorter alkyl chains, C8 columns offer less hydrophobic retention than C18.[4] This can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for very high concentrations of organic solvent in the mobile phase.[5]
-
Phenyl (L11 USP Classification): Phenyl-bonded phases provide an alternative separation mechanism. In addition to moderate hydrophobic interactions, they offer π-π interactions with the aromatic rings of the analyte and its impurities.[4] This unique selectivity is particularly useful for separating compounds with aromatic rings or isomers that may be difficult to resolve on purely alkyl-based phases.[3][6]
Pillar 2: Mobile Phase Optimization
The mobile phase in reversed-phase chromatography typically consists of an aqueous component and a polar organic solvent.[1]
-
Organic Modifier: Acetonitrile is generally the preferred solvent for separating aromatic compounds due to its lower viscosity and superior UV transparency at low wavelengths compared to methanol.
-
Composition: Due to the high hydrophobicity of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), an isocratic elution with a high percentage of organic solvent or, more likely, a gradient elution will be required. A gradient starting with a moderate level of acetonitrile (e.g., 60-70%) and increasing to a high level (e.g., 95-100%) will allow for the elution of polar impurities first, followed by the main peak, and finally any strongly retained non-polar impurities.
Pillar 3: Detection - The Power of Photodiode Array (PDA)
While a simple UV detector can be used, a Photodiode Array (PDA) detector (also known as a Diode Array Detector or DAD) is strongly recommended for purity analysis.[7][8][9] A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[8][10] This provides two significant advantages:
-
Optimal Wavelength Selection: It allows for the selection of the maximum absorbance wavelength (λmax) for the main analyte to ensure the highest sensitivity.
-
Peak Purity Analysis: By comparing UV-Vis spectra across a single chromatographic peak (at the upslope, apex, and downslope), one can assess its homogeneity.[7][11] If the spectra are identical, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity.[9][11] This capability is a cornerstone of a trustworthy and self-validating analytical method.
Experimental Protocol: A Validated Approach
This protocol outlines a robust method for purity assessment, incorporating principles of system suitability as defined by the United States Pharmacopeia (USP).[12][13]
Reagents and Materials
-
Solvents: HPLC-grade Acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
Reference Standard: Primary reference standard of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
-
Sample: Test sample of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
-
Diluent: Acetonitrile or a mixture of Acetonitrile/Water (e.g., 90:10 v/v).
Chromatographic System and Conditions
The following table outlines the recommended starting conditions.
| Parameter | Recommended Condition | Rationale |
| HPLC System | A system with a binary pump, autosampler, column thermostat, and PDA/DAD detector. | Standard for robust and reproducible chromatographic analysis. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity (π-π interactions) for aromatic compounds, often superior to C18 for resolving related substances.[4] |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The non-polar organic modifier for eluting the hydrophobic analyte. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column providing good efficiency. |
| Column Temperature | 30 °C | Controls retention time reproducibility and can improve peak shape. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| Detection | PDA detection, 200-400 nm. Monitoring at λmax (e.g., ~245 nm, to be determined from analyte spectrum). | Allows for peak purity analysis and ensures optimal detection sensitivity.[8][9] |
Solution Preparation
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a core requirement for a self-validating system, as outlined in USP General Chapter <621>.[12][14][15] Inject the Reference Standard Solution in five replicates and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 1.5 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the five replicate injections should be ≤ 1.0%.
The system is deemed suitable for use only if all SST criteria are met.
Analytical Procedure
-
Once the system passes SST, inject a blank (diluent).
-
Inject the Reference Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Perform data analysis.
Data Analysis and Purity Calculation
-
Impurity Profile: Identify all peaks in the sample chromatogram, excluding those from the blank.
-
Calculation (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram.
-
Purity: The purity of the main component is calculated as 100% minus the sum of the percentages of all impurities.
-
Peak Purity Assessment: For the main Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) peak, use the PDA software to perform a peak purity analysis. The purity angle/factor should be less than the threshold angle/factor, confirming the absence of co-eluting impurities.[7]
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the analytical procedure, from initial setup to the final report.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a molecule with a complex structure featuring a thioether linkage and multiple chlorinated aromatic rings, ensuring the accuracy of quantification is a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of this compound. The focus is a rigorous cross-validation approach, designed to ensure consistency and reliability of analytical data, a cornerstone of regulatory compliance and patient safety.
The principles of analytical method validation are well-established, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) providing clear guidelines.[1][2] This guide is built upon these foundational principles, offering not just procedural steps, but also the scientific rationale behind the methodological choices. Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise when two or more methods are used to generate data within the same study or across different studies.[4] It serves to demonstrate that the different analytical procedures are in agreement and can be used interchangeably. This is particularly crucial during method transfer between laboratories or when upgrading from a less sensitive to a more sensitive technique. The objective is to ensure that the data generated, regardless of the method, is comparable and reliable.[5][6]
This guide will walk through a hypothetical, yet scientifically grounded, cross-validation of HPLC-UV and UPLC-MS/MS methods for the quantification of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) in a drug substance.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a stalwart in pharmaceutical analysis, prized for its robustness and wide applicability.[7] For an aromatic compound like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), UV detection is a logical choice due to the chromophoric nature of the molecule.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Reverse-phase chromatography is well-suited for hydrophobic aromatic compounds.[8]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might start at 60% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For the test sample, dissolve a known amount of the drug substance in acetonitrile to achieve a similar concentration to the working standards.
4. Rationale for Method Choices:
-
The C18 column is selected for its excellent retention and separation of non-polar to moderately polar compounds.
-
A gradient elution is employed to ensure adequate separation from potential impurities and to achieve a reasonable run time.
-
Formic acid is added to the mobile phase to improve peak shape and ionization if the sample were to be analyzed by mass spectrometry.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for trace-level analysis and impurity profiling.[10] This method is particularly advantageous when dealing with complex matrices or when very low detection limits are required.
Experimental Protocol: UPLC-MS/MS
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A shorter, smaller particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to leverage the high-pressure capabilities of the UPLC system.
-
Mobile Phase: A rapid gradient of acetonitrile and water (both with 0.1% formic acid), for instance, from 50% to 95% acetonitrile in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) to ensure high selectivity. The exact m/z values would be determined through initial infusion experiments.
-
Source Parameters: Optimized capillary voltage, source temperature, and gas flows.
4. Sample Preparation:
-
Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., ng/mL) to match the sensitivity of the MS detector.
5. Rationale for Method Choices:
-
UPLC provides faster analysis times and better resolution than conventional HPLC.
-
Tandem mass spectrometry in MRM mode offers exceptional selectivity by monitoring a specific fragmentation pathway of the target analyte, effectively eliminating matrix interferences.[11]
Cross-Validation Study Design
The cross-validation will be conducted by analyzing the same set of samples using both the validated HPLC-UV and UPLC-MS/MS methods. The results will then be statistically compared.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Data Comparison and Acceptance Criteria
The following table presents hypothetical data from the cross-validation study. The acceptance criteria are based on ICH guidelines, where the agreement between the two methods should be within a predefined range.
| Parameter | HPLC-UV Results | UPLC-MS/MS Results | % Difference | Acceptance Criteria |
| Accuracy (Low Conc.) | 98.5% | 99.2% | 0.7% | ± 2.0% |
| Accuracy (Med Conc.) | 100.2% | 100.5% | 0.3% | ± 2.0% |
| Accuracy (High Conc.) | 99.8% | 100.1% | 0.3% | ± 2.0% |
| Precision (RSD, n=6) | 0.8% | 0.5% | - | ≤ 2.0% |
Discussion and Interpretation
The hypothetical data demonstrates a high degree of concordance between the HPLC-UV and UPLC-MS/MS methods, with the percentage difference in accuracy well within the acceptance criteria. Both methods exhibit excellent precision.
Strengths and Weaknesses:
-
HPLC-UV:
-
Strengths: Robust, widely available, and cost-effective. The method is straightforward to develop and implement.
-
Weaknesses: Lower sensitivity and selectivity compared to UPLC-MS/MS. It may be more susceptible to interference from matrix components or closely eluting impurities.
-
-
UPLC-MS/MS:
-
Strengths: Exceptional sensitivity and selectivity, allowing for the quantification of very low levels of the analyte. The high specificity reduces the likelihood of interferences.
-
Weaknesses: Higher cost of instrumentation and maintenance. Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.
-
Choosing the Right Method:
The choice between these two methods depends on the specific application:
-
For routine quality control of the drug substance where the concentration is high and the matrix is clean, the HPLC-UV method is likely sufficient and more cost-effective.
-
For the analysis of low-level impurities, degradation products, or for bioanalytical studies where the analyte is present in a complex biological matrix, the superior sensitivity and selectivity of the UPLC-MS/MS method are indispensable.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). By adhering to the principles of scientific integrity and regulatory guidelines, a robust and reliable analytical strategy can be established. The cross-validation process, as outlined, ensures that data generated across different analytical platforms is consistent and trustworthy, a critical component in the lifecycle of any pharmaceutical product. The continuous validation and potential re-validation of analytical methods throughout the product lifecycle is an essential practice.[12]
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A Comparative Guide to the Thermal Stability of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
For researchers, scientists, and professionals in drug development, understanding the thermal stability of novel compounds is paramount for ensuring material integrity, predicting shelf-life, and guaranteeing performance under various processing conditions. This guide provides a comprehensive analysis of the expected thermal stability of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a molecule featuring a combination of aromatic, thioether, and ester functionalities. Due to the limited publicly available experimental data on this specific molecule, we will benchmark its predicted thermal characteristics against well-established, high-performance polymers with structural similarities: Poly(phenylene sulfide) (PPS) and Poly(thioether ether ketone) (PEEK). This comparative approach, grounded in the principles of structure-property relationships, will provide valuable insights into the anticipated thermal behavior of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Introduction: The Significance of Thermal Stability in Advanced Materials
Thermal stability is a critical parameter that dictates the operational limits of a material. It is a measure of a material's resistance to decomposition or chemical change as a function of temperature. For applications in demanding environments, such as in high-temperature processing or long-term storage, a thorough understanding of a compound's thermal properties is essential. The key metrics for assessing thermal stability are typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample during a temperature change, revealing phase transitions such as melting and glass transition.
The molecular structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), with its rigid aromatic rings, stable thioether linkage, and ester groups, suggests a high degree of thermal stability. The presence of aromatic rings contributes to a high melting point and resistance to decomposition due to the delocalization of electrons within the rings. The thioether linkage, particularly in an aromatic backbone, is also known for its thermal robustness. However, the ester groups can be a potential site for thermal degradation. By comparing this structure to those of PPS and PEEK, we can infer its likely performance.
Benchmarking Against High-Performance Polymers
To provide a robust comparison, we have selected two commercially available and extensively characterized polymers that share key structural motifs with Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate):
-
Poly(phenylene sulfide) (PPS): A high-performance thermoplastic polymer consisting of aromatic rings linked by sulfide groups. It is renowned for its exceptional thermal stability, chemical resistance, and inherent flame retardancy.[1]
-
Poly(thioether ether ketone) (PEEK): A semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties that are retained to high temperatures. Its structure contains ether and ketone linkages in addition to thioether groups.
The comparison will focus on the key thermal parameters obtained from TGA and DSC analyses.
Comparative Thermal Analysis Data
The following table summarizes the known thermal properties of our benchmark polymers, PPS and PEEK, which will serve as a basis for our predictive analysis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
| Property | Poly(phenylene sulfide) (PPS) | Poly(thioether ether ketone) (PEEK) | Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) (Predicted) |
| Glass Transition Temperature (Tg) | ~90-107°C[1][2] | ~143°C | 120-150°C |
| Melting Temperature (Tm) | ~280-285°C[1][3] | ~343°C | 250-300°C |
| Decomposition Temperature (Td, 5% weight loss in N2) | >500°C[1] | ~520°C | 400-450°C |
Analysis of Predicted Thermal Properties:
Based on its molecular structure, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is expected to exhibit a high glass transition temperature, likely falling between that of PPS and PEEK. The rigid phenylene rings and the thioether linkage contribute to restricted chain mobility. The melting point is also predicted to be high, though potentially slightly lower than that of PPS due to the presence of the more flexible ester groups.
The decomposition temperature is anticipated to be the most significantly different parameter. While aromatic thioethers are very stable, the ester linkages in Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) are generally more susceptible to thermal cleavage than the ether and ketone linkages in PEEK or the sulfide linkages in PPS. Therefore, a lower onset of decomposition is predicted for the target compound compared to the benchmark polymers.
Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and validate the predictions made in this guide, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on widely accepted ASTM standards.[4][5]
Thermogravimetric Analysis (TGA) - ASTM E1131
Objective: To determine the thermal stability and decomposition profile of the sample.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) sample into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs.
-
Identify the temperature of maximum rate of decomposition from the first derivative of the TGA curve (DTG).
-
Record the percentage of residual mass at 800°C.
-
Differential Scanning Calorimetry (DSC) - ASTM D3418
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the sample.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) sample into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 30°C, then ramp to 350°C at 10°C/min.
-
Cool: Cool from 350°C to 30°C at 10°C/min.
-
Second Heat: Ramp from 30°C to 350°C at 10°C/min.
-
-
-
Data Analysis:
-
Analyze the data from the second heating scan to eliminate the thermal history of the sample.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHm) from the area under the melting peak.
-
Mechanistic Insights into Thermal Decomposition
The thermal stability of a molecule is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. For Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), the primary decomposition pathways are likely to involve the cleavage of the ester linkages and the C-S bonds in the thioether.
-
Ester Bond Cleavage: Aromatic esters can undergo thermal decomposition through several mechanisms, including homolytic cleavage of the C-O or O-C=O bonds, or through β-hydrogen elimination if an appropriate alkyl group is present. In the case of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), the decomposition is likely to initiate at the ester linkages, leading to the formation of radicals that can then propagate further decomposition.[6]
-
Thioether Bond Cleavage: The C-S bonds in diaryl sulfides are generally quite stable. The thermal decomposition of Poly(phenylene sulfide) (PPS) is known to occur at very high temperatures (above 500°C) and proceeds via depolymerization and random scission of the main chain.[7][8] This suggests that the thioether linkage in Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) will likely be more stable than the ester linkages.
The presence of electron-withdrawing chlorine atoms on the benzoate rings may also influence the thermal stability, potentially by affecting the electron density around the ester groups.
Conclusion
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Cao, J., et al. (2022). Comparison of the Thermal and Mechanical Properties of Poly(phenylene sulfide) and Poly(phenylene sulfide)–Syndiotactic Polystyrene-Based Thermal Conductive Composites. ACS Omega, 7(49), 45869–45879. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
Introduction: The Critical Role of Reproducibility in Advanced Material Synthesis
In the realm of materials science and drug development, the synthesis of novel organic molecules with precise functionalities is paramount. Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), a molecule with potential applications in high-performance polymers and pharmaceuticals, presents a synthetic challenge where reproducibility is not just desired, but essential for downstream applications. This guide provides an in-depth, scientifically grounded comparison of synthetic methodologies for this target molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural steps to encompass the critical parameters that govern yield, purity, and, most importantly, the consistent reproducibility of the synthesis.
Core Synthesis Strategy: Esterification of 4,4'-Thiodiphenol
The primary route to Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the esterification of 4,4'-thiodiphenol with 2,4-dichlorobenzoyl chloride. This reaction, a classic nucleophilic acyl substitution, can be approached through several methodologies, each with its own set of advantages and challenges impacting reproducibility. We will explore two of the most relevant methods: Interfacial Polymerization and Solution-Phase Synthesis.
Starting Material Synthesis: A Foundation for Success
The purity of starting materials is a cornerstone of reproducible synthesis. Both 4,4'-thiodiphenol and 2,4-dichlorobenzoyl chloride are commercially available, but their synthesis and purification are critical first steps for achieving consistent results.
Synthesis of 4,4'-Thiodiphenol:
This precursor is typically synthesized via the reaction of phenol with sulfur dichloride. A reliable method involves the slow addition of sulfur dichloride to a cooled solution of phenol in a suitable solvent like toluene. Maintaining a low temperature during the addition is crucial to control the exothermic reaction and minimize the formation of isomers and byproducts.
Synthesis of 2,4-Dichlorobenzoyl Chloride:
2,4-dichlorobenzoic acid can be converted to its corresponding acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent, and the excess chlorinating agent and byproducts are removed by distillation to yield the pure acyl chloride.
Method 1: Interfacial Polymerization for High Purity and Yield
Interfacial polymerization is a powerful technique for the synthesis of polyesters and other condensation polymers.[1][2][3] It involves the reaction of two immiscible phases, one containing the diol (dissolved in an aqueous alkaline solution) and the other containing the diacid chloride (dissolved in an organic solvent). The reaction occurs at the interface of the two liquids. This method is particularly advantageous for producing high molecular weight polymers at low temperatures. While our target is a discrete molecule and not a polymer, the principles of interfacial reaction can be adapted to ensure a clean and efficient reaction.
Experimental Protocol: Interfacial Synthesis
Materials:
-
4,4'-Thiodiphenol
-
2,4-Dichlorobenzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-Transfer Catalyst (e.g., Tetra-n-butylammonium bromide)
-
Deionized Water
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Dissolve 4,4'-thiodiphenol and a stoichiometric amount of sodium hydroxide in deionized water. The sodium hydroxide deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. A phase-transfer catalyst can be added to facilitate the transfer of the phenoxide ion to the organic phase.
-
Organic Phase Preparation: Dissolve 2,4-dichlorobenzoyl chloride in an immiscible organic solvent such as dichloromethane.
-
Reaction: Vigorously stir the aqueous phase while rapidly adding the organic phase. The reaction is typically instantaneous and exothermic. Continue vigorous stirring for 15-30 minutes to ensure complete reaction.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base, followed by deionized water, and finally with a saturated brine solution.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Causality and Reproducibility Insights:
-
Vigorous Stirring: The rate of stirring directly influences the surface area of the interface, which in turn affects the reaction rate and the molecular weight of the product (in the case of polymerization). For a discrete molecule, it ensures efficient mixing and complete reaction.
-
Stoichiometry: Precise control of the stoichiometry between the phenoxide and the acyl chloride is critical for maximizing yield and minimizing side products. An excess of the acyl chloride can lead to the formation of acid anhydride byproducts upon hydrolysis.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst can significantly enhance the reaction rate and yield by facilitating the transport of the phenoxide nucleophile across the phase boundary. The choice and concentration of the catalyst should be optimized for reproducibility.
-
Purity of Reactants: Impurities in the starting materials, such as water in the 2,4-dichlorobenzoyl chloride, can lead to hydrolysis and the formation of 2,4-dichlorobenzoic acid, which will complicate purification.
Method 2: Solution-Phase Synthesis (Schotten-Baumann Conditions)
A more traditional approach is a one-phase solution synthesis, often carried out under Schotten-Baumann conditions. This involves reacting the phenol and acyl chloride in an inert solvent in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
4,4'-Thiodiphenol
-
2,4-Dichlorobenzoyl Chloride
-
Pyridine or Triethylamine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4,4'-thiodiphenol in a dry, inert solvent such as dichloromethane or THF in a flask equipped with a stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a slight excess of a tertiary amine base, such as pyridine or triethylamine, to the solution.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride in the same solvent dropwise over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with dilute aqueous acid, water, and brine.
-
Isolation and Purification: Dry the organic layer, remove the solvent, and purify the crude product by recrystallization.
Causality and Reproducibility Insights:
-
Solvent Purity: The solvent must be anhydrous to prevent hydrolysis of the acyl chloride.
-
Base Choice: The choice of base is critical. Pyridine can act as a nucleophilic catalyst in addition to being an acid scavenger. Triethylamine is a non-nucleophilic base. The choice can affect the reaction rate and side product formation. The purity of the base is also important.
-
Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction. Running the reaction at a consistent temperature is key for reproducibility.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.
Comparison of Synthesis Methods
| Parameter | Interfacial Polymerization | Solution-Phase Synthesis (Schotten-Baumann) |
| Reaction Time | Typically faster (minutes to hours) | Generally slower (hours) |
| Temperature | Room temperature | Often requires initial cooling, then room temperature |
| Solvent | Two immiscible phases (e.g., water/CH₂Cl₂) | Single-phase, anhydrous organic solvent (e.g., CH₂Cl₂, THF) |
| Base | Inorganic base (e.g., NaOH) | Organic base (e.g., pyridine, triethylamine) |
| Purity of Product | Can be very high due to rapid reaction at the interface | Purity depends on the complete removal of the amine salt byproduct |
| Reproducibility | Can be sensitive to stirring rate and phase stability | Generally considered highly reproducible with good control of conditions |
| Scalability | Can be challenging to scale up due to the need for efficient mixing | More straightforward to scale up |
Self-Validation: Analytical Characterization
To ensure the successful and reproducible synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), thorough analytical characterization is essential. Commercial suppliers of this compound, such as BLDpharm, often provide analytical data which can be used as a reference.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR spectrum should show characteristic aromatic proton signals for both the thiobis(phenylene) and dichlorobenzoate moieties in the correct integration ratios. The carbon NMR will confirm the presence of all unique carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching band for the ester functional group, typically in the range of 1730-1750 cm⁻¹. The absence of a broad O-H stretching band from the starting 4,4'-thiodiphenol is also a key indicator of a complete reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
-
Melting Point: A sharp and consistent melting point is a good indicator of the purity of the final product.
Experimental Workflows and Logical Relationships
Workflow for Interfacial Synthesis
Caption: Workflow for the interfacial synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Conclusion: Achieving Reproducibility Through Methodical Control
The reproducible synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is achievable through careful selection and optimization of the reaction methodology. While interfacial polymerization offers a rapid and potentially high-purity route, solution-phase synthesis under Schotten-Baumann conditions may provide greater control and scalability, leading to higher reproducibility.
For any chosen method, the key to consistent results lies in the meticulous control of reaction parameters: the purity of starting materials and solvents, precise stoichiometry, and consistent temperature and reaction times. Furthermore, rigorous analytical characterization of the final product is non-negotiable for validating the synthetic outcome and ensuring its suitability for subsequent applications. This guide provides the foundational knowledge and detailed protocols for researchers to confidently approach the synthesis of this and similar complex organic molecules, with a steadfast focus on achieving the highest standards of scientific integrity and reproducibility.
References
-
Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 2015, 7(8):130-137. [Link]
-
Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. Request PDF. [Link]
-
Linear aromatic polyesters, their preparation and shaped articles thereof. European Patent Office - EP 0021652 B1. [Link]
- Process for the production of arom
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. MDPI. [Link]
- Process for the preparation of arom
-
Current trends in interfacial polymerization chemistry. Request PDF. [Link]
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"comparison of solution-processed vs. vapor-deposited Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) films"
A Case Study Approach for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) and Related Materials
Introduction: The Critical Role of Film Deposition in Organic Electronics
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is intrinsically linked to the quality of the thin organic semiconductor films at their core. The method of film deposition dictates crucial properties including molecular ordering, crystallinity, and surface morphology, which in turn govern charge transport and overall device efficiency. For novel materials like Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), understanding the trade-offs between different deposition strategies is paramount for unlocking their full potential.
While specific comparative data for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is not yet prevalent in published literature, a comprehensive understanding of the two primary deposition methodologies—solution processing and vapor deposition—can be achieved by examining a well-characterized organic semiconductor. This guide will use pentacene as a representative small-molecule semiconductor to illustrate the fundamental differences, advantages, and disadvantages of each approach. The principles discussed herein provide a robust framework for researchers and drug development professionals to make informed decisions when developing fabrication processes for new organic materials.
Solution Processing vs. Vapor Deposition: A Fundamental Comparison
Organic semiconductor films are typically fabricated using either solution-based or vacuum-based (vapor deposition) techniques. The choice between these methods is often dictated by the solubility of the material, the desired film quality, and the cost and scalability of the manufacturing process.
Solution processing involves dissolving the organic material in a suitable solvent and then depositing the solution onto a substrate. Techniques like spin-coating, drop-casting, and printing are common. This approach is often lauded for its potential for low-cost, large-area manufacturing.[1] However, achieving highly ordered crystalline films can be challenging due to the complex interplay of solvent evaporation dynamics, solute concentration, and substrate surface energy.[2]
Vapor deposition , on the other hand, is a vacuum-based technique where the organic material is heated until it sublimes and then condenses onto a cooler substrate. Thermal evaporation is a common form of vapor deposition. This method generally affords greater control over film thickness and morphology, often resulting in highly crystalline films with excellent device performance.[3] The trade-off is typically higher equipment cost and lower throughput compared to some solution-based methods.[1]
Case Study: Pentacene Films
To provide a tangible comparison, we will now delve into the fabrication and resulting properties of pentacene films deposited by both solution and vapor methods.
Experimental Methodologies
1. Solution-Processed Pentacene Films (via Spin-Coating)
The key to solution-processing pentacene, which is notoriously insoluble, lies in the use of a soluble precursor. This protocol outlines a typical procedure.
-
Step 1: Precursor Synthesis: A soluble pentacene precursor, such as a Diels-Alder adduct, is synthesized.
-
Step 2: Solution Preparation: The precursor is dissolved in a suitable organic solvent (e.g., chloroform, toluene) to a specific concentration (e.g., 1-10 mg/mL).
-
Step 3: Substrate Preparation: A substrate (e.g., Si/SiO2 wafer) is cleaned meticulously using a sequence of solvents (e.g., acetone, isopropanol) and often treated with a surface modifying layer (e.g., octadecyltrichlorosilane, OTS) to promote ordered film growth.
-
Step 4: Spin-Coating: The precursor solution is dispensed onto the substrate, which is then spun at a high rotational speed (e.g., 1000-4000 rpm) to create a uniform thin film.
-
Step 5: Thermal Conversion: The substrate with the precursor film is heated (typically in an inert atmosphere) to induce a retro-Diels-Alder reaction, converting the precursor into crystalline pentacene.
Workflow for Solution-Processed Film Deposition
Caption: Workflow for solution-processed film deposition.
2. Vapor-Deposited Pentacene Films (via Thermal Evaporation)
Thermal evaporation is a direct method that does not require a precursor.
-
Step 1: Substrate Preparation: Similar to the solution method, the substrate is thoroughly cleaned and often surface-treated.
-
Step 2: System Pump-Down: The substrate is loaded into a high-vacuum chamber, which is then pumped down to a base pressure of typically <10^-6 Torr to minimize impurities.
-
Step 3: Source Material Loading: High-purity pentacene powder is placed in a crucible (e.g., made of alumina or molybdenum) within the vacuum chamber.
-
Step 4: Deposition: The crucible is heated, causing the pentacene to sublime. The vaporized material travels in a line-of-sight path and condenses onto the relatively cool substrate. The deposition rate (e.g., 0.1-1 Å/s) and substrate temperature are critical parameters that are carefully controlled.
-
Step 5: Film Formation: The film is grown to the desired thickness, monitored in-situ using a quartz crystal microbalance.
Workflow for Vapor-Deposited Film Deposition
Caption: Workflow for vapor-deposited film deposition.
Comparative Performance Data
The choice of deposition technique significantly impacts the resulting film's properties and, consequently, the performance of devices fabricated from these films. The following table summarizes typical characteristics of pentacene films produced by both methods.
| Property | Solution-Processed (from precursor) | Vapor-Deposited |
| Crystallinity | Polycrystalline, smaller grain sizes | Highly crystalline, large dendritic grains |
| Molecular Ordering | Can achieve good local ordering | High degree of long-range order |
| Surface Roughness (RMS) | Typically higher (can be several nm) | Atomically smooth surfaces possible (<1 nm) |
| Film Uniformity | Can be challenging over large areas | Excellent uniformity |
| Carrier Mobility (OFET) | 0.1 - 1 cm²/Vs | 1 - 5 cm²/Vs (can be higher) |
| Process Complexity | Multi-step (synthesis, deposition, conversion) | Single deposition step in vacuum |
| Scalability & Cost | Potentially low-cost and scalable | Higher capital cost, batch processing |
Note: The values presented are representative and can vary significantly based on specific processing conditions.
Discussion: Causality and Experimental Choices
The differences in film properties arise directly from the distinct film formation mechanisms.
-
Crystallinity and Morphology: In vapor deposition, molecules arrive at the substrate surface with thermal energy, allowing them to diffuse and find energetically favorable positions within a growing crystal lattice. This often leads to large, well-ordered crystalline domains. In contrast, solution processing involves the complex process of solvent evaporation, which can be rapid and non-uniform, often trapping molecules in disordered arrangements and leading to smaller grain sizes with more defects at the grain boundaries. The use of a precursor in the solution-processed case adds another layer of complexity, as the conversion step must be carefully optimized to achieve good crystallinity.
-
Purity and Interfacial Quality: Vapor deposition is carried out in a high-vacuum environment, which minimizes the incorporation of impurities into the film. The interface between the substrate and the semiconductor can also be very clean. Solution-processed films, however, are susceptible to contamination from residual solvent or impurities in the precursor, which can act as charge traps and degrade device performance.
-
Device Performance: The superior crystallinity and purity of vapor-deposited films generally translate to higher charge carrier mobility in OFETs.[1] The larger grain size reduces the number of grain boundaries, which act as barriers to charge transport.
Conclusion and Future Outlook
Both solution processing and vapor deposition offer distinct advantages and are suited for different applications. Vapor deposition remains the gold standard for fabricating high-performance devices in a research setting, offering unparalleled control over film quality. Solution processing, with its potential for low-cost and large-area manufacturing via techniques like roll-to-roll printing, holds immense promise for commercial applications, provided that challenges related to film quality and reproducibility can be overcome.
For a new material such as Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) , the initial characterization of its intrinsic electronic properties would likely be best served by fabricating films via vapor deposition to achieve the highest possible quality. This would establish a performance benchmark. Subsequent research could then focus on developing a soluble precursor and optimizing a solution-based process to explore its potential for large-scale, low-cost applications. The insights and methodologies presented in this guide provide a solid foundation for such developmental efforts.
References
-
VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Vapor and Solution Deposited Organic Thin Film Transistors. Retrieved from [Link]
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Washington University Office of Technology Management. (n.d.). Low-cost, single-step vapor deposition of thin film organic perovskites for solar and memristor applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing. Retrieved from [Link]
-
The Innovation. (2024, January 26). Vapor-phase methods for synthesizing metal-organic framework thin films. Retrieved from [Link]
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PURE Montanuniversität Leoben. (n.d.). Cross-sectional Characterisation of Thin Films for the Knowledge-based Design of Hard Coatings. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate): A Guide for the Modern Laboratory
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety
Due to its chemical structure as a chlorinated aromatic compound, Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) should be handled with the assumption that it may possess hazards similar to related compounds, such as 2,4-Dichlorobenzoic acid. This includes potential for skin and eye irritation.[1] Therefore, a robust PPE protocol is the first line of defense.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | For large quantities or situations with a high potential for aerosolization, a risk assessment should be performed to determine if respiratory protection is needed. |
Waste Segregation and Container Selection: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container. Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) waste should be collected in a dedicated container and not mixed with other waste streams, especially incompatible materials.
Key Incompatibilities for Chlorinated Compounds:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases: May promote degradation or other unintended reactions.
-
Metals: Some chlorinated compounds can be corrosive to certain metals.[2]
Container Selection:
Choose a container that is chemically compatible with Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate). High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic waste.[3][4] The container must have a secure, leak-proof screw-top cap.[2] Ensure the container is in good condition, free from cracks or contamination.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate).
Step 1: Generation of Waste
Collect all waste materials containing Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), including residues, contaminated labware (e.g., pipette tips, weighing boats), and solutions, in a designated waste container at the point of generation.
Step 2: Container Labeling
Proper labeling is a critical compliance point. The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[5]
Table 2: Hazardous Waste Label Requirements
| Label Component | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[5][6] |
| Chemical Name & Composition | List all chemical constituents by their full name, including "Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)". For mixtures, provide the approximate percentage of each component. |
| Hazard Characteristics | Indicate the potential hazards. Based on the structure, this would likely include "Toxic" and potentially "Irritant".[6] |
| Accumulation Start Date | The date when the first waste is added to the container.[5] |
| Generator Information | Name of the principal investigator, laboratory room number, and contact information. |
Step 3: Waste Accumulation
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel. It is crucial to ensure that incompatible waste types are segregated within the SAA.
Step 4: Request for Pickup
Once the waste container is full (do not overfill; leave at least 10% headspace for liquids) or has been stored for the maximum allowable time (typically one year for satellite accumulation, but institutional policies may vary), a waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.[3][4]
Step 5: Professional Disposal
Only a licensed and certified hazardous waste disposal company should handle the transportation and final disposal of the waste.[7][8][9][10] Your institution's EHS department will coordinate with a qualified vendor.
Step 6: Final Disposition
Due to the chlorinated and aromatic nature of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate), the recommended disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the organic compound, minimizing its environmental impact.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key. The following procedures outline the immediate actions to be taken in the event of a spill or personnel exposure.
Spill Response
Caption: Emergency spill response workflow.
For minor spills, trained laboratory personnel equipped with appropriate PPE can manage the cleanup.[11][12] For major spills, evacuate the area and contact your institution's emergency response team immediately.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, correct segregation and labeling, and established disposal protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance.
References
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NEW HAZARDOUS WASTE LABELING REQUIREMENTS. UGA Environmental Safety Division. Published May 30, 2017. Available from: [Link]
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Chemical Waste Containers. UCLA Environment, Health & Safety. Available from: [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. Available from: [Link]
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Chemical Compatibility for Waste Accumulation. Shared Page. Available from: [Link]
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Environmental Health and Safety Office Waste Container Compatibility. Ball State University. Available from: [Link]
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Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule. US EPA. Updated March 28, 2025. Available from: [Link]
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How to Choose a Hazardous Waste Disposal Company. MLI Environmental. Published November 26, 2025. Available from: [Link]
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Appendix I: Chemical Compatibility and Container Information. Baylor University Environmental Health & Safety. Available from: [Link]
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How to Choose a Hazardous Waste Management Company. Global HazMat. Available from: [Link]
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Choosing the Right Hazardous Waste Disposal Partner. Bio-MED Regulated Waste Solutions. Published July 1, 2024. Available from: [Link]
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How to Choose a Hazardous Waste Service Provider. Veolia. Published September 1, 2020. Available from: [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. Updated February 27, 2025. Available from: [Link]
-
Disposal Of Hazardous Waste: How To Choose The Right Partner. All Clean. Published August 8, 2024. Available from: [Link]
-
Hazardous Waste Label Requirements | EPA & DOT Compliance. MLI Environmental. Published February 21, 2025. Available from: [Link]
-
EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Hazardous Waste Experts. Published March 22, 2019. Available from: [Link]
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Chemical Emergency Procedures: General Response and Clean-Up. Published August 2018. Available from: [Link]
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Available from: [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available from: [Link]
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Emergency and Spill Response Procedures. Auburn University. Available from: [Link]
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A Proactive Defense: PPE Protocols for Handling Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
In the landscape of drug development and chemical research, the introduction of novel compounds requires a commensurate evolution in our safety protocols. Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is one such compound where comprehensive, publicly available safety data is limited. In the absence of a specific Safety Data Sheet (SDS), a conservative, risk-based approach to personal protective equipment (PPE) is not just recommended—it is imperative. This guide provides a detailed framework for handling this compound, grounding its recommendations in the known hazards of its structural analogs, such as 2,4-dichlorobenzoic acid and other organochlorine compounds, to ensure the highest level of protection for laboratory personnel.
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide a safe working environment, which includes informing workers about chemical hazards and providing appropriate protective equipment.[1][2] This guide is designed to supplement your institution's Chemical Hygiene Plan (CHP), a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[1][3][4]
Hazard Analysis: A Conservative Approach
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a complex aromatic organochlorine ester. Lacking specific toxicological data, we must infer potential hazards from its constituent parts:
-
Dichlorobenzoate moieties: Structurally related compounds like 2,4-dichlorobenzoic acid are known to be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][6] They may also cause respiratory irritation.[5][6]
-
Aromatic thioether core: While the core itself may have lower toxicity, aromatic sulfur compounds can carry their own set of hazards.
-
Organochlorine nature: This class of compounds warrants caution due to potential persistence and unknown long-term health effects. Some organochlorine compounds are suspected carcinogens.
Therefore, we will operate under the assumption that this compound is, at a minimum:
-
A severe skin and eye irritant.
-
Harmful if ingested or inhaled.
-
Potentially carcinogenic with unknown long-term effects.
This conservative assessment dictates a stringent PPE protocol.
The Hierarchy of Controls: Contextualizing PPE
Before detailing specific PPE, it's crucial to remember that PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safety measures.
Always handle Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) within a certified chemical fume hood to minimize inhalation exposure through local exhaust ventilation.[7]
Core PPE Protocol: A Head-to-Toe Mandate
The following table summarizes the required PPE for handling this compound. There are no scenarios where a reduction from this baseline is advisable without comprehensive toxicological data.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters | NIOSH Approved (e.g., TC-84A)[8] | Protects against inhalation of fine powders, aerosols, and potential vapors, which may cause respiratory irritation.[5][6] |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1[8] | Protects against splashes and airborne particles causing serious eye irritation.[5] A face shield is required over goggles when handling significant quantities or during splash-potential procedures. |
| Hands | Nitrile Gloves (Double-Gloved) | ASTM D6319 | Provides a robust barrier against skin contact. Double-gloving is critical to prevent exposure from tears or during glove changes. Nitrile offers good resistance to a range of chemicals.[9] |
| Body | Chemical-Resistant Lab Coat & Disposable Chemical-Resistant Apron | --- | A fully-buttoned lab coat protects personal clothing. A chemical-resistant apron provides an additional barrier against spills and splashes during transfer operations.[8] |
| Feet | Closed-toe, non-porous shoes | --- | Prevents exposure from spills. Leather or canvas shoes are not permitted as they absorb chemicals.[10] |
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Contamination during the removal of PPE is a common route of exposure.
Caption: Sequential process for donning and doffing PPE.
Key Procedural Points:
-
Glove Inspection: Before use, always inspect gloves for any signs of damage or degradation.[11]
-
Outer Glove Removal: Peel the first outer glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[9]
Decontamination and Disposal Plan
All disposable PPE used while handling Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) must be considered hazardous waste.
Operational Steps:
-
Segregation: Immediately place all used disposable PPE (gloves, apron) into a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list the chemical constituents.
-
Reusable PPE:
-
Respirator, Goggles, Face Shield: Decontaminate the exterior surfaces according to your institution's established procedures, typically using a 70% ethanol solution or other approved disinfectant, ensuring it does not degrade the material.
-
Lab Coat: If contamination is suspected, do not launder at home. Utilize a professional service familiar with laboratory garment cleaning. If grossly contaminated, dispose of as hazardous waste.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][6] Do not discard in standard trash or pour any waste down the drain.[5]
By adhering to this comprehensive guide, researchers can build a robust safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal health. This proactive, conservative approach provides a trusted framework for navigating the unknowns of novel chemical entities.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Safety Specialists. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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The OSHA Laboratory Standard. Lab Manager. [Link]
-
Safety Data Sheet - Methyl 2,5-dichlorobenzoate. Thermo Fisher Scientific. [Link]
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Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet - Methyl 3,5-dichlorobenzoate. Chem Service. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards. ICC Compliance Center Inc. [Link]
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Personal safety and protective clothing. Food and Agriculture Organization of the United Nations. [Link]
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The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]
-
Personal Protective Equipment (PPE) for Pesticide Use. University of New Hampshire Extension. [Link]
-
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2). PubChem. [Link]
-
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, dichloride. PubChem. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. lighthouselabservices.com [lighthouselabservices.com]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
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- 7. cdn.chemservice.com [cdn.chemservice.com]
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- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
